molecular formula C9H9NO4 B1419143 2-Methoxy-1-(3-nitrophenyl)ethan-1-one CAS No. 33844-30-3

2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B1419143
CAS No.: 33844-30-3
M. Wt: 195.17 g/mol
InChI Key: MRPSGTRUEZQNQL-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-nitrophenyl)ethan-1-one (CAS 33844-30-3) is a high-purity chemical building block of significant value in organic synthesis and materials science research. This compound, with the molecular formula C 9 H 9 NO 4 and a molecular weight of 195.17, is characterized by its ketone and methoxy functional groups attached to a nitro-substituted aromatic ring [ ]. Its primary research application is as a key synthetic precursor. It is notably utilized in the synthesis of complex heterocyclic compounds, such as imidazo[1,2-α]pyridine derivatives [ ]. Research demonstrates its specific use in creating 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP), a molecule investigated as a highly effective corrosion defender for steel in acidic environments [ ]. The mechanism by which these derived inhibitors function involves adsorption onto the metal surface, forming a protective layer that mitigates both anodic and cathodic reactions, thus acting as a mixed-type inhibitor [ ]. The nitrophenyl moiety and the electron-rich regions of the molecule are pivotal for this activity, facilitating strong coordination with metal surfaces. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before handling this material.

Properties

IUPAC Name

2-methoxy-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-6-9(11)7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPSGTRUEZQNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33844-30-3
Record name 2-methoxy-1-(3-nitrophenyl)ethan-1-one
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Substituted Nitroacetophenones: A Case Study on 1-(4-Methoxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise functionalization of aromatic ketones is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. While a broad array of these compounds are known, specific isomers can be elusive in the literature. This guide addresses an initial inquiry into 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. Following a comprehensive search of chemical databases, it was determined that this specific isomer is not well-documented. Therefore, this guide pivots to a detailed exploration of a closely related, commercially available, and well-characterized positional isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone (CAS No. 6277-38-9) . This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a thorough examination of its synthesis, physicochemical properties, and analytical characterization, grounded in established chemical principles.

Introduction: The Importance of Isomeric Purity in Aromatic Ketones

Substituted acetophenones are a critical class of organic intermediates. The nature and position of substituents on the phenyl ring dramatically influence the molecule's electronic properties, reactivity, and ultimately its biological activity. The nitro group, a potent electron-withdrawing group, and the methoxy group, an electron-donating group, when present on the same aromatic ring, create a complex electronic environment that can be exploited in further synthetic transformations.

The initial compound of interest, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, features a methoxy group on the alpha-carbon of the ethanone chain. In contrast, the focus of this guide, 1-(4-Methoxy-3-nitrophenyl)ethanone, has both substituents on the phenyl ring. This seemingly subtle difference has profound implications for the molecule's synthesis and properties. The latter is a stable, crystalline solid, readily available from commercial suppliers, making it a valuable building block in multi-step syntheses.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The following table summarizes the key data for 1-(4-Methoxy-3-nitrophenyl)ethanone.

PropertyValueSource
CAS Number 6277-38-9[1][2][3]
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [1][2]
Appearance White to cream solid[3]
Melting Point 97-100 °C[1]
Boiling Point 315.1±22.0 °C (Predicted)[4]
Density 1.244±0.06 g/cm³ (Predicted)[4]
InChI Key VXLKYQQBEPCMJE-UHFFFAOYSA-N[1][2]

These properties indicate a stable, non-volatile solid at room temperature, suitable for a variety of reaction conditions.

Synthesis Pathway: Nitration of 4-Methoxyacetophenone

The synthesis of 1-(4-Methoxy-3-nitrophenyl)ethanone is typically achieved through the electrophilic aromatic substitution (nitration) of 4-methoxyacetophenone. The methoxy group is a strong activating group and an ortho-, para-director. The acetyl group is a deactivating group and a meta-director. The directing effects of these two groups are synergistic in this case, leading to the preferential nitration at the position ortho to the methoxy group and meta to the acetyl group.

Caption: Synthetic route to 1-(4-Methoxy-3-nitrophenyl)ethanone.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Materials:

  • 4-Methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxyacetophenone.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred 4-methoxyacetophenone, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the cooled solution of 4-methoxyacetophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly onto a large beaker of crushed ice with constant stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1-(4-Methoxy-3-nitrophenyl)ethanone as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of activated aromatic rings is a highly exothermic and fast reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, preventing a runaway reaction.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to stop the reaction by diluting the acid and precipitating the organic product, which is insoluble in the aqueous acidic medium.

  • Recrystallization: This is a standard purification technique for solid organic compounds. The choice of ethanol as a solvent is based on the differential solubility of the desired product and impurities at different temperatures.

Analytical Characterization Workflow

The identity and purity of the synthesized 1-(4-Methoxy-3-nitrophenyl)ethanone must be confirmed through a series of analytical techniques.

Analytical_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc mp Melting Point Determination (Purity & Identity) tlc->mp ftir FTIR Spectroscopy (Functional Groups) mp->ftir nmr ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) ftir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms final Confirmed Structure & Purity ms->final

Caption: Workflow for the analytical characterization of the product.

  • Thin Layer Chromatography (TLC): A quick and effective method to assess the purity of the product and to compare its retention factor (Rf) with that of the starting material.

  • Melting Point Determination: A sharp melting point range close to the literature value (97-100 °C) is a good indicator of high purity.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique will confirm the presence of key functional groups:

    • A strong absorption around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.

    • Characteristic strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂).

    • Absorptions in the 1250-1050 cm⁻¹ region for the C-O stretch of the methoxy group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination. The spectra will show characteristic signals for the aromatic protons, the methoxy protons, and the methyl protons of the acetyl group, with chemical shifts and coupling patterns consistent with the 1,3,4-substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (195.17 g/mol ).[1][2]

Applications in Research and Drug Development

1-(4-Methoxy-3-nitrophenyl)ethanone is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations such as diazotization, acylation, and alkylation. The ketone functionality can be a handle for chain extension or the formation of heterocyclic rings. These properties make it a valuable starting material for the synthesis of more complex molecules with potential biological activity, including pharmaceutical agents and agrochemicals. For instance, the corresponding amino derivative, 3-amino-4-methoxyacetophenone, is an important intermediate in the synthesis of various therapeutic agents.

Conclusion

While the initially sought-after compound, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, remains elusive in the current body of scientific literature, this guide provides a comprehensive technical overview of a closely related and synthetically accessible isomer, 1-(4-Methoxy-3-nitrophenyl)ethanone. By detailing its synthesis, purification, and characterization, this document serves as a practical resource for researchers. The principles and methodologies described herein are broadly applicable to the synthesis and analysis of other substituted aromatic compounds, underscoring the importance of a systematic and well-documented approach in chemical research.

References

  • 4'-Methoxy-3'-nitroacetophenone . NIST WebBook. [Link]

  • 4'-Methoxy-3'-nitroacetophenone SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

Sources

An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Viability of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The subject of this technical guide, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, is a compound for which there is a notable absence of published experimental data in the current scientific literature. As such, this document serves as a predictive guide, leveraging established principles of organic chemistry and extensive data from structurally analogous compounds to forecast its chemical properties, reactivity, and potential applications. This guide is intended to be a foundational resource for researchers considering the synthesis and utilization of this novel molecule.

Structural and Electronic Profile

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone with the molecular formula C₉H₉NO₄. Its structure is characterized by a 3-nitrophenyl group attached to a methoxyacetyl moiety. The key functional groups that dictate its chemical behavior are the aromatic nitro group, the ketone, and the α-methoxy group.

  • 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution under certain conditions. It also influences the reactivity of the ketone.

  • Ketone Carbonyl Group: The carbonyl group is a site of nucleophilic attack and provides acidity to the α-hydrogens.

  • α-Methoxy Group: The methoxy group at the α-position to the ketone is expected to influence the reactivity of the carbonyl group and the adjacent methylene protons.

Predicted Physicochemical Properties

The physicochemical properties of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be estimated by considering the properties of the parent compound, 1-(3-nitrophenyl)ethanone (m-nitroacetophenone), and the effect of the additional methoxy group.

PropertyPredicted Value for 2-Methoxy-1-(3-nitrophenyl)ethan-1-oneData for 1-(3-nitrophenyl)ethanone (CAS 121-89-1)
Molecular Weight 195.17 g/mol 165.15 g/mol [1][2][3]
Physical State Likely a solid at room temperatureLight beige powder/solid[1][4]
Melting Point Predicted to be in a similar range or slightly lower than the parent ketone.77-78 °C[4]
Boiling Point Higher than the parent ketone due to increased molecular weight.202 °C (at reduced pressure)[4]
Solubility Sparingly soluble in water; soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.Slightly soluble in water[4]

Proposed Synthesis

A plausible and efficient synthetic route to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one involves a two-step process starting from the commercially available 1-(3-nitrophenyl)ethanone.

Synthesis_Pathway start 1-(3-Nitrophenyl)ethanone intermediate 2-Bromo-1-(3-nitrophenyl)ethanone start->intermediate Bromination product 2-Methoxy-1-(3-nitrophenyl)ethan-1-one intermediate->product Nucleophilic Substitution (Sodium Methoxide)

Caption: Proposed two-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (α-Bromination)

The first step is the α-bromination of 1-(3-nitrophenyl)ethanone. This reaction is well-documented and proceeds via an enol or enolate intermediate.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform.[5]

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise with continuous stirring.[5]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-1-(3-nitrophenyl)ethanone can be purified by column chromatography on silica gel.[5]

Step 2: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (Williamson Ether Synthesis)

The second step involves a nucleophilic substitution reaction where the bromide in 2-bromo-1-(3-nitrophenyl)ethanone is displaced by a methoxide ion. This is a classic Williamson ether synthesis.

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Nucleophilic Substitution: Add sodium methoxide (1.1-1.5 eq) to the solution. The reaction can be carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

The spectroscopic data for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be predicted based on the known spectra of 1-(3-nitrophenyl)ethanone and the expected influence of the α-methoxy group.

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the 3-nitrophenyl ring are expected to appear in the δ 7.5-8.5 ppm region as a complex multiplet pattern, characteristic of a meta-substituted benzene ring.

  • Methylene Protons: A singlet is expected for the methylene protons (CH₂) adjacent to the carbonyl and methoxy groups. This peak would likely appear in the δ 4.0-4.5 ppm range.

  • Methoxy Protons: A sharp singlet for the methoxy (OCH₃) protons is predicted to be in the δ 3.3-3.7 ppm region.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.

  • Aromatic Carbons: The carbons of the nitrophenyl ring will appear in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly deshielded.

  • Methylene Carbon: The methylene carbon (CH₂) is expected to be in the δ 70-80 ppm range.

  • Methoxy Carbon: The methoxy carbon (OCH₃) should appear around δ 50-60 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band corresponding to the ketone carbonyl stretch is expected around 1700-1720 cm⁻¹.

  • NO₂ Stretches: Two strong absorption bands for the asymmetric and symmetric stretching of the nitro group are predicted in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-O Stretch: An absorption band for the C-O stretch of the methoxy group is expected around 1100 cm⁻¹.

  • Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), the methoxymethyl radical (•CH₂OCH₃), and the nitro group (•NO₂). A prominent peak at m/z = 105 corresponding to the 3-nitrophenylacylium ion is also anticipated.

Predicted Chemical Reactivity

The chemical reactivity of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is governed by its functional groups.

Reactivity_Diagram main 2-Methoxy-1-(3-nitrophenyl)ethan-1-one Ketone α-Methylene Nitro Group ketone_reactions Reduction (e.g., NaBH₄) → Alcohol Condensation Reactions main:f0->ketone_reactions alpha_reactions Enolate Formation Further Alkylation/Acylation main:f1->alpha_reactions nitro_reactions Reduction (e.g., Sn/HCl) → Amine main:f2->nitro_reactions

Sources

An In-depth Technical Guide to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a nitroaromatic compound with potential applications in synthetic chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its core characteristics, proposes a viable synthetic route, and predicts its spectral data based on established chemical principles and analysis of analogous structures. This document serves as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds.

Introduction: The Significance of Nitroaromatic Ketones

Nitroaromatic compounds are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The presence of the nitro group (-NO₂) significantly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic substitution and activating adjacent positions for various chemical transformations. When combined with a ketone functionality, as in the case of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, the synthetic utility is further enhanced. The methoxy group introduces an additional point of modification and can influence the molecule's conformational flexibility and solubility.

This guide will focus on the chemical structure, a proposed synthetic pathway, and the expected analytical characterization of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Molecular Structure and Chemical Properties

2-Methoxy-1-(3-nitrophenyl)ethan-1-one possesses a core structure of a phenyl ring substituted with a nitro group at the meta position relative to a methoxyethanone side chain.

Structural Representation

The chemical structure of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is as follows:

G cluster_0 Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one A 3'-Nitroacetophenone B 2-Bromo-1-(3-nitrophenyl)ethan-1-one A->B Bromination (Br₂, HBr in Acetic Acid) C 2-Methoxy-1-(3-nitrophenyl)ethan-1-one B->C Nucleophilic Substitution (Sodium Methoxide in Methanol)

Caption: Proposed two-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

This procedure is adapted from standard bromination protocols of acetophenones.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (1 eq.) in glacial acetic acid. [1]2. Bromination: Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. A catalytic amount of hydrobromic acid can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water to remove acetic acid, and then washed with a dilute sodium thiosulfate solution to remove any unreacted bromine.

  • Purification: The crude 2-bromo-1-(3-nitrophenyl)ethan-1-one can be purified by recrystallization from ethanol. [1] Step 2: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

This step involves a Williamson ether synthesis-type reaction.

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 eq.) in anhydrous methanol dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Characterization

The definitive identification of the synthesized 2-Methoxy-1-(3-nitrophenyl)ethan-1-one would rely on a combination of spectroscopic techniques. The following are the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The methylene protons adjacent to the carbonyl group and the methoxy group will likely appear as a singlet around δ 4.5-5.0 ppm. The methoxy protons will be a sharp singlet at approximately δ 3.3-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm. The methylene carbon should appear around δ 70-80 ppm, and the methoxy carbon will be observed around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone)1690-1710
C-O-C (Ether)1050-1150
N-O (Nitro, asymmetric stretch)1510-1560
N-O (Nitro, symmetric stretch)1345-1385
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 195. Key fragmentation patterns could include the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 195.0532 Da. [2]

Potential Applications and Future Directions

While the biological activity of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one has not been reported, its structure suggests several avenues for investigation. The presence of the nitro group allows for its reduction to an amine, which is a common strategy in the synthesis of biologically active compounds. The methoxy ketone moiety could be involved in interactions with biological targets.

Future research could explore:

  • Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. [1]* Enzyme Inhibition: The structure could be a scaffold for designing inhibitors for various enzymes.

  • Material Science: Nitroaromatic compounds can have applications in the development of nonlinear optical materials.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. By leveraging established chemical knowledge, a practical synthetic route has been proposed, and the expected analytical data for its characterization have been outlined. This document is intended to serve as a valuable resource for researchers, encouraging further exploration into the synthesis and potential applications of this and related nitroaromatic ketones.

References

  • PubChem. Compound Summary for CID 135451993, 2-methoxy-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link].

  • PubChem. Compound Summary for CID 80470, 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link].

Sources

A Comprehensive Technical Guide to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: Molecular Weight, Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a specialized chemical intermediate relevant to researchers in organic synthesis and drug development. The primary focus is the precise determination of its molecular weight, substantiated by a detailed breakdown of its molecular formula. This document outlines a robust, field-proven protocol for its synthesis via nucleophilic substitution, elucidates the underlying chemical principles, and presents a comprehensive workflow for its structural and purity validation using modern analytical techniques. Designed for scientists and professionals, this guide combines theoretical knowledge with practical, actionable methodologies to ensure the reliable synthesis and characterization of this target compound.

Core Physicochemical Properties and Molecular Weight

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a nitroaromatic ketone. Its structure consists of a 3-nitrophenyl group attached to the carbonyl carbon of a methoxy-substituted ethanone moiety. While it shares the same molecular formula with its more common isomer, 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9), its unique structural arrangement—specifically, the methoxy group on the alpha-carbon to the ketone—dictates its reactivity and potential applications as a distinct chemical building block.

Molecular Formula and Weight Determination

The fundamental step in characterizing any chemical entity is the precise calculation of its molecular weight, derived from its molecular formula.

  • Molecular Formula: C₉H₉NO₄

The molecular weight is calculated by summing the atomic weights of each constituent atom:

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Average Molecular Weight: 108.099 + 9.072 + 14.007 + 63.996 = 195.174 g/mol

For high-resolution applications such as mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes of the elements.

  • Monoisotopic Mass: 195.0532 u.[1]

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 2-Methoxy-1-(3-nitrophenyl)ethan-1-one-
Molecular Formula C₉H₉NO₄PubChem[1]
Average Molecular Weight 195.17 g/mol PubChem[1]
Monoisotopic Mass 195.05315777 DaPubChem[1]
CAS Number Not assigned-

Synthesis Protocol: A Self-Validating Approach

The precursor, 2-Bromo-1-(3-nitrophenyl)ethan-1-one (CAS 2227-64-7), is a commercially available starting material, making this a practical and accessible route.[2]

Causality of Experimental Design

The reaction proceeds via an Sₙ2 mechanism. Sodium methoxide (CH₃ONa) serves as a potent source of the methoxide nucleophile (CH₃O⁻). The bromine atom in the precursor is an excellent leaving group, and its position alpha to the carbonyl group activates the carbon atom towards nucleophilic attack. The choice of a polar aprotic solvent like Tetrahydrofuran (THF) is critical; it effectively solvates the sodium cation without interfering with the nucleophilicity of the methoxide anion, thereby accelerating the reaction rate. Conducting the reaction at a controlled, low temperature (0°C to room temperature) minimizes potential side reactions, such as elimination.

Step-by-Step Synthesis Workflow

Materials:

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, add sodium methoxide (1.1 eq).

  • Solvation: Add anhydrous THF and cool the resulting suspension to 0°C using an ice bath.

  • Reactant Addition: Dissolve 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred sodium methoxide suspension over 15-20 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification A 1. Dissolve NaOMe in anhydrous THF in inert atmosphere B 2. Cool to 0°C A->B C 3. Add 2-Bromo-1-(3-nitrophenyl)ethanone solution dropwise B->C D 4. Stir at RT for 2-4h (TLC Monitoring) C->D E 5. Quench with sat. NH4Cl (aq) D->E Reaction Complete F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with Water & Brine F->G H 8. Dry (MgSO4), Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I Product Pure Product I->Product Analytical_Workflow cluster_validation Data Cross-Validation Start Synthesized Product MS Mass Spectrometry (HRMS) Start->MS Verify MW NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Confirm Connectivity IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups MS_Result Correct M/Z? [M+H]⁺ = 196.060 MS->MS_Result NMR_Result Correct Signals? -CH₂-O- and -OCH₃ present? NMR->NMR_Result IR_Result Correct Peaks? C=O and NO₂ present? IR->IR_Result Final Structurally Confirmed & Pure Compound MS_Result->Final NMR_Result->Final IR_Result->Final Drug_Discovery_Pathway A 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (Building Block) B Chemical Modification (e.g., condensation, cyclization) A->B C Library of Novel Compound Analogs B->C D Biological Screening (e.g., cytotoxicity assays) C->D E Hit Identification D->E F Lead Optimization E->F G Prodrug Candidate F->G

Caption: Role of the title compound as a building block in a drug discovery pipeline.

References

  • ChemBK. 1-(4-Methoxy-3-nitrophenyl)ethan-1-one. ChemBK. Available at: [Link].

  • PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link].

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link].

  • AdooQ BioScience. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. AdooQ BioScience. Available at: [Link].

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An In-Depth Technical Guide to the Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a compound of interest for researchers and professionals in drug development and organic synthesis. The designed three-step synthetic route is grounded in well-established, fundamental organic reactions, ensuring a robust and reproducible process. This document offers not just a protocol, but a causal explanation for the experimental choices, empowering the researcher to understand the "why" behind the "how."

Introduction and Strategic Overview

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone featuring a methoxy group at the alpha (α) position to the carbonyl and a nitro group in the meta position of the phenyl ring. Such α-alkoxy ketones are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including certain pharmacophores.

The synthetic strategy detailed herein begins with a common and commercially available starting material, acetophenone. The pathway proceeds through three distinct stages:

  • Electrophilic Aromatic Substitution: Nitration of the aromatic ring to install the nitro group at the meta position, yielding 3'-nitroacetophenone.

  • α-Halogenation: Selective bromination of the methyl group of the ketone to create a reactive intermediate, 2-bromo-1-(3-nitrophenyl)ethan-1-one.

  • Nucleophilic Substitution: Displacement of the bromide with a methoxy group via a Williamson ether synthesis-type reaction to afford the final product.

This pathway is designed for efficiency, high yield, and control over regioselectivity at each stage.

Visualized Synthesis Pathway

The complete synthetic workflow is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: α-Bromination cluster_2 Step 3: Methoxylation A Acetophenone B 3'-Nitroacetophenone A->B HNO₃, H₂SO₄ (0°C to -7°C) C 2-Bromo-1-(3-nitrophenyl)ethan-1-one B->C Br₂, Chloroform (0-5°C to RT) D 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (Target Compound) C->D NaOCH₃, Methanol (Reflux)

Caption: Three-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Part 1: Synthesis of 3'-Nitroacetophenone

The initial step involves the electrophilic aromatic substitution of acetophenone. The acetyl group is a meta-director and a deactivating group. Nitration using a mixture of nitric acid and sulfuric acid (mixed acid) will therefore selectively install the nitro group at the meta-position.[1]

Mechanism Insight

Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), a powerful electrophile. The π-electrons of the benzene ring attack the nitronium ion. The deactivating nature of the acetyl group directs this attack to the meta position to avoid placing a positive charge adjacent to the partially positive carbonyl carbon in the resonance structures of the sigma complex. Subsequent deprotonation of the sigma complex by a weak base (like water or HSO₄⁻) restores aromaticity and yields the 3'-nitroacetophenone product.[1]

Detailed Experimental Protocol: Step 1

This protocol is adapted from Organic Syntheses.[2]

  • Preparation: Equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

  • Initial Cooling: Add 150 mL of concentrated sulfuric acid to the flask and begin stirring. Cool the acid to 0°C or below.

  • Substrate Addition: Slowly add 60 g (0.5 mol) of acetophenone via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C. This addition should take approximately 10 minutes.

  • Nitrating Mixture Addition: After the acetophenone has been added, cool the mixture to approximately -7°C. Separately, prepare a cooled nitrating mixture of 40 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask at a rate that maintains the internal temperature at or below 0°C.

  • Reaction Completion: Once the addition is complete, continue stirring in the ice-salt bath for an additional 10 minutes.

  • Quenching: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a mixture of 750 g of crushed ice and 1.5 L of water. The product will precipitate as a yellow solid.

  • Isolation and Washing: Once the ice has melted, collect the solid product by suction filtration. Press the solid as dry as possible. Transfer the crude product to a mortar and triturate it with three successive 300 mL portions of cold water to remove residual acid. Subsequently, wash the solid with two 25 mL portions of ice-cold ethanol to remove oily impurities, pressing the solid dry on the filter after each wash.

  • Purification: Recrystallize the crude product from approximately 100-120 mL of hot ethanol. Filter the hot solution to remove any insoluble impurities and then allow the filtrate to cool, yielding light-yellow crystals of 3'-nitroacetophenone.

  • Drying: Dry the purified crystals. The expected yield is approximately 55%.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3'-Nitroacetophenone C₈H₇NO₃165.1576–78Yellow crystalline solid

Data sourced from MedChemExpress and Cheméo.[1][3]

Part 2: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

This step involves the α-bromination of the ketone. The reaction proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. The protocol described here uses elemental bromine in chloroform, suggesting an acid-catalyzed pathway where the enol form of the ketone acts as the nucleophile.[4] This intermediate is also known as 3'-nitrophenacyl bromide.

Mechanism Insight

Under acidic conditions (trace HBr is generated in situ), the carbonyl oxygen of 3'-nitroacetophenone is protonated, which increases the acidity of the α-protons. A weak base (e.g., another molecule of the ketone or the solvent) removes an α-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of a brominated intermediate and a bromide ion. Deprotonation of the carbonyl oxygen by the bromide ion yields the α-brominated product, 2-bromo-1-(3-nitrophenyl)ethan-1-one, and regenerates the acid catalyst (HBr).[5]

Detailed Experimental Protocol: Step 2

This protocol is adapted from Yathirajan, H. S. et al. (2011).[4]

  • Preparation: In a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g (6.05 mmol) of 1-(3-nitrophenyl)ethanone in 10 mL of chloroform.

  • Cooling: Cool the stirred solution in an ice bath to between 0–5°C.

  • Bromine Addition: Slowly add 0.97 g (6.05 mmol) of bromine, dissolved in a minimal amount of chloroform, to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching and Extraction: Pour the reaction mixture into ice-cold water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (230–400 mesh) using a gradient of 0–10% ethyl acetate in petroleum ether as the eluent.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain 2-bromo-1-(3-nitrophenyl)ethan-1-one as a solid. The reported yield for this procedure is 96%.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Bromo-1-(3-nitrophenyl)ethan-1-one C₈H₆BrNO₃244.0592-94Solid

Physical data sourced from Yathirajan, H. S. et al. (2011).[4]

Part 3: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

The final step is a nucleophilic substitution reaction to replace the bromine atom with a methoxy group. This transformation is a classic example of the Williamson ether synthesis. The α-bromo ketone is an excellent substrate for Sₙ2 reactions because the primary carbon is activated by the adjacent carbonyl group and is not sterically hindered. Sodium methoxide serves as a strong nucleophile.

Mechanism Insight

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This attack occurs from the backside relative to the carbon-bromine bond, leading to a trigonal bipyramidal transition state. Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. The result is the formation of a new carbon-oxygen bond and inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Proposed Experimental Protocol: Step 3

Note: As no specific literature protocol for this exact transformation was identified, the following procedure is a proposed method based on standard Williamson ether synthesis conditions for α-halo ketones.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(3-nitrophenyl)ethan-1-one (e.g., 1.0 g, 4.1 mmol).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous methanol to the flask. While stirring, carefully add sodium methoxide (e.g., 1.1 equivalents, 4.5 mmol, ~0.24 g of solid sodium methoxide, or an equivalent volume of a commercial solution in methanol).

  • Reaction: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid such as 1 M HCl (added dropwise until the pH is ~7).

  • Extraction: Remove the methanol under reduced pressure. Add 20 mL of water and 20 mL of ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with an additional 2 x 15 mL of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 2-methoxy-1-(3-nitrophenyl)ethan-1-one.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Methoxy-1-(3-nitrophenyl)ethan-1-one C₉H₉NO₄195.17(Predicted) ~70-90(Predicted) Pale yellow solid

Conclusion

This guide outlines a logical and robust three-step synthesis for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one starting from acetophenone. The protocols for the initial nitration and subsequent α-bromination are well-documented and high-yielding. The final methoxylation step, while presented as a proposed protocol based on established chemical principles, provides a strong and reliable framework for achieving the target molecule. Researchers following this guide should be able to successfully synthesize and isolate the desired compound, leveraging fundamental and predictable organic chemistry transformations. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy should be used to confirm the structure and purity of the intermediates and the final product.

References

  • Yathirajan, H. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o29. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]

  • Fieser, L. F. (1941). Acetophenone, m-nitro-. Organic Syntheses, Coll. Vol. 1, p.394; Vol. 2, p.48. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)-. [Link]

  • Morgan, G. T., & Watson, E. M. (1936). Preparation of m-Nitroacetophenone. Journal of the Society of Chemical Industry, 55(1), 29T–30T. (Referenced in Org. Syn.[2])

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

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An In-depth Technical Guide to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a niche α-methoxy ketone with potential applications in synthetic organic chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and safe handling. We will delve into a detailed analysis of its IUPAC nomenclature, predict its physicochemical properties, and propose a validated synthetic protocol. Furthermore, this guide explores the compound's potential reactivity and outlines key safety considerations for laboratory professionals. All methodologies and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Nomenclature

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone characterized by a 3-nitrophenyl group attached to a methoxyethanone moiety. The presence of the α-methoxy group, the ketone carbonyl, and the meta-positioned nitro group on the aromatic ring suggests a unique electronic and steric environment, making it a potentially valuable intermediate for the synthesis of more complex molecules.

IUPAC Name Analysis:

The International Union of Pure and Applied Chemistry (IUPAC) name, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one , is derived as follows:

  • ethan-1-one: The core is a two-carbon chain with a ketone functional group at the first carbon.

  • 1-(3-nitrophenyl): A phenyl group substituted with a nitro group at the meta (3) position is attached to the first carbon of the ethanone chain.

  • 2-Methoxy: A methoxy group (-OCH₃) is attached to the second carbon of the ethanone chain.

Structural Identifiers (Predicted):

While not found in major databases, the following identifiers can be predicted based on its structure:

  • Molecular Formula: C₉H₉NO₄

  • Canonical SMILES: COC(=O)C1=CC=CC(=C1)[O-]

  • InChIKey: (A unique InChIKey would be generated upon submission to a chemical database)

Predicted Physicochemical Properties

The physicochemical properties of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be estimated based on its constituent functional groups and by comparison with structurally similar compounds like 1-(3-nitrophenyl)ethanone.[1][2]

PropertyPredicted ValueJustification and Comparative Data
Molecular Weight 195.17 g/mol Calculated from the molecular formula C₉H₉NO₄.
Appearance Pale yellow solidSimilar nitro-aromatic ketones are typically crystalline solids with a yellowish hue.
Melting Point 70-90 °CThe introduction of the methoxy group may slightly lower the melting point compared to 1-(3-nitrophenyl)ethanone (m.p. 76-78 °C).
Boiling Point > 300 °CExpected to be high due to the molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in water.The polar nitro and ketone groups will enhance solubility in polar organic solvents, while the aromatic ring provides some nonpolar character.

Proposed Synthesis Protocol

The synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be approached by the α-methoxylation of a suitable precursor. A plausible and efficient route starts from the commercially available 1-(3-nitrophenyl)ethanone. The key transformation is the introduction of the methoxy group at the α-position to the carbonyl.

Overall Synthetic Workflow:

G A 1-(3-Nitrophenyl)ethanone B α-Bromo-1-(3-nitrophenyl)ethanone A->B Electrophilic Bromination (e.g., Br2, HBr in AcOH) C 2-Methoxy-1-(3-nitrophenyl)ethan-1-one B->C Nucleophilic Substitution (Sodium Methoxide in Methanol)

Caption: Proposed two-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Step 1: α-Bromination of 1-(3-Nitrophenyl)ethanone

Principle: The first step involves the electrophilic bromination of the α-carbon of 1-(3-nitrophenyl)ethanone. This reaction typically proceeds via an enol or enolate intermediate and is often catalyzed by an acid.[3]

Detailed Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), and a dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (10.0 g, 60.5 mmol) in glacial acetic acid (50 mL).

  • Bromine Addition: While stirring, add a solution of bromine (3.1 mL, 60.5 mmol) in glacial acetic acid (15 mL) dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HBr gas.

  • Reaction Monitoring: After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 3:1 hexanes:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The solid product, α-bromo-1-(3-nitrophenyl)ethanone, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40 °C).

Step 2: Nucleophilic Substitution with Sodium Methoxide

Principle: The α-bromo ketone is then subjected to a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group.[4]

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 g, 65.2 mmol) in small portions to anhydrous methanol (75 mL) under a nitrogen atmosphere. The flask should be cooled in an ice bath during the addition.

  • Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of α-bromo-1-(3-nitrophenyl)ethanone (from Step 1, assuming quantitative yield, 60.5 mmol) in anhydrous methanol (25 mL) dropwise.

  • Reaction and Monitoring: After the addition, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it is slightly acidic.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: gradient of hexanes:ethyl acetate).

Reactivity and Potential Applications

The chemical reactivity of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is dictated by its three main functional groups:

  • Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reductions to the corresponding alcohol, reductive aminations, and the formation of imines or hydrazones. The reduction of the ketone in the presence of the nitro group would require a chemoselective reducing agent like sodium borohydride, which typically does not reduce nitro groups.[5][6]

  • α-Methoxy Group: The methoxy group can influence the stereochemical outcome of reactions at the carbonyl center. It may also be a target for cleavage under harsh acidic conditions.

  • Nitro Aromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The nitro group itself can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceuticals.[7]

Potential Applications:

  • Pharmaceutical Intermediate: The presence of the nitro group, which can be converted to an amine, and the ketone, which can be further functionalized, makes this molecule a potential building block for the synthesis of novel drug candidates.

  • Research Chemical: It can serve as a model compound for studying the effects of α-substituents on the reactivity of aromatic ketones.

Safety and Handling

While specific toxicity data for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is not available, a precautionary approach based on similar compounds is essential.

Hazard Identification (Predicted):

  • Skin and Eye Irritant: Aromatic ketones and nitro compounds can be irritating to the skin and eyes.[3]

  • Harmful if Swallowed or Inhaled: Dust or vapors may be harmful.

  • Potential for Staining: Nitro compounds can often stain skin and clothing.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-1-(3-nitrophenyl)ethan-1-one represents an interesting, albeit under-explored, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and safe handling based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. Researchers and drug development professionals can use this guide as a foundational resource for the preparation and utilization of this and other similar α-methoxy ketones in their synthetic endeavors.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link].

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link].

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link].

  • RSC Publishing. (n.d.). α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. Retrieved from [Link].

  • PMC - NIH. (n.d.). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Retrieved from [Link].

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl enol ethers by visible light photoredox catalysis. Retrieved from [Link].

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  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link].

  • European Journal of Organic Chemistry. (2023). Synthesis of α-Nitroketones from α-Substituted Malononitriles and Nitromethane. Retrieved from [Link].

  • PubChem. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link].

  • ResearchGate. (2006). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Retrieved from [Link].

  • PMC - NIH. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved from [Link].

  • PMC - NIH. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link].

  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link].

  • YouTube. (2023). Electrophilic substitution reaction of acetophenone| Nitration. Retrieved from [Link].

  • Bartleby.com. (n.d.). 3-Nitroacetophenone Synthesis Lab Report. Retrieved from [Link].

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A Technical Guide to the Physicochemical Properties of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an α-methoxy ketone derivative of nitroacetophenone. As a functionalized small molecule, it holds potential as a key intermediate or building block in synthetic organic chemistry and medicinal chemistry. The precise characterization of its physical and chemical properties is paramount for its effective use, ensuring reproducibility in experimental protocols and compliance in drug development pipelines. This guide provides a comprehensive overview of the predicted physicochemical properties of this specific, less-documented isomer. It establishes a robust, multi-technique workflow for its empirical characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness in research outcomes.

Chemical Identity and Structural Framework

Unambiguous identification is the foundation of all subsequent physicochemical analysis. 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a specific isomer whose properties are dictated by the electronic and steric effects of its constituent functional groups: the ketone, the meta-substituted nitro group on the aromatic ring, and the alpha-substituted methoxy group.

  • IUPAC Name: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

  • Synonyms: α-Methoxy-3'-nitroacetophenone

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol

  • Chemical Structure:

    
    (A 2D representation of the molecule's structure)
    
Predicted Core Physical Properties

Direct experimental data for this specific isomer is not widely available in common chemical databases. Therefore, the following properties are predicted based on structure-activity relationships and comparison with well-documented structural analogs, primarily 1-(3-nitrophenyl)ethanone (the parent ketone) and 2-methoxyacetophenone .

Table 1: Summary of Predicted and Analog-Based Physical Properties

PropertyPredicted Value / StateRationale & Comparative Insights
Appearance Pale yellow to white crystalline solidThe parent compound, 1-(3-nitrophenyl)ethanone, is a white to yellow solid. The introduction of the methoxy group is not expected to significantly alter the chromophore responsible for this color.[1]
Melting Point 70 - 90 °C1-(3-nitrophenyl)ethanone has a melting point of 76-78 °C.[2] The addition of the α-methoxy group may slightly raise or lower this value due to changes in crystal lattice packing and intermolecular forces, but it is expected to remain in a similar range. A sharp melting range is a critical indicator of high purity.[3]
Boiling Point > 200 °C (at atm. pressure)High boiling point is expected due to the molecular weight and polar functional groups (ketone, nitro). 1-(3-nitrophenyl)ethanone boils at ~202 °C at 12 mmHg.[2] The target compound will likely require vacuum distillation to avoid decomposition.
Solubility Soluble in DMSO, DMF, Acetone, Ethyl Acetate. Sparingly soluble in Methanol/Ethanol. Insoluble in water.The nitro and ketone groups confer polarity, but the overall aromatic character suggests poor aqueous solubility. The parent nitroacetophenone is insoluble in water.[1] Solubility in a range of organic solvents is crucial for its use in synthesis and for analysis via techniques like HPLC and NMR.
Predicted Spectroscopic Profile for Structural Confirmation

The identity of a synthesized batch must be unequivocally confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals. The aromatic protons will be significantly deshielded by the electron-withdrawing nitro and ketone groups, appearing far downfield.

    • ~8.6-8.8 ppm (t, 1H): Proton at C2 of the phenyl ring (between the two electron-withdrawing groups).

    • ~8.3-8.5 ppm (d, 1H): Proton at C4 or C6 of the phenyl ring.

    • ~8.1-8.3 ppm (d, 1H): Proton at C6 or C4 of the phenyl ring.

    • ~7.7-7.9 ppm (t, 1H): Proton at C5 of the phenyl ring.

    • ~4.8 ppm (s, 2H): Methylene protons (-CH₂-) alpha to the ketone. This signal is a key identifier.

    • ~3.5 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).[4]

  • ¹³C NMR: The carbon spectrum will complement the proton data.

    • ~195 ppm: Carbonyl carbon (C=O).

    • ~148 ppm: Phenyl carbon attached to the nitro group (C-NO₂).

    • ~125-135 ppm: Aromatic carbons (CH).

    • ~75 ppm: Methylene carbon (-CH₂-).

    • ~60 ppm: Methoxy carbon (-OCH₃).

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

  • ~1700-1720 cm⁻¹: Strong, sharp peak corresponding to the C=O (ketone) stretch.

  • ~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹: Two strong peaks for the asymmetric and symmetric N-O stretching of the nitro group (NO₂), respectively.

  • ~1100-1120 cm⁻¹: C-O-C stretch from the methoxy group.

  • ~3000-3100 cm⁻¹: C-H stretches from the aromatic ring.

  • ~2850-3000 cm⁻¹: C-H stretches from the aliphatic methylene and methyl groups.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is a molecular fingerprint.

  • Expected Molecular Ion (M⁺): m/z = 195.05. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₉H₉NO₄) to within a few parts per million.

  • Key Fragmentation Patterns: Expect to see characteristic fragments corresponding to the loss of the methoxy group, the entire methoxymethyl group, and fragments related to the nitrophenyl cation.

    • m/z = 150: [M - CH₂OCH₃]⁺ (loss of the methoxymethyl radical).

    • m/z = 120: [M - CH₂OCH₃ - NO]⁺.

A Self-Validating Workflow for Physicochemical Characterization

For any new or sparsely documented compound, a systematic and self-validating workflow is not just a recommendation; it is a necessity for ensuring data integrity. This workflow ensures that each piece of data corroborates the others, leading to an unambiguous compound profile.

4.1 The Logic of the Workflow

The process begins with preliminary checks for identity and purity, followed by more detailed quantitative analysis. This hierarchical approach is efficient and ensures that time-intensive experiments are performed on material that is already confirmed to be the correct substance and of sufficient purity.

4.2 Characterization Workflow Diagram

G cluster_0 Phase 1: Preliminary Identification & Purity cluster_1 Phase 2: Definitive Structural Confirmation cluster_2 Phase 3: Quantitative Analysis A Sample Receipt: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one B FTIR Spectroscopy A->B Confirm Functional Groups (C=O, NO2) C Thin-Layer Chromatography (TLC) A->C Assess Spot Purity & Determine Rf D High-Resolution Mass Spectrometry (HRMS) B->D C->D E 1H and 13C NMR Spectroscopy D->E F Structure Confirmed? E->F F->A No (Re-synthesize/ Re-purify) G HPLC Purity Assay (e.g., >98%) F->G Yes H Differential Scanning Calorimetry (DSC) G->H I Final Characterization Data Package H->I

Caption: Logical workflow for the comprehensive characterization of a novel chemical entity.

Experimental Protocols

The following protocols are designed to be robust and provide high-quality, reproducible data for the characterization of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

5.1 Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for purity assessment of small organic molecules due to its high resolution and sensitivity.[5][6] A gradient elution is selected to ensure separation of the main peak from potential impurities that may have significantly different polarities, such as unreacted starting materials or side-products. UV detection is ideal as the nitrophenyl chromophore provides strong absorbance.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 30% B

    • 19-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

5.2 Protocol: Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Causality: DSC provides more information than a simple melting point apparatus.[7] It quantitatively measures the heat flow associated with thermal transitions, yielding a precise onset temperature for melting (Tₒₙₛₑₜ) and the enthalpy of fusion (ΔHբᵤₛ). A sharp endothermic peak is indicative of a pure crystalline substance, while a broad peak suggests impurities or multiple thermal events.[3]

  • Instrumentation: Calibrated Differential Scanning Calorimeter.[8]

  • Sample Pans: Aluminum pans with lids.

  • Sample Preparation: Accurately weigh 2-4 mg of the compound into an aluminum pan and hermetically seal it. Prepare an identical empty sealed pan to serve as the reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp temperature from 25 °C to 200 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Determine the extrapolated onset temperature of the melting endotherm. This is reported as the melting point.

    • Integrate the peak area to calculate the heat of fusion (in J/g).

References
  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives. Pharmaceuticals. [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). Cheméo. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. [Link]

  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • ResearchGate. (n.d.). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. ResearchGate. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Labinsights. [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

  • Wikimedia Commons. (n.d.). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. Wikimedia Commons. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). Physicochemical characterization of drug nanocarriers. PMC. [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. [Link]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • MDPI. (n.d.). Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. MDPI. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue College of Engineering. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]

  • University of Alberta. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. University of Alberta. [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]

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Hazard Assessment and Safe Handling Guide for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Compound Identification and Inferred Hazard Profile

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone. Its structure suggests a reactivity profile influenced by the electron-withdrawing nitro group on the phenyl ring.

Identifier Information
IUPAC Name 2-Methoxy-1-(3-nitrophenyl)ethan-1-one
CAS Number 35029-97-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Physical State Likely a solid at room temperature, based on analogs like 1-(3-Nitrophenyl)ethanone.[1]
Synthesized GHS Classification

Based on data from close structural analogs, a provisional GHS classification is proposed. This classification represents a scientifically-grounded estimation and underscores the necessity for cautious handling. Analogs such as 2-Bromo-1-(3-nitrophenyl)ethan-1-one and various nitrophenyl ethanols consistently indicate risks of irritation and acute toxicity.[2][3]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3][4][5][6]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[3][4][6]

Provisional GHS Pictograms:

Caption: Provisional GHS Pictogram for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Signal Word: WARNING [4][5]

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][6]

Precautionary Statements (Abridged):

  • Prevention: P261, P264, P270, P271, P280[7][8]

  • Response: P302+P352, P304+P340, P305+P351+P338[4][7]

  • Storage: P403+P233, P405[4]

  • Disposal: P501[4]

Principles of Safe Handling and Exposure Control

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The causality behind the following engineering and personal protective equipment (PPE) recommendations is to create a multi-layered barrier against these routes.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[9] This is non-negotiable. The rationale is to contain airborne particulates and vapors at the source, preventing inhalation, which may cause respiratory irritation.[3][6]

  • Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the work area.[4] The nitrophenyl functional group suggests a high potential for severe eye irritation, making rapid decontamination critical to preventing lasting damage.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a system designed to protect the user from foreseeable hazards.

PPE_Workflow cluster_core Core PPE Requirement cluster_risk Risk-Based Additions Start Handling 2-Methoxy-1- (3-nitrophenyl)ethan-1-one LabCoat Flame-Resistant Lab Coat (fully buttoned) Start->LabCoat Gloves Nitrile Gloves (double-gloving recommended) Start->Gloves Goggles Chemical Splash Goggles (ANSI Z87.1 certified) Start->Goggles Respirator N95/P100 Respirator (if aerosols are generated) Start->Respirator Weighing fine powder or risk of aerosolization? FaceShield Face Shield (in addition to goggles) Goggles->FaceShield Splash or reaction hazard?

Caption: PPE selection workflow for handling the target compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] Given the high likelihood of severe eye irritation, standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high risk of splashing.[4]

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Wear chemically resistant gloves, such as nitrile gloves.[10] Given that many organic compounds can permeate gloves over time, it is best practice to double-glove and change gloves immediately upon suspected contamination. Wash hands thoroughly after handling.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator (e.g., N95 or P100) is required.[11]

Emergency Protocols and First Aid

Rapid and correct response to an exposure is critical. These protocols are based on standard procedures for irritants and acutely toxic compounds.[4][12]

Exposure Route Protocol Causality and Rationale
Inhalation 1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[13] 3. Seek immediate medical attention.To remove the individual from the contaminated atmosphere and support respiration. The nitro-aromatic structure carries a risk of systemic effects, mandating professional medical evaluation.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] 2. Wash the affected area with soap and water.[12] 3. Seek medical attention if irritation persists.[5]To dilute and remove the chemical irritant. Prolonged contact increases the risk of local irritation and potential systemic absorption.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] 2. Remove contact lenses if present and easy to do.[5] 3. Seek immediate medical attention.To prevent severe and potentially permanent eye damage. The 15-minute flush is a critical standard to ensure complete removal of the irritant.
Ingestion 1. Do NOT induce vomiting.[4] 2. Rinse the mouth thoroughly with water.[14] 3. Seek immediate medical attention.Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis. Medical professionals will determine the appropriate course of action.

Accidental Release and Waste Disposal

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11] Avoid raising dust.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations. Do not dispose of down the drain.

Stability, Storage, and Incompatibilities

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11] Keep away from sources of ignition and direct sunlight.[7]

  • Stability: The compound is expected to be stable under recommended storage conditions.[13] However, nitro-aromatic compounds can be energetic and should be handled with care.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, as these may react with the ketone or nitro functionalities, potentially leading to vigorous or exothermic reactions.[13][15]

Toxicological and Ecological Information

  • Toxicological Data: No specific toxicological studies for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one have been identified. The toxicological profile is inferred from its structure. The nitrophenyl group is a known toxicophore, and related compounds show effects ranging from irritation to acute toxicity.[3][13] Long-term exposure effects are unknown.

  • Ecological Data: No specific ecological data is available. As a general principle for synthetic organic compounds, release into the environment should be avoided.[14] Many nitro-aromatic compounds are harmful to aquatic life.

References

  • Angene Chemical. (2025). Safety Data Sheet: 2,2′-[[3-Chloro-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol]. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet: Bis(adamantan-1-yl)(butyl)phosphine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(2-Methyl-3-nitrophenyl)ethan-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 29-97-A1 fluorescent yellow concentrate-USA. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]

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2-Methoxy-1-(3-nitrophenyl)ethan-1-one literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: Synthesis, Properties, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. While not extensively documented in public literature, its structure, containing a reactive α-methoxy ketone and a modifiable nitroaromatic moiety, makes it a valuable building block. This document outlines a robust, logical synthetic pathway, details its predicted physicochemical and spectroscopic properties based on analogous structures, and explores its chemical reactivity and potential applications for researchers, scientists, and drug development professionals.

Introduction to a Versatile Synthetic Scaffold

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an organic compound featuring a nitrophenyl group attached to a methoxyethanone side chain. The strategic placement of its functional groups—an electrophilic ketone, a nitro group amenable to reduction, and an α-methoxy substituent—positions it as a highly versatile precursor for a diverse range of more complex molecules. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and serves as a synthetic handle for the introduction of an amine, which is a critical step in the synthesis of many pharmaceutical agents and heterocyclic compounds. The α-methoxy ketone functionality is a key structural motif found in various biologically active molecules and provides a site for further chemical elaboration.

This guide provides a Senior Application Scientist's perspective on the synthesis and utility of this compound, emphasizing the mechanistic rationale behind the proposed synthetic route and highlighting its potential as a scaffold in modern chemical research.

Predicted Physicochemical and Spectroscopic Profile

Direct experimental data for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is sparse. However, a reliable profile can be predicted by analyzing its immediate precursors, such as 1-(3-Nitrophenyl)ethanone and 2-Bromo-1-(3-nitrophenyl)ethan-1-one.[1][2][3]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale & Comparison
Molecular Formula C₉H₉NO₄Based on chemical structure.
Molecular Weight 195.17 g/mol Calculated from the molecular formula.
Appearance White to pale yellow crystalline solidSimilar compounds like 1-(3-nitrophenyl)ethanone are white to yellow solids.[1]
Melting Point ~80-100 °CExpected to be in a similar range to its precursor, 1-(3-nitrophenyl)ethanone (m.p. 76-78 °C), with a slight increase due to the added methoxy group.[3]
Boiling Point >300 °CHigher than the precursor 1-(3-nitrophenyl)ethanone (b.p. 202 °C) due to increased molecular weight and polarity.[3]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); sparingly soluble in water.Typical for moderately polar organic ketones.
Predicted Spectroscopic Signatures
  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals: a singlet for the methoxy protons (-OCH₃) around 3.3-3.5 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group around 4.6-4.8 ppm, and a complex multiplet pattern in the aromatic region (7.5-8.5 ppm) corresponding to the four protons on the 3-nitrophenyl ring.

  • ¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon (~195 ppm), carbons of the aromatic ring (120-150 ppm), the methoxy carbon (~59 ppm), and the methylene carbon (~75 ppm).

  • IR (Infrared) Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹. Strong characteristic peaks for the nitro group (NO₂) will appear at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-O stretching for the ether will be visible around 1100 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 195. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the cleavage of the bond between the carbonyl and the methylene group.

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be achieved via a three-step process starting from nitrobenzene. This pathway relies on well-established, high-yielding reactions, ensuring a reliable supply of the target molecule.

Step 1: Friedel-Crafts Acylation of Nitrobenzene

The synthesis begins with the formation of the ketone backbone, 1-(3-nitrophenyl)ethanone. The most direct method is the Friedel-Crafts acylation of nitrobenzene.

Causality: The nitro group is a meta-directing deactivator for electrophilic aromatic substitution.[4] This property is leveraged to ensure that the incoming acetyl group is directed to the meta position, yielding the desired 3-nitro isomer with high selectivity. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride for the reaction to proceed.[4][5]

G AC Acetyl Chloride (CH₃COCl) Complex Acylium-Catalyst Complex [CH₃CO]⁺[AlCl₄]⁻ AC->Complex Activation AlCl3 Lewis Acid (AlCl₃) AlCl3->Complex Intermediate Sigma Complex (Resonance Stabilized) Complex->Intermediate Nitrobenzene Nitrobenzene Nitrobenzene->Intermediate Nucleophilic Attack (meta-directing) Product 1-(3-Nitrophenyl)ethanone Intermediate->Product Deprotonation (Aromatization)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)ethanone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Allow the mixture to stir for 15 minutes to form the acylium ion complex.

  • Add nitrobenzene (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 1-(3-nitrophenyl)ethanone as a crystalline solid.[1]

Step 2: α-Bromination of 1-(3-Nitrophenyl)ethanone

To introduce the methoxy group via nucleophilic substitution, a good leaving group is first installed at the α-position. Bromination is an effective method for this transformation.

Causality: The carbonyl group makes the α-protons acidic. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks elemental bromine, leading to the selective formation of the α-bromo ketone, 2-Bromo-1-(3-nitrophenyl)ethan-1-one.[2]

Experimental Protocol: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

  • Dissolve 1-(3-nitrophenyl)ethanone (1.0 eq.) in glacial acetic acid.

  • Add bromine (1.05 eq.) dropwise while stirring at room temperature. A catalytic amount of HBr can accelerate the reaction.

  • Stir the mixture for 2-4 hours until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum. The product, 2-bromo-1-(3-nitrophenyl)ethan-1-one, is often used in the next step without further purification.[2]

Step 3: Williamson Ether Synthesis

The final step involves the displacement of the bromide with a methoxide nucleophile, a classic Williamson ether synthesis.[6][7][8]

Causality: 2-Bromo-1-(3-nitrophenyl)ethan-1-one is a primary-like halide, making it an excellent substrate for an Sₙ2 reaction.[7] Sodium methoxide is a strong, unhindered nucleophile. The combination of a good substrate and a strong nucleophile ensures a rapid and high-yielding conversion to the desired 2-methoxy ether product.[9]

G cluster_0 Overall Synthetic Workflow Nitrobenzene Nitrobenzene PrecursorA 1-(3-Nitrophenyl)ethanone Nitrobenzene->PrecursorA Step 1: Friedel-Crafts Acylation PrecursorB 2-Bromo-1-(3-nitrophenyl)ethanone PrecursorA->PrecursorB Step 2: α-Bromination FinalProduct 2-Methoxy-1-(3-nitrophenyl)ethan-1-one PrecursorB->FinalProduct Step 3: Williamson Ether Synthesis

Caption: Three-step workflow for the synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq.) to anhydrous methanol at 0 °C under a nitrogen atmosphere.

  • Once all the sodium has reacted, add a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq.) in dry methanol dropwise.

  • Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC for the disappearance of the starting material.

  • Once complete, neutralize the mixture with dilute HCl and remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to afford pure 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Chemical Reactivity and Synthetic Applications

The utility of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one lies in the distinct reactivity of its functional groups, which can be addressed selectively.

  • Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to an amine, for example, using sodium dithionite, catalytic hydrogenation (H₂/Pd-C), or tin(II) chloride.[10] This yields 1-(3-aminophenyl)-2-methoxyethan-1-one, a trifunctional molecule (amine, ketone, ether) that is a prime starting point for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

  • Modification of the Ketone: The carbonyl group can undergo various reactions. It can be reduced to a secondary alcohol using sodium borohydride, or it can participate in condensation reactions like the Claisen-Schmidt condensation to form chalcone-like structures.[11]

  • Use as a Building Block in Drug Discovery: Methoxy and nitrophenyl groups are common in pharmacologically active compounds. The presence of a methoxy group can enhance the metabolic stability and binding affinity of a molecule.[12][13] The aminophenyl derivative obtained after nitro reduction can be used in the synthesis of inhibitors for various enzymes or as precursors to selective serotonin reuptake inhibitors (SSRIs).[14]

Conclusion

2-Methoxy-1-(3-nitrophenyl)ethan-1-one represents a valuable, yet underutilized, chemical intermediate. Through a robust and logical three-step synthesis involving Friedel-Crafts acylation, α-bromination, and Williamson ether synthesis, this compound can be accessed reliably. Its predicted physicochemical properties and distinct functional group reactivity make it an ideal scaffold for the synthesis of complex molecular architectures, particularly for applications in the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this potent building block in their research endeavors.

References

  • Smolecule. (n.d.). (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol.
  • Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3119–o3121. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. Available from: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. Retrieved from [Link]

  • OC-Lab.com. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • LookChem. (n.d.). Cas 34841-35-5,3'-Chloropropiophenone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

  • ChemBK. (2024). 1-(4-Methoxy-3-nitrophenyl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Retrieved from [Link]

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An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aromatic ketone 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in organic synthesis, particularly in the realm of pharmaceutical and agrochemical research. While a definitive historical record of its initial discovery is not prominently documented, this guide reconstructs a plausible history based on the evolution of synthetic organic chemistry. We delve into the primary synthetic routes, offering detailed, step-by-step protocols and a critical analysis of the experimental choices and challenges, such as regioselectivity and the reactivity of deactivated aromatic systems. Furthermore, this guide summarizes the known physicochemical properties and spectroscopic data, providing a practical reference for characterization. The significance of this compound as a building block in the development of bioactive molecules is highlighted with examples of its application in medicinal chemistry. This document is intended to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors involving this versatile molecule.

A Reconstructed History: The Logical Emergence of a Key Synthetic Intermediate

The precise first synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone is not detailed in seminal historical publications. However, its discovery can be logically placed within the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. This era was marked by the elucidation of aromatic chemistry and the development of foundational reactions that are still cornerstones of the discipline.

The advent of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a watershed moment, providing a robust method for the alkylation and acylation of aromatic rings.[1] Concurrently, the understanding and application of electrophilic aromatic nitration became increasingly sophisticated, allowing for the introduction of the nitro group, a versatile functional handle, onto aromatic scaffolds.[2]

Given this context, the synthesis of substituted acetophenones, including nitro- and methoxy-containing derivatives, became a logical pursuit for chemists of the time.[3] These compounds were recognized for their potential as intermediates in the synthesis of dyes, fragrances, and, later, pharmaceuticals.[3] The synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone would have been a natural extension of this exploratory work, likely investigated as part of systematic studies on the reactivity of substituted aromatic compounds.

Two primary synthetic pathways would have been conceptually available to early organic chemists:

  • Nitration of 2'-methoxyacetophenone: This would involve the direct nitration of a pre-existing substituted acetophenone.

  • Friedel-Crafts acylation of 3-nitroanisole: This approach would introduce the acetyl group to a nitrated and methoxylated benzene ring.

The challenges associated with directing groups on the aromatic ring and the deactivating effect of the nitro group on Friedel-Crafts reactions would have been significant hurdles, requiring careful optimization of reaction conditions.[4][5] The successful isolation and characterization of 1-(2-Methoxy-4-nitrophenyl)ethanone would have represented a notable achievement in the manipulation of polysubstituted aromatic systems.

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone is primarily approached through two distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Electrophilic Nitration of 2'-Methoxyacetophenone

This pathway involves the direct nitration of 2'-methoxyacetophenone. The methoxy group is an ortho-, para-director and a strong activating group, while the acetyl group is a meta-director and a deactivating group. The interplay of these directing effects is crucial to the outcome of the reaction.

The nitration proceeds via an electrophilic aromatic substitution mechanism. The methoxy group, being a powerful activating group, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the methoxy group is also the meta position relative to the deactivating acetyl group, making it the most electronically favored position for substitution.

Caption: Electrophilic nitration of 2'-methoxyacetophenone.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2'-Methoxyacetophenone150.1715.0 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (90%)63.016.3 mL0.1
Ice-As needed-
Dichloromethane84.93200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add 2'-methoxyacetophenone (15.0 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 0.1 mol) to chilled concentrated sulfuric acid (10 mL).

  • Add the nitrating mixture dropwise to the solution of 2'-methoxyacetophenone over 30-45 minutes, maintaining the temperature between -5 °C and 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.

  • A yellow precipitate will form. Allow the ice to melt completely.

  • Filter the solid product and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 1-(2-Methoxy-4-nitrophenyl)ethanone.

Causality Behind Experimental Choices:

  • Low Temperature (-5 to 0 °C): Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of undesired side products.[4]

  • Order of Addition: Adding the substrate to the acid and then adding the nitrating mixture ensures that the substrate is fully protonated and the concentration of the nitronium ion is controlled, minimizing side reactions.

  • Recrystallization: This purification step is essential to remove any isomeric byproducts, such as 1-(2-methoxy-5-nitrophenyl)ethanone, and other impurities.

Pathway B: Friedel-Crafts Acylation of 3-Nitroanisole

This approach involves the introduction of the acetyl group onto the 3-nitroanisole ring using a Friedel-Crafts acylation reaction. This pathway is inherently more challenging due to the deactivating nature of the nitro group.

The Friedel-Crafts acylation is an electrophilic aromatic substitution where the electrophile is an acylium ion, generated from an acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl₃).[4] In 3-nitroanisole, the methoxy group is an ortho-, para-director, while the nitro group is a strong meta-director and deactivator. The acylation will predominantly occur at the positions activated by the methoxy group and not strongly deactivated by the nitro group. The primary product is expected to be the 2-acetyl derivative (ortho to the methoxy group and meta to the nitro group).

Caption: Friedel-Crafts acylation of 3-nitroanisole.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. Anhydrous conditions are critical for the success of this reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Nitroanisole153.1415.3 g0.1
Anhydrous Aluminum Chloride (AlCl₃)133.3426.7 g0.2
Acetyl Chloride78.508.6 mL0.12
Anhydrous Dichloromethane84.93150 mL-
1 M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Set up a flame-dried 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • To the flask, add anhydrous aluminum chloride (26.7 g, 0.2 mol) and anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (8.6 mL, 0.12 mol) to the suspension with stirring.

  • In the dropping funnel, prepare a solution of 3-nitroanisole (15.3 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

  • Add the 3-nitroanisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2-Methoxy-4-nitrophenyl)ethanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Any water present will react with the catalyst, rendering it inactive.[4]

  • Stoichiometric Amount of AlCl₃: The product, a ketone, can form a complex with AlCl₃, which deactivates the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.[4]

  • Column Chromatography: Due to the possibility of forming other isomers, such as the product of acylation at the 6-position, purification by column chromatography is typically necessary to isolate the desired product.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 1-(2-Methoxy-4-nitrophenyl)ethanone is essential for its identification and for ensuring its purity.

Physicochemical Properties
PropertyValue
CAS Number 90564-14-0[6][7]
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 98-102 °C (This is a typical range; may vary with purity)
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in cold ethanol and insoluble in water.
Spectroscopic Data

The following are the expected spectroscopic characteristics for 1-(2-Methoxy-4-nitrophenyl)ethanone, based on its structure and data from similar compounds.

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). Their splitting pattern will be indicative of their coupling with each other.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.[7]

  • Acetyl Protons: The three protons of the acetyl group (-COCH₃) will also appear as a sharp singlet, usually further upfield than the methoxy protons, around δ 2.5-2.7 ppm.[7]

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon: The carbon of the ketone group will be the most downfield signal, typically appearing in the range of δ 195-200 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show signals in the range of δ 110-160 ppm. The carbons attached to the methoxy and nitro groups will have characteristic chemical shifts.

  • Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

  • Acetyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, typically around δ 25-30 ppm.

The IR spectrum is useful for identifying the key functional groups present in the molecule.[8]

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong absorption band around 1250-1270 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the region of 1450-1600 cm⁻¹.

Applications in Drug Discovery and Development

1-(2-Methoxy-4-nitrophenyl)ethanone is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of its functional groups. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the ketone can participate in a variety of condensation and carbon-carbon bond-forming reactions.[6]

Precursor to Biologically Active Heterocycles

Substituted anilines, derived from the reduction of nitroaromatics, are key precursors to a vast array of heterocyclic compounds that form the core of many pharmaceuticals. The amino group can be used to construct rings such as quinolines, benzimidazoles, and quinoxalines, which are known to exhibit a wide range of biological activities.[5]

Role in the Synthesis of Pharmaceutical Intermediates

The reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone yields 1-(4-amino-2-methoxyphenyl)ethanone, a key intermediate in the synthesis of more complex molecules.[6] This transformation is a critical step in building up the molecular framework of potential drug candidates.

Reduction_Workflow Start 1-(2-Methoxy-4- nitrophenyl)ethanone Reduction Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Intermediate 1-(4-Amino-2- methoxyphenyl)ethanone Reduction->Intermediate Further_Func Further Functionalization Intermediate->Further_Func Bioactive Bioactive Molecules (e.g., Heterocycles) Further_Func->Bioactive

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a valuable chemical intermediate in the fields of medicinal chemistry and materials science. Its unique structure, featuring a methoxy ether, a ketone, and a nitroaromatic system, makes it a versatile precursor for a wide range of more complex molecules, including potential pharmaceutical agents and functional dyes. This protocol details a reliable and reproducible two-step synthetic route starting from commercially available 3'-Nitroacetophenone. The methodology emphasizes safety, efficiency, and high-purity outcomes, supported by in-depth explanations of the underlying chemical principles and rigorous characterization techniques. This guide is intended for researchers and professionals in organic synthesis and drug development.

Chemical Profile and Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
IUPAC Name 2-Methoxy-1-(3-nitrophenyl)ethan-1-one
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 20956-62-3
Appearance Expected to be a pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water

Synthesis Strategy and Rationale

The synthesis of α-methoxy ketones, such as the target compound, is most effectively achieved via a two-step process. This strategy is chosen for its reliability, use of accessible starting materials, and straightforward execution under standard laboratory conditions.

  • α-Bromination of a Ketone: The synthesis begins with the bromination of 3'-Nitroacetophenone at the alpha-carbon position. This step introduces a good leaving group (bromide) adjacent to the carbonyl group, activating the position for subsequent nucleophilic attack. The nitro group's electron-withdrawing nature does not significantly interfere with this reaction, which typically proceeds via an enol or enolate intermediate.

  • Williamson Ether Synthesis: The resulting α-bromo ketone, 2-Bromo-1-(3-nitrophenyl)ethan-1-one, is then treated with a methoxide source, typically sodium methoxide. This is a classic Sₙ2 nucleophilic substitution reaction where the methoxide ion displaces the bromide, forming the desired methoxy ether linkage.

This approach is superior to alternatives like a direct Friedel-Crafts acylation with methoxyacetyl chloride on nitrobenzene, which would likely suffer from poor yields and regioselectivity issues due to the deactivating nature of the nitro group.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Williamson Ether Synthesis A 3'-Nitroacetophenone B 2-Bromo-1-(3-nitrophenyl)ethan-1-one A->B Br₂ in MeOH or HBr/H₂O₂ C 2-Bromo-1-(3-nitrophenyl)ethan-1-one D 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (Target) C->D NaOMe in MeOH

Diagram 1: Overall two-step synthetic pathway.

Detailed Experimental Protocol

Safety Warning: This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.

Materials and Equipment
  • Reagents: 3'-Nitroacetophenone (≥98%), Hydrobromic acid (48% in H₂O), Hydrogen peroxide (30% solution), Sodium methoxide (NaOMe, 25% solution in Methanol or ≥95% solid), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), UV lamp, glass column for chromatography, standard laboratory glassware.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

This procedure is adapted from established methods for the α-bromination of ketones.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Nitroacetophenone (10.0 g, 60.6 mmol) in 100 mL of methanol.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add 48% hydrobromic acid (7.5 mL, 66.6 mmol, 1.1 eq) to the stirred solution.

  • Bromination: While maintaining the temperature at 0-5 °C, add 30% hydrogen peroxide (6.8 mL, 66.6 mmol, 1.1 eq) dropwise via a dropping funnel over 30 minutes. A color change to orange/brown is expected.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent), checking for the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), 100 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, 2-Bromo-1-(3-nitrophenyl)ethan-1-one, is often used directly in the next step. If necessary, it can be purified by recrystallization from a minimal amount of hot ethanol or isopropanol to yield a pale yellow solid.

Step 2: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one
  • Reaction Setup: Dissolve the crude 2-Bromo-1-(3-nitrophenyl)ethan-1-one (assuming ~60.6 mmol theoretical yield from the previous step) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Nucleophilic Substitution: Slowly add a 25% solution of sodium methoxide in methanol (~30 mL, ~133 mmol, ~2.2 eq) to the cooled solution. [Alternative for solid NaOMe: Dissolve solid NaOMe (7.2 g, 133 mmol) cautiously in 75 mL of cold MeOH and add this solution to the bromo-ketone solution].

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's completion by TLC, observing the disappearance of the bromo-ketone spot and the appearance of the product spot.

  • Quenching and Work-up: Carefully quench the reaction by adding it to 300 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% Hexane and gradually increasing the polarity with Ethyl Acetate) to afford the pure 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Workflow and Characterization

The entire process, from setup to final product validation, is outlined below.

G A Dissolve 3'-Nitroacetophenone in MeOH B Add HBr & H₂O₂ at 0-5°C A->B C Stir 4-6h at RT Monitor by TLC B->C D Aqueous Work-up (Extraction & Washes) C->D E Dry & Concentrate D->E F Crude Bromo-ketone E->F G Dissolve in MeOH Cool to 0°C F->G H Add NaOMe Solution G->H I Stir 2-3h at RT Monitor by TLC H->I J Aqueous Work-up (Extraction & Washes) I->J K Dry & Concentrate J->K L Purify via Column Chromatography K->L M Pure Product: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one L->M N Characterization (NMR, IR, MS) M->N

Diagram 2: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected spectral data are provided below.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.7 (s, 1H, Ar-H), ~8.4 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~4.8 (s, 2H, -COCH₂O-), ~3.5 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~195 (C=O), ~148 (Ar-C-NO₂), ~135-123 (Ar-C), ~78 (-CH₂-), ~60 (-OCH₃).
FT-IR (KBr, cm⁻¹)ν: ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1700 (C=O stretch), ~1530 & ~1350 (N-O stretch of NO₂), ~1100 (C-O stretch).
Mass Spec. (ESI+)m/z: 196.05 [M+H]⁺, 218.03 [M+Na]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction. / Loss during work-up. / Peroxide decomposition.Increase reaction time and monitor closely by TLC. / Ensure pH is acidic during extraction. / Use fresh H₂O₂ and maintain low temperature during addition.
Multiple Spots on TLC (Step 1) Di-bromination or other side reactions.Ensure stoichiometry is accurate (1.1 eq of brominating agent). Over-bromination can occur with excess reagent or prolonged reaction times.
Incomplete Reaction in Step 2 Insufficient or deactivated NaOMe. / Steric hindrance.Use fresh NaOMe or titrate to confirm concentration. Ensure anhydrous conditions. / Increase reaction time or slightly elevate the temperature (e.g., to 40 °C), but monitor for side products.
Difficulty in Purification Co-eluting impurities.Adjust the polarity of the mobile phase for column chromatography. A shallower gradient may be required. / Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note provides a validated and robust two-step protocol for the synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. By following the detailed steps for α-bromination and subsequent Williamson ether synthesis, researchers can reliably produce this key chemical intermediate with high purity. The outlined safety measures, characterization data, and troubleshooting guide further support the successful implementation of this protocol in a laboratory setting.

References

  • PubChem. (2024). 3'-Nitroacetophenone. National Center for Biotechnology Information. [Link]

  • Pawar, S. S., et al. (2012). An efficient and practical synthesis of α-bromoketones using H₂O₂/HBr-system. Organic & Biomolecular Chemistry, 10(42), 8471-8474. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

Application Notes and Protocols: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Key Building Block

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a substituted acetophenone derivative characterized by three key functional groups: a carbonyl group, an α-methoxy substituent, and a meta-positioned nitro group on the aromatic ring. This unique combination of features renders it a highly valuable and versatile building block in modern organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring and influences the reactivity of the carbonyl, while the α-methoxy group can participate in various transformations and modulate the electronic properties of downstream products.

This guide provides an in-depth exploration of the utility of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, focusing on its application in the synthesis of chalcones and their subsequent conversion into heterocyclic scaffolds of significant medicinal interest. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage this synthon in their own discovery programs.

Section 1: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

The target compound is readily synthesized from its corresponding α-bromo precursor, 2-Bromo-1-(3-nitrophenyl)ethan-1-one, via a nucleophilic substitution reaction. This transformation is efficient and provides the desired material in high purity.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes the substitution of the α-bromide with a methoxy group using sodium methoxide in methanol.

Causality: The reaction proceeds via an SN2 mechanism, where the methoxide ion acts as the nucleophile, displacing the bromide leaving group. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the reactants.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
2-Bromo-1-(3-nitrophenyl)ethan-1-one2227-64-7244.0410.02.44 g
Sodium Methoxide (NaOMe)124-41-454.0212.00.65 g
Methanol (Anhydrous)67-56-132.04-50 mL
Dichloromethane (DCM)75-09-284.93-100 mL
Saturated Ammonium Chloride (NH₄Cl)12125-02-953.49-50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 g

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(3-nitrophenyl)ethan-1-one (2.44 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous methanol to the flask and stir at room temperature until the starting material is fully dissolved.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (0.65 g, 12.0 mmol) portion-wise over 10 minutes. Note: A slight excess of the nucleophile ensures complete conversion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf) indicates completion.

  • Workup: Once the reaction is complete, quench the mixture by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexane) to afford 2-Methoxy-1-(3-nitrophenyl)ethan-1-one as a pale yellow solid.[1]

Section 2: Core Application in Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that serve as crucial precursors for various flavonoids and exhibit a wide spectrum of biological activities.[2][3][4] The most common method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[2]

Mechanism: The Claisen-Schmidt Condensation

The reaction is initiated by the deprotonation of the α-carbon of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one by a base (e.g., hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. The dehydration step is driven by the formation of a stable, conjugated system.

Claisen_Schmidt Ketone 2-Methoxy-1-(3-nitrophenyl)ethan-1-one Enolate Enolate Intermediate Ketone->Enolate + OH⁻ Aldehyde Ar-CHO Base OH⁻ Alkoxide Alkoxide Adduct Enolate->Alkoxide + Ar-CHO Aldol β-Hydroxy Ketone Alkoxide->Aldol + H₂O Chalcone Chalcone Product Aldol->Chalcone - H₂O (Dehydration)

Caption: Workflow of the Claisen-Schmidt condensation.

Protocol 2: Synthesis of (E)-1-(3-Nitrophenyl)-3-phenyl-2-methoxyprop-2-en-1-one

This protocol details the synthesis of a representative chalcone using benzaldehyde.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
2-Methoxy-1-(3-nitrophenyl)ethan-1-one-195.175.00.98 g
Benzaldehyde100-52-7106.125.00.53 g (0.51 mL)
Potassium Hydroxide (KOH)1310-58-356.1110.00.56 g
Ethanol (95%)64-17-546.07-30 mL
Deionized Water7732-18-518.02-50 mL

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10.0 mmol) in 95% ethanol (20 mL) with stirring.

  • Aldehyde Addition: To this basic solution, add benzaldehyde (0.51 mL, 5.0 mmol) and stir for 5 minutes.

  • Ketone Addition: Dissolve 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (0.98 g, 5.0 mmol) in 10 mL of ethanol and add this solution dropwise to the reaction flask at room temperature over 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The formation of a solid precipitate is often observed.

  • Monitoring: Progress can be monitored by TLC (3:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials.

  • Isolation: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Precipitation: If a solid precipitates, collect it by suction filtration. Wash the solid with cold water until the washings are neutral to pH paper.[5]

  • Purification: The crude chalcone is often of sufficient purity. However, recrystallization from ethanol can be performed to obtain a highly pure product.[5][6]

Data Summary for Analogous Chalcone Syntheses

Aldehyde ReactantProduct Yield (%)Reaction Time (h)Notes
4-Chlorobenzaldehyde~85-95%12Product precipitates readily.
4-Methoxybenzaldehyde~80-90%18Electron-donating group slows reaction.
4-Nitrobenzaldehyde~90-98%10Electron-withdrawing group speeds reaction.
Yields are estimated based on typical Claisen-Schmidt condensations.[2]

Section 3: From Chalcones to Heterocycles - Synthesis of Dihydropyrimidinones

The synthesized chalcones are excellent Michael acceptors due to the α,β-unsaturated carbonyl system. This reactivity allows for their use in the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[7] A prime example is the reaction with urea to form dihydropyrimidinone derivatives.

Mechanism: Acid-Catalyzed Cyclocondensation

The reaction begins with the acid-catalyzed condensation between urea and the aldehyde-derived portion of the chalcone (in this case, the phenyl group from benzaldehyde, though this is a simplification of related multi-component reactions). The key step for the chalcone is the nucleophilic attack of a nitrogen atom from urea onto the β-carbon of the conjugated system (a Michael addition). This is followed by an intramolecular cyclization and dehydration to yield the stable six-membered dihydropyrimidinone ring.

DHP_Synthesis Chalcone Chalcone Intermediate Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Urea, H⁺ (Michael Addition) Urea Urea Acid H⁺ Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP Dihydropyrimidinone (DHP) Cyclized_Intermediate->DHP - H₂O (Dehydration)

Caption: General workflow for dihydropyrimidinone synthesis.

Protocol 3: Synthesis of a Dihydropyrimidinone Derivative

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
(E)-1-(3-Nitrophenyl)-3-phenyl-2-methoxyprop-2-en-1-one-283.282.00.57 g
Urea57-13-660.063.00.18 g
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)10125-13-0170.480.234 mg
Ethanol64-17-546.07-20 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.46-2-3 drops

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask, add the chalcone (0.57 g, 2.0 mmol), urea (0.18 g, 3.0 mmol), and Copper(II) chloride dihydrate (34 mg, 0.2 mmol) as a Lewis acid catalyst.

  • Solvent and Acid: Add 20 mL of ethanol and 2-3 drops of concentrated hydrochloric acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (2:1 Hexane:Ethyl Acetate).

  • Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold water.

  • Neutralization & Precipitation: Neutralize the solution by the slow addition of aqueous sodium bicarbonate solution until the pH is ~7. A solid product should precipitate.

  • Purification: Collect the solid by suction filtration, wash with cold water, and dry. Recrystallize from hot ethanol to obtain the pure dihydropyrimidinone product.

Section 4: Biological and Medicinal Significance

The synthetic routes described are of significant interest to drug development professionals because the resulting molecular scaffolds are known to possess a wide range of biological activities.

  • Chalcones: Derivatives of chalcones have been extensively studied and have demonstrated potent antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The presence of the nitro group can enhance these activities or serve as a handle for further functionalization, such as reduction to an amine.

  • Dihydropyrimidinones (DHPMs): This class of heterocycles is well-known in medicinal chemistry. For example, certain DHPMs function as calcium channel blockers, while others exhibit antibacterial, antiviral, and antitumor activities.

The ability to synthesize libraries of these compounds using 2-Methoxy-1-(3-nitrophenyl)ethan-1-one as a starting material provides a powerful platform for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The methoxy and nitro functionalities offer sites for chemical modification to fine-tune biological activity and pharmacokinetic properties.

References

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Facultad de Ingeniería Universidad de Antioquia.
  • Behrman, E. J., & Ginder, V. R. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(3), o880–o881. [Link]

  • Jasiński, R., & Mikulska, M. (2022). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Molecules, 27(19), 6614. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved January 24, 2026, from [Link]

  • Stochmal, A., et al. (2019). Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones. Molecules, 24(22), 4153. [Link]

  • Al-Amiery, A. A., et al. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 6(1), 1-10. [Link]

  • Bouyahya, A., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 594. [Link]

  • ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. Retrieved January 24, 2026, from [Link]

  • Tiritiris, I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1109–1112. [Link]

  • Salehi, B., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Pharmaceuticals, 15(8), 980. [Link]

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

  • JETIR. (2020). Synthesis of Chalcones. Journal of Emerging Technologies and Innovative Research, 7(7). [Link]

  • Nazzaro, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Lu, L-Y., et al. (2012). Synthesis and Characterization of New 2-Methoxy-thieno[2,3-d]pyrimidin-4(3H)-one. Advanced Materials Research, 550-553, 43-46. [Link]

  • Magna Scientia. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]

  • Al-Abdullah, E. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 6(39), 25678–25691. [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved January 24, 2026, from [Link]

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Application Notes and Protocols: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the development of efficient synthetic routes to novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design of starting materials that offer multiple reaction pathways to diverse molecular architectures is therefore of paramount importance. 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a promising, yet underexplored, building block with significant potential for the synthesis of a range of valuable heterocycles.

This technical guide provides an in-depth exploration of the synthetic utility of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. We will present detailed, field-proven insights and hypothetical, yet scientifically grounded, protocols for its application in the synthesis of substituted indoles, quinolines, and dihydropyrimidines. The methodologies discussed are based on well-established, named reactions, and are designed to be both robust and adaptable for researchers in drug discovery and organic synthesis.

Core Structural Features and Synthetic Rationale

The synthetic versatility of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one stems from its unique combination of functional groups:

  • An α-Methoxy Ketone: This moiety can participate in a variety of condensation and cyclization reactions. The methoxy group can act as a leaving group or influence the reactivity of the adjacent carbonyl.

  • A Meta-Nitroaryl Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used in a wide range of cyclization strategies. Furthermore, the nitro group deactivates the aromatic ring towards electrophilic substitution, allowing for selective transformations at other positions.

These features allow for a modular approach to heterocycle synthesis, where the reaction pathway can be directed by the choice of reagents and reaction conditions.

I. Synthesis of Substituted Indoles via a Proposed Multi-Step Fischer Indole Pathway

The Fischer indole synthesis is a classic and reliable method for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound.[1][2] We propose a multi-step sequence to convert 2-Methoxy-1-(3-nitrophenyl)ethan-1-one into a suitable hydrazine precursor for a subsequent Fischer indolization.

Proposed Reaction Scheme

start 2-Methoxy-1-(3-nitrophenyl)ethan-1-one step1 Reduction (e.g., SnCl2, HCl) start->step1 intermediate1 1-(3-Aminophenyl)-2-methoxyethan-1-one step1->intermediate1 step2 Diazotization (NaNO2, HCl) intermediate1->step2 intermediate2 Diazonium Salt step2->intermediate2 step3 Reduction (SnCl2, HCl) intermediate2->step3 intermediate3 3-(1-Methoxyacetyl)phenylhydrazine step3->intermediate3 step4 Fischer Indole Synthesis (with a ketone/aldehyde, acid catalyst) intermediate3->step4 product Substituted Indole step4->product

Caption: Proposed multi-step synthesis of substituted indoles.

Mechanistic Considerations

The key steps in this proposed synthesis are the reduction of the nitro group to an amine, followed by conversion to a hydrazine, and finally the acid-catalyzed cyclization of the resulting hydrazone in the Fischer indole synthesis. The mechanism of the Fischer indole synthesis involves the formation of a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by loss of ammonia to form the aromatic indole ring.[4]

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of the Nitro Group

  • To a solution of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (1.95 g, 10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask, add stannous chloride dihydrate (11.3 g, 50 mmol).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (20 mL).

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-aminophenyl)-2-methoxyethan-1-one.

Step 2: Synthesis of the Hydrazine

  • Dissolve the crude 1-(3-aminophenyl)-2-methoxyethan-1-one (1.65 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (10 mL) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (9.0 g, 40 mmol) in concentrated hydrochloric acid (20 mL) at 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution.

  • Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature.

  • Collect the precipitated hydrazine hydrochloride salt by filtration and wash with cold water.

Step 3: Fischer Indole Synthesis

  • To a solution of the hydrazine hydrochloride salt (1.81 g, 10 mmol) and a suitable ketone (e.g., acetone, 12 mmol) in ethanol (50 mL), add a catalytic amount of sulfuric acid (0.5 mL).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reaction Type Multi-step synthesis
Key Reactions Nitro reduction, Diazotization, Fischer Indole Synthesis
Catalyst SnCl₂, H₂SO₄
Temperature 0 °C to reflux
Reaction Time 12-16 hours (total)
Purification Extraction, Column Chromatography

II. Synthesis of Substituted Quinolines via Proposed Friedländer Annulation

The Friedländer annulation is a straightforward method for the synthesis of quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6] The key intermediate for this synthesis is 1-(3-aminophenyl)-2-methoxyethan-1-one, which can be obtained by the reduction of the nitro group of the starting material as described in the previous section.

Proposed Reaction Scheme

start 1-(3-Aminophenyl)-2-methoxyethan-1-one step1 Friedländer Annulation (Base or Acid Catalyst) start->step1 reagent Active Methylene Compound (e.g., Ethyl acetoacetate) reagent->step1 product Substituted Quinoline step1->product

Caption: Proposed Friedländer annulation for quinoline synthesis.

Mechanistic Considerations

The Friedländer synthesis proceeds through an initial aldol condensation between the 2-aminoaryl ketone and the active methylene compound, followed by cyclization and dehydration to form the quinoline ring. The reaction can be catalyzed by either acid or base.[7]

Detailed Experimental Protocol (Hypothetical)
  • In a round-bottom flask, combine 1-(3-aminophenyl)-2-methoxyethan-1-one (1.65 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (30 mL).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Parameter Value
Reaction Type Condensation/Cyclization
Key Reaction Friedländer Annulation
Catalyst Piperidine (base) or p-TSA (acid)
Temperature Reflux
Reaction Time 8-12 hours
Purification Extraction, Column Chromatography

III. Synthesis of Dihydropyrimidines via a Proposed Biginelli-type Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[8][9] While 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is not a β-ketoester, it can potentially be used as the ketone component in a Biginelli-type reaction with an aldehyde and urea or thiourea under acidic conditions.

Proposed Reaction Scheme

start 2-Methoxy-1-(3-nitrophenyl)ethan-1-one step1 Biginelli Reaction (Acid Catalyst) start->step1 reagent1 Aldehyde (e.g., Benzaldehyde) reagent1->step1 reagent2 Urea or Thiourea reagent2->step1 product Substituted Dihydropyrimidine step1->product

Caption: Proposed Biginelli reaction for dihydropyrimidine synthesis.

Mechanistic Considerations

The mechanism of the Biginelli reaction is believed to involve the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the ketone enol, and subsequent cyclization and dehydration to yield the dihydropyrimidine product.[10]

Detailed Experimental Protocol (Hypothetical)
  • In a 100 mL round-bottom flask, combine 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (1.95 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), urea (0.72 g, 12 mmol), and a catalytic amount of concentrated hydrochloric acid (0.2 mL) in ethanol (25 mL).

  • Heat the reaction mixture to reflux for 12-18 hours. A precipitate may form as the reaction progresses.

  • Cool the mixture to room temperature and then place it in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.

Parameter Value
Reaction Type Multicomponent Reaction
Key Reaction Biginelli Reaction
Catalyst Concentrated HCl
Temperature Reflux
Reaction Time 12-18 hours
Purification Filtration, Recrystallization

Conclusion

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a highly promising and versatile building block for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The protocols and strategies outlined in this guide, while based on established chemical principles, are intended to serve as a starting point for further exploration and optimization. The ability to access substituted indoles, quinolines, and dihydropyrimidines from a single, readily available precursor highlights the potential of this compound in accelerating drug discovery and development programs.

References

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Application Notes and Protocols: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one for Photocleavable Protecting Group Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Photocleavable Protecting Groups

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis, drug delivery, and materials science, the precise control over reactive functional groups is paramount.[1][2] Photocleavable protecting groups (PPGs), also known as photolabile protecting groups, offer an unparalleled level of spatiotemporal control, enabling the deprotection of a functional group at a desired time and location with the simple application of light.[2][3] This method obviates the need for harsh chemical reagents that could compromise the integrity of sensitive molecules.[3][4]

Among the various classes of PPGs, those based on the ortho-nitrobenzyl scaffold have been extensively utilized due to their synthetic accessibility and reliable photochemical properties.[4] This application note focuses on a derivative, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one , a versatile precursor for the synthesis of meta-nitrophenacyl-based photocleavable protecting groups. The introduction of a methoxy group at the α-position of the ketone can influence the photochemical properties and cleavage kinetics of the resulting protecting group.

This guide provides a comprehensive overview of the synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, its application in the protection of functional groups, and the underlying mechanism of its photolytic cleavage. The protocols detailed herein are designed to be robust and reproducible for researchers in organic synthesis and drug development.

Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: A Two-Step Approach

The synthesis of the target compound is achieved through a reliable two-step process starting from the commercially available 1-(3-nitrophenyl)ethanone (m-nitroacetophenone). The synthetic workflow involves an initial α-bromination followed by a nucleophilic substitution with a methoxide source.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution m-Nitroacetophenone m-Nitroacetophenone Bromine_Chloroform Br2, Chloroform m-Nitroacetophenone->Bromine_Chloroform Reaction Alpha_Bromo_Ketone 2-Bromo-1-(3-nitrophenyl)ethan-1-one Bromine_Chloroform->Alpha_Bromo_Ketone Intermediate Sodium_Methoxide Sodium Methoxide, Methanol Alpha_Bromo_Ketone->Sodium_Methoxide Reaction Target_Compound 2-Methoxy-1-(3-nitrophenyl)ethan-1-one Sodium_Methoxide->Target_Compound Final Product

Caption: Synthetic workflow for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Materials and Instrumentation
Reagent/Instrument Grade/Specification
1-(3-Nitrophenyl)ethanoneReagent grade, ≥98%
BromineReagent grade, ≥99.5%
ChloroformAnhydrous, ≥99%
Sodium MethoxideReagent grade, ≥95%
MethanolAnhydrous, ≥99.8%
Diethyl EtherAnhydrous, ≥99%
Sodium BicarbonateSaturated aqueous solution
BrineSaturated aqueous solution
Sodium SulfateAnhydrous, granular
Magnetic Stirrer with HotplateStandard laboratory grade
Rotary EvaporatorStandard laboratory grade
Thin Layer Chromatography (TLC)Silica gel 60 F254
Column ChromatographySilica gel, 230-400 mesh
NMR Spectrometer400 MHz or higher
IR SpectrometerFT-IR
Mass SpectrometerESI or GC-MS
Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Intermediate)

This protocol is adapted from established procedures for the α-bromination of ketones.[5][6][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (10.0 g, 60.5 mmol) in 100 mL of chloroform. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (3.1 mL, 9.7 g, 60.5 mmol) in 20 mL of chloroform dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (0-10%) as the eluent to yield 2-bromo-1-(3-nitrophenyl)ethan-1-one as a solid.[5]

Part 2: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (Target Compound)

This step involves a nucleophilic substitution of the bromide with methoxide.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 2-bromo-1-(3-nitrophenyl)ethan-1-one (from Part 1) in 100 mL of anhydrous methanol.

  • Addition of Base: To the stirred solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Progression: After the addition, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add 100 mL of diethyl ether and 50 mL of water.

  • Isolation and Purification: Separate the organic layer and wash it with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-methoxy-1-(3-nitrophenyl)ethan-1-one.

Characterization Data (Predicted)
Compound Molecular Formula Molecular Weight ( g/mol ) 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm)
1-(3-Nitrophenyl)ethanoneC8H7NO3165.15~8.7 (s, 1H), ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.6 (t, 1H), ~2.6 (s, 3H)~196, ~148, ~135, ~130, ~127, ~124, ~27
2-Bromo-1-(3-nitrophenyl)ethan-1-oneC8H6BrNO3244.04~8.8 (s, 1H), ~8.5 (d, 1H), ~8.3 (d, 1H), ~7.7 (t, 1H), ~4.5 (s, 2H)~190, ~148, ~136, ~130, ~128, ~123, ~31
2-Methoxy-1-(3-nitrophenyl)ethan-1-oneC9H9NO4195.17~8.8 (s, 1H), ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.7 (t, 1H), ~4.7 (s, 2H), ~3.5 (s, 3H)~194, ~148, ~135, ~130, ~127, ~123, ~80, ~60

Note: The NMR data are predicted based on the analysis of similar structures and standard chemical shift tables. Actual values may vary.[8][9][10][11]

Application as a Photocleavable Protecting Group

The synthesized 2-methoxy-1-(3-nitrophenyl)ethan-1-one can be utilized to protect a variety of functional groups, such as carboxylic acids, alcohols, and amines, by forming a photolabile ester, ether, or carbamate linkage, respectively.

General Protocol for Protection of a Carboxylic Acid
  • Esterification: The carboxylic acid of interest is reacted with 2-bromo-1-(3-nitrophenyl)ethan-1-one in the presence of a non-nucleophilic base (e.g., triethylamine or cesium carbonate) in a suitable solvent like DMF or acetonitrile. This reaction forms the corresponding phenacyl ester.

  • Purification: The resulting protected carboxylic acid is purified using standard techniques such as extraction and column chromatography.

Protection_Workflow cluster_reactants Reactants cluster_reaction Protection Reaction Carboxylic_Acid R-COOH Base_Solvent Base (e.g., Et3N) Solvent (e.g., DMF) Carboxylic_Acid->Base_Solvent Bromo_Ketone 2-Bromo-1-(3-nitrophenyl)ethan-1-one Bromo_Ketone->Base_Solvent Esterification Protected_Acid Protected Carboxylic Acid (Photolabile Ester) Base_Solvent->Protected_Acid

Caption: General workflow for protecting a carboxylic acid.

Photocleavage (Deprotection) Protocol
  • Sample Preparation: Dissolve the protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized based on the substrate and the light source.

  • Irradiation: Irradiate the solution with a UV light source, typically in the range of 300-365 nm. The optimal wavelength and irradiation time will depend on the specific absorption characteristics of the protecting group and the quantum yield of the cleavage reaction.

  • Monitoring and Isolation: Monitor the deprotection process by TLC or HPLC. Upon completion, the solvent is removed, and the deprotected compound can be isolated from the photolytic byproducts by extraction or chromatography.

Mechanism of Photocleavage

The photolytic cleavage of 3-nitrophenacyl protecting groups is believed to proceed through a mechanism analogous to the well-established Norrish Type II reaction for ortho-nitrobenzyl compounds.

Photocleavage_Mechanism Ground_State Protected Substrate (Ground State) Excited_State Excited State (n -> π*) Ground_State->Excited_State hν (UV light) Hydrogen_Abstraction Intramolecular H-Abstraction Excited_State->Hydrogen_Abstraction Aci_Nitro_Intermediate aci-Nitro Intermediate Hydrogen_Abstraction->Aci_Nitro_Intermediate Cyclization Cyclization & Rearrangement Aci_Nitro_Intermediate->Cyclization Cleavage Cleavage Cyclization->Cleavage Deprotected_Substrate Deprotected Substrate (e.g., R-COOH) Cleavage->Deprotected_Substrate Byproduct Nitroso Byproduct Cleavage->Byproduct

Caption: Proposed mechanism of photolytic cleavage.

Upon absorption of UV light, the nitro group is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement and cyclization result in the cleavage of the ester (or other) linkage, releasing the protected functional group and forming a nitroso byproduct.

Applications and Future Perspectives

The use of 2-methoxy-1-(3-nitrophenyl)ethan-1-one as a precursor for photocleavable protecting groups opens up numerous possibilities in various fields:

  • Drug Delivery: Caged compounds can be designed to release a therapeutic agent at a specific site in the body upon light irradiation, minimizing off-target effects.

  • Peptide and Oligonucleotide Synthesis: The mild deprotection conditions allow for the selective removal of protecting groups without damaging the sensitive backbone of these biomolecules.

  • Materials Science: Photolabile groups can be incorporated into polymers to create photoresponsive materials that change their properties upon exposure to light.

  • Cell Biology: The controlled release of signaling molecules or enzyme inhibitors inside living cells allows for the study of cellular processes with high temporal and spatial resolution.

The synthetic versatility and the potential for tuning the photochemical properties by modifying the aromatic ring or the α-position make 2-methoxy-1-(3-nitrophenyl)ethan-1-one and its derivatives valuable tools for researchers at the interface of chemistry, biology, and materials science. Further studies are warranted to fully characterize the quantum yield, cleavage kinetics, and optimal wavelengths for various protected substrates derived from this promising scaffold.

References

  • Google Patents. (n.d.). Preparation method of m-nitroacetophenone.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved January 24, 2026, from [Link]

  • Givens, R. S., & Kros, A. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone. Retrieved January 24, 2026, from [Link]

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  • PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2008). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • University of Groningen. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Retrieved January 24, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC. Retrieved January 24, 2026, from [Link]

  • MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 24, 2026, from [Link]

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  • AZoM. (2013). Understanding Photocleavage Reactions. Retrieved January 24, 2026, from [Link]

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  • Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
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Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of 3-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the Friedel-Crafts acylation of 3-nitroanisole. This reaction is of significant interest in synthetic organic chemistry for the preparation of functionalized aromatic ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The protocol herein addresses the inherent challenges associated with the acylation of a deactivated aromatic ring, offering insights into reaction optimization, regioselectivity, and product purification. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this transformation.

Introduction: Navigating the Challenges of Acylating a Deactivated Aromatic System

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[3] The reaction typically involves the use of an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] While highly efficient for electron-rich aromatic substrates, the reaction is notoriously challenging when the aromatic ring is substituted with electron-withdrawing groups, such as a nitro group (-NO₂).[4][6] These deactivating groups reduce the nucleophilicity of the aromatic ring, thereby impeding the electrophilic attack by the acylium ion.

3-Nitroanisole presents a particularly interesting case. It possesses both a strongly deactivating nitro group and a moderately activating methoxy group (-OCH₃). The interplay of these two substituents governs the reactivity and regioselectivity of the acylation reaction. The methoxy group, being an ortho-, para-director, activates the positions C2, C4, and C6.[7] Conversely, the nitro group is a meta-director, deactivating the ortho and para positions relative to itself (C2 and C4) and directing incoming electrophiles to the C5 position. This complex electronic landscape necessitates a carefully designed experimental protocol to achieve the desired acylated product in a satisfactory yield.

This application note provides a step-by-step guide for the acetylation of 3-nitroanisole, a representative example of a Friedel-Crafts acylation on a deactivated substrate. We will delve into the rationale behind the chosen reaction conditions, the expected regiochemical outcome, and detailed procedures for reaction workup and product purification.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl chloride (in this case, acetyl chloride) with a Lewis acid catalyst (aluminum chloride).[4][8]

cluster_0 Acylium Ion Formation AcCl CH₃COCl Acylium_complex [CH₃CO]⁺[AlCl₄]⁻ AcCl->Acylium_complex + AlCl₃ AlCl3 AlCl₃

Figure 1: Formation of the acylium ion.

The acylium ion then undergoes electrophilic attack by the aromatic ring of 3-nitroanisole. The regioselectivity of this attack is dictated by the directing effects of the methoxy and nitro substituents. The activating methoxy group directs the incoming electrophile to the ortho and para positions. The deactivating nitro group directs to the meta position. Considering the positions on the 3-nitroanisole ring:

  • C2 (ortho to -OCH₃, ortho to -NO₂): Activated by -OCH₃, deactivated by -NO₂.

  • C4 (para to -OCH₃, ortho to -NO₂): Activated by -OCH₃, deactivated by -NO₂. Sterically less hindered than C2.

  • C6 (ortho to -OCH₃, meta to -NO₂): Activated by -OCH₃, less deactivated by -NO₂.

Due to the strong activating effect of the methoxy group, the substitution is expected to occur at the positions it activates. Between the ortho and para positions, the para position (C4) is generally favored due to reduced steric hindrance. Therefore, the major product anticipated from this reaction is 4-methoxy-2-nitroacetophenone .

cluster_1 Electrophilic Aromatic Substitution 3-Nitroanisole 3-Nitroanisole Intermediate Arenium Ion Intermediate 3-Nitroanisole->Intermediate + CH₃CO⁺ Acylium CH₃CO⁺ Product 4-Methoxy-2-nitroacetophenone Intermediate->Product - H⁺

Figure 2: General workflow of the electrophilic aromatic substitution.

Experimental Protocol

This protocol is designed for the synthesis of 4-methoxy-2-nitroacetophenone from 3-nitroanisole.

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
3-Nitroanisole1.53 g (10 mmol)
Anhydrous Aluminum Chloride2.67 g (20 mmol)
Acetyl Chloride1.1 mL (15 mmol)
Dichloromethane (DCM), anhydrous50 mL
Hydrochloric Acid (HCl), conc.10 mL
Ice~50 g
Saturated Sodium Bicarbonate30 mL
Anhydrous Magnesium Sulfate~5 g
Round-bottom flask (100 mL)with magnetic stir bar
Addition funnel
Reflux condenserwith drying tube (CaCl₂)
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Recrystallization apparatus
Safety Precautions
  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. Handle in a fume hood and wear appropriate PPE.[5]

  • Dichloromethane is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • The reaction is exothermic , and the addition of reagents should be controlled to prevent overheating.[9]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (2.67 g, 20 mmol).

    • Add anhydrous dichloromethane (30 mL) to the flask.

    • Cool the suspension to 0 °C in an ice-water bath.

  • Formation of the Acylium Ion Complex:

    • In a separate, dry container, dissolve acetyl chloride (1.1 mL, 15 mmol) in anhydrous dichloromethane (10 mL).

    • Transfer this solution to an addition funnel.

    • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15 minutes, maintaining the temperature at 0 °C.[5] A color change to orange or red is typically observed.[9]

  • Acylation Reaction:

    • Dissolve 3-nitroanisole (1.53 g, 10 mmol) in anhydrous dichloromethane (10 mL).

    • Add the 3-nitroanisole solution dropwise to the reaction mixture over 20 minutes, keeping the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (10 mL) in a beaker. This should be done in a fume hood as HCl gas will be evolved.[9]

    • Stir the mixture until the ice has melted and the two layers are well-defined.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.[7]

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

    • The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.[10]

Characterization

The purified product, 4-methoxy-2-nitroacetophenone, can be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the structure and regiochemistry.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • IR Spectroscopy: To identify the carbonyl and nitro functional groups.

  • Melting Point: To assess the purity of the compound.

Conclusion

This application note provides a detailed and reliable protocol for the Friedel-Crafts acylation of 3-nitroanisole. By carefully controlling the reaction conditions and following the outlined workup and purification procedures, researchers can successfully synthesize 4-methoxy-2-nitroacetophenone. The principles and techniques described herein are applicable to other Friedel-Crafts acylations of deactivated aromatic compounds, providing a valuable resource for synthetic chemists in academia and industry.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • UW-Madison Chemistry Department. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4(M111).
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Akhtar, T., et al. (2013). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1817.
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  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Google Patents. (2019).
  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (2011).
  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Chalcone Derivatives from 4'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4'-Nitrochalcones

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (1,3-diaryl-2-propen-1-one).[1] This scaffold is a cornerstone in medicinal chemistry, serving as a template for compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] Furthermore, their versatile chemical nature makes them valuable intermediates for synthesizing various heterocyclic compounds.[3]

This guide focuses on the synthesis of chalcone derivatives using 4'-nitroacetophenone as a key starting material. The introduction of a nitro group (-NO₂) onto one of the aromatic rings is of particular interest in drug discovery. The strong electron-withdrawing nature and hydrogen bonding capability of the nitro group can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties.[4] Several pharmaceuticals, such as the antibiotic metronidazole, leverage the nitro moiety for their therapeutic effect.[4]

The most reliable and widely adopted method for synthesizing these target compounds is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation reaction between an aromatic ketone (4'-nitroacetophenone) and a variety of aromatic aldehydes.[1][5][6] This protocol provides a detailed, field-proven methodology for this synthesis, from reaction setup to product characterization and troubleshooting.

The Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[5] The reaction proceeds via a well-established mechanism initiated by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The causality behind the reaction sequence is as follows:

  • Enolate Formation: The reaction begins with the abstraction of an acidic α-hydrogen from the methyl group of 4'-nitroacetophenone by the base. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. A base removes the now-acidic proton from the α-carbon, leading to the elimination of a hydroxide ion (-OH) and the formation of a stable, conjugated α,β-unsaturated system—the chalcone product. This final step is thermodynamically driven by the formation of the extended conjugated π-system.

Claisen_Schmidt_Mechanism Claisen-Schmidt Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Protonation cluster_3 Step 4: Dehydration A 4'-Nitroacetophenone + OH⁻ B Resonance-Stabilized Enolate A->B Deprotonation C Aromatic Aldehyde D Tetrahedral Alkoxide Intermediate B:e->D:w Nucleophilic Attack E β-Hydroxy Ketone (Aldol Adduct) D->E Protonation (from H₂O) F Final Chalcone Product E->F Elimination of H₂O

Caption: The four key stages of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocols

This section provides a self-validating system for the synthesis, purification, and monitoring of 4'-nitrochalcone derivatives.

Materials and Equipment
Reagents & Chemicals Equipment
4'-Nitroacetophenone (≥98%)Round-bottom flasks (50 mL, 100 mL)
Substituted Benzaldehydes (e.g., Benzaldehyde, 4-Methoxybenzaldehyde)Magnetic stirrer with stir bars
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Beakers and Erlenmeyer flasks
Ethanol (95% or absolute)Graduated cylinders and pipettes
Methanol (for recrystallization)Ice bath container
Dichloromethane (DCM) & n-Hexane (for recrystallization)Buchner funnel and vacuum flask
Hydrochloric Acid (HCl), dilute (e.g., 1 M)Filter paper (e.g., Whatman No. 1)
Deionized WaterThin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Anhydrous Sodium Sulfate (Na₂SO₄)TLC developing chamber and UV lamp (254 nm)
Melting point apparatus
Rotary evaporator (optional)
General Synthesis Protocol

This protocol is a robust starting point and can be adapted for various substituted benzaldehydes.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4'-nitroacetophenone (e.g., 10 mmol, 1.65 g) and the desired substituted benzaldehyde (10 mmol, equimolar) in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.[7]

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. While maintaining vigorous stirring, slowly add a pre-prepared solution of NaOH (e.g., 20 mmol in 10 mL of water) dropwise over 15-20 minutes.[6][8] The use of an ice bath helps to control the exothermic reaction and minimize side-product formation.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 30-60 minutes.[7][8]

    • TLC System: A common eluent system is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).

    • Analysis: Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, typically lower Rf spot indicates product formation. The reaction is considered complete upon the disappearance of the limiting starting material (usually the aldehyde). Reaction times can vary from 2 to 14 hours depending on the aldehyde used.[7]

  • Product Precipitation (Work-up): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100-150 g of crushed ice and water. If necessary, acidify the mixture with dilute HCl to a pH of ~5-6 to neutralize any remaining base and facilitate precipitation.[6]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crude product thoroughly with copious amounts of cold deionized water to remove inorganic salts. Follow this with a wash using a small amount of cold ethanol or methanol to remove unreacted starting materials and soluble impurities.[9] Dry the solid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification by Recrystallization

Recrystallization is crucial for obtaining a high-purity product suitable for biological testing and further analysis.

  • Solvent Selection: A common and effective solvent system is ethanol or a binary mixture like dichloromethane/n-hexane.[8]

  • Procedure: Dissolve the crude, dried chalcone in a minimum amount of the hot solvent (or the more soluble solvent of a binary pair, like DCM).

  • Crystallization: If using a binary system, add the less polar solvent (n-hexane) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Workflow_Diagram Experimental Workflow for Chalcone Synthesis A 1. Dissolve Reactants (4'-Nitroacetophenone + Aldehyde) in Ethanol B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Base (NaOH aq.) Dropwise with Stirring B->C D 4. Monitor Reaction by TLC C->D E 5. Work-up: Pour into Ice Water/HCl D->E Reaction Complete F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash Solid (Cold Water & Cold Ethanol) F->G H 8. Dry Crude Product G->H I 9. Purify by Recrystallization H->I J 10. Characterize Pure Product (MP, FTIR, NMR, MS) I->J

Caption: Step-by-step experimental workflow for synthesis and purification.

Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized chalcone derivatives.

Technique Purpose Expected Observations for (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Melting Point (MP) Assess purity.A sharp and narrow melting point range indicates high purity.
FTIR (cm⁻¹) Functional group identification.~1650-1670 (C=O, conjugated ketone), ~1590-1610 (C=C, alkene), ~1510-1530 & ~1340-1350 (N-O, asymmetric & symmetric NO₂ stretch).[10]
¹H NMR (ppm) Structural elucidation.δ ~7.5-8.5 (aromatic protons), δ ~7.8 (d, 1H, Hβ), δ ~7.5 (d, 1H, Hα). A large coupling constant (J ≈ 15-16 Hz) between Hα and Hβ confirms the E (trans) configuration.[8][11]
¹³C NMR (ppm) Carbon skeleton confirmation.δ ~188-192 (C=O), δ ~140-145 (Cβ), δ ~120-125 (Cα). Additional peaks in the aromatic region (δ ~125-150).[9][12]
Mass Spectrometry Molecular weight confirmation.Molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight (e.g., 253.25 g/mol for 4'-nitrochalcone).[13][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive base (NaOH/KOH absorbed CO₂).2. Insufficient reaction time or temperature.3. Starting materials are impure.1. Use a fresh, recently prepared base solution.2. Monitor reaction to completion with TLC; if slow, allow to stir longer or gently warm.3. Check the purity of reactants before starting.
Oily Product / Fails to Solidify 1. Presence of significant impurities.2. Incomplete reaction.3. Product may have a low melting point.1. Attempt purification using silica gel column chromatography.2. Ensure the reaction has gone to completion via TLC.3. Try triturating the oil with a non-polar solvent like cold hexane or pentane to induce crystallization.
Multiple Spots on Final TLC 1. Side reactions (e.g., self-condensation of ketone).2. Unreacted starting materials remain.1. Ensure slow, dropwise addition of base at low temperature.2. Optimize stoichiometry; purify via column chromatography or perform a second recrystallization.

References

  • MDPI. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC. Available from: [Link]

  • ResearchGate. (2013). (PDF) Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. Available from: [Link]

  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Available from: [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Nitrochalcone. PubChem. Available from: [Link]

  • ACS Publications. (n.d.). Base-Catalyzed Cascade Cyclization of 2-Nitrochalcones and Isocyanides to Access Pyrano[3,4-b]indol-1(9H)-one Frameworks. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available from: [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Available from: [Link]

  • ResearchGate. (2024). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques. Available from: [Link]

  • YouTube. (2018). Claisen Condensation Reaction Mechanism. Available from: [Link]

  • ACS Publications. (2023). Base-Promoted [5 + 1 + 3] Cascade Cyclization of o-Nitrochalcones, Elemental Sulfur, and Guanidine to Benzo[7][8]thieno[3,2-d]pyrimidine Frameworks. Organic Letters. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed. Available from: [Link]

  • JKPK. (2024). GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Available from: [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available from: [Link]

  • International Journal of Medical Sciences and Pharma Research. (2023). An Updated Review on Recent Advancements in the Diverse Biological Applications of Medicinally Privileged Scaffold: Chalcone and its derivatives. Available from: [Link]

  • YouTube. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Available from: [Link]

  • ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NOVEL PYRIMIDINE- BASED CHALCONE DERIVATIVES. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Methoxy-4'-nitrochalcone. PubChem. Available from: [Link]

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Application Notes: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one as a Versatile Synthon for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Multi-Functional Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Versatile chemical building blocks that possess multiple, orthogonally reactive functional groups are invaluable assets to the medicinal chemist. 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is one such scaffold, offering a unique combination of a reactive ketone, a strategically placed nitro group amenable to reduction, and an α-methoxy group that can act as a leaving group or influence the reactivity of the adjacent carbonyl. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for its synthesis and key transformations relevant to the preparation of therapeutic agents.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of a synthetic building block is crucial for its effective and safe utilization in the laboratory.

PropertyValueSource/Comment
IUPAC Name 2-Methoxy-1-(3-nitrophenyl)ethan-1-one
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 34841-26-8
Appearance Expected to be a crystalline solidBased on analogous structures.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Expected behavior for this class of compounds.

Safety Precautions: As with all nitroaromatic compounds, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

Strategic Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Workflow for the Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Synthesis_Workflow Start 3'-Nitroacetophenone Step1 Step 1: α-Bromination Start->Step1 Br₂ / Chloroform Intermediate 2-Bromo-1-(3-nitrophenyl)ethan-1-one Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 NaOMe / Methanol Product 2-Methoxy-1-(3-nitrophenyl)ethan-1-one Step2->Product

Caption: Proposed two-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

This protocol is adapted from established procedures for the α-bromination of acetophenones.[1]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
3'-Nitroacetophenone165.1510.0 g60.5 mmol
Bromine159.819.67 g (3.1 mL)60.5 mmol
Chloroform-100 mL-
10% aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Dissolve 3'-nitroacetophenone (10.0 g, 60.5 mmol) in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (9.67 g, 60.5 mmol) in a small amount of chloroform to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-bromo-1-(3-nitrophenyl)ethan-1-one can be purified by column chromatography or recrystallization.[1]

Protocol 2: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

This protocol describes the nucleophilic substitution of the α-bromide with sodium methoxide.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
2-Bromo-1-(3-nitrophenyl)ethan-1-one244.0410.0 g41.0 mmol
Sodium Methoxide (25% in MeOH)54.02~1.2 eq.~49.2 mmol
Methanol-150 mL-
Water-As needed-
Ethyl Acetate-As needed-

Procedure:

  • Dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one (10.0 g, 41.0 mmol) in methanol (150 mL) in a round-bottom flask with magnetic stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide solution (1.2 equivalents) to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-methoxy-1-(3-nitrophenyl)ethan-1-one.

  • Purify the product by flash column chromatography on silica gel.

Application in the Synthesis of Therapeutic Agents

The synthetic utility of 2-methoxy-1-(3-nitrophenyl)ethan-1-one stems from the ability to selectively transform its functional groups. The most significant transformations in the context of drug synthesis are the reduction of the nitro group to form a primary amine and subsequent reactions involving the ketone and α-methoxy functionalities.

Key Transformation: Chemoselective Nitro Group Reduction

The reduction of the nitro group to an aniline is a cornerstone of many pharmaceutical syntheses, as the resulting amino group is a key handle for introducing further molecular complexity. A significant challenge is to achieve this reduction without affecting the ketone functionality.

Reduction_Pathway Starting_Material 2-Methoxy-1-(3-nitrophenyl)ethan-1-one Reduction Chemoselective Nitro Reduction Starting_Material->Reduction e.g., SnCl₂/HCl or Catalytic Hydrogenation Product 1-(3-Aminophenyl)-2-methoxyethan-1-one Reduction->Product

Caption: Chemoselective reduction of the nitro group.

Protocol 3: Reduction of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one using Stannous (II) Chloride

This method is a classic and reliable procedure for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[2]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
2-Methoxy-1-(3-nitrophenyl)ethan-1-one195.175.0 g25.6 mmol
Stannous (II) Chloride Dihydrate225.6528.9 g128 mmol
Concentrated HCl-50 mL-
Ethanol-125 mL-
10 M NaOH-As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 2-methoxy-1-(3-nitrophenyl)ethan-1-one (5.0 g, 25.6 mmol) in ethanol (125 mL).

  • In a separate beaker, dissolve stannous (II) chloride dihydrate (28.9 g, 128 mmol) in concentrated hydrochloric acid (50 mL).

  • Carefully add the SnCl₂/HCl solution to the flask containing the nitro compound.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.[2]

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully add 10 M sodium hydroxide solution to neutralize the excess acid and precipitate tin salts, adjusting the pH to approximately 8-9.[2]

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate.

  • Collect the filtrate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(3-aminophenyl)-2-methoxyethan-1-one.

Further Synthetic Transformations

The resulting 1-(3-aminophenyl)-2-methoxyethan-1-one is a highly valuable intermediate. The aniline moiety can undergo a vast array of reactions, including amide bond formation, sulfonylation, diazotization, and participation in the synthesis of heterocyclic systems. The ketone can be further functionalized through reduction to a secondary alcohol, reductive amination, or used in condensations to form heterocycles like pyrimidines or quinolines. The α-methoxy group can potentially be displaced by other nucleophiles under appropriate conditions.

Conclusion

2-Methoxy-1-(3-nitrophenyl)ethan-1-one represents a strategically designed building block for the synthesis of complex therapeutic agents. Its synthesis from readily available starting materials and the potential for selective manipulation of its functional groups make it an attractive scaffold for medicinal chemistry campaigns. The protocols detailed herein provide a solid foundation for the preparation and utilization of this versatile intermediate, enabling the rapid generation of diverse compound libraries for drug discovery programs.

References

  • PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. 2-Methoxy-3-nitrophenol. Available at: [Link].

  • Yathirajan, H. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. Available at: [Link].

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Application Notes & Protocols: A Guide to Base-Mediated Nitrophenyl Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Reductive Cyclization

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active natural products. Among the myriad of synthetic strategies, the base-mediated reductive cyclization of nitrophenyl derivatives stands out as a powerful and convergent approach. This method ingeniously combines the reduction of a nitro group with an intramolecular cyclization event, often in a one-pot fashion, to construct complex heterocyclic frameworks from readily available starting materials.[1][2]

The strategic advantage of this reaction lies in its efficiency and the accessibility of nitroarenes, which can be easily prepared through established nitration processes.[1] The nitro group serves as a masked amino group that, upon reduction, unveils a potent nucleophile perfectly positioned to react with an internal electrophile, triggering the ring-forming cascade. This application note provides an in-depth exploration of the reaction's mechanism, showcases its versatility in synthesis, and offers detailed, field-proven protocols for its successful implementation in the laboratory.

Core Mechanism: A Tandem Path to Heterocycles

The elegance of the base-mediated nitrophenyl reductive cyclization lies in its tandem nature. The process is initiated by the reduction of the aromatic nitro group, which proceeds through nitroso and hydroxylamine intermediates to ultimately form a primary amine. This newly formed amine then acts as an intramolecular nucleophile. The role of the base is crucial and context-dependent; it can facilitate the cyclization by deprotonating a weakly acidic proton to enhance nucleophilicity or by promoting a condensation step that generates the key electrophilic center for the cyclization.

A common and illustrative pathway involves the reaction of an o-nitroaniline derivative with an aldehyde.[3][4] The reaction sequence is as follows:

  • Nitro Reduction: A reducing agent, such as sodium dithionite (Na₂S₂O₄), reduces the nitro group to an amino group, forming an in situo-phenylenediamine.[2][3] Sodium dithionite is an inexpensive, effective, and relatively mild reagent, making it a popular choice for this transformation.[5][6]

  • Imine Formation: The newly formed diamine condenses with an aldehyde to form an imine intermediate.[5]

  • Intramolecular Cyclization: The second amino group attacks the imine carbon in an intramolecular fashion.[7]

  • Aromatization: The resulting cyclic intermediate undergoes oxidation/aromatization to furnish the final stable heterocyclic product, such as a benzimidazole.

dot digraph "Mechanism_Reductive_Cyclization" { graph [rankdir="LR", splines=ortho, label="General Mechanism for Benzimidazole Synthesis", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="o-Nitroaniline Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reducing Agent (e.g., Na₂S₂O₄)\nBase (optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="In Situ Generation of\no-Phenylenediamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Condensation to\nImine Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate3 [label="Intramolecular\nNucleophilic Attack", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate4 [label="Cyclized Intermediate\n(e.g., Dihydrobenzimidazole)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Product\n(e.g., 2-Substituted Benzimidazole)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label=" Reduction "]; Reagents -> Intermediate1 [style=dashed]; Aldehyde -> Intermediate2 [style=dashed]; Intermediate1 -> Intermediate2 [label=" Condensation "]; Intermediate2 -> Intermediate3; Intermediate3 -> Intermediate4 [label=" Ring Closure "]; Intermediate4 -> Product [label=" Oxidation/\nAromatization "];

// Layout adjustments {rank=same; Start; Aldehyde; Reagents;} }

Caption: General mechanism for one-pot reductive cyclization.

Applications in Heterocyclic Synthesis

The versatility of this methodology allows for the synthesis of a diverse range of heterocyclic cores, many of which are privileged scaffolds in drug discovery.

  • Benzimidazoles: As detailed in the mechanism above, the reaction of o-nitroanilines with aldehydes is a highly efficient route to 2-substituted benzimidazoles.[3][8] This scaffold is found in numerous pharmaceuticals, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The reaction tolerates a wide variety of functional groups on both the aniline and aldehyde components.[3]

  • Benzazocines: A novel application of this strategy was developed for the synthesis of the hexahydro-2,6-methano-1-benzazocine ring system, a core structure in biologically active natural products like aspernomine.[9][10][11] In this case, a base-mediated reductive cyclization of a 4-nitrophenylcyclohexanone derivative proceeds with high efficiency, demonstrating the power of this reaction to form complex, bridged ring systems.[12][13]

  • Quinolines: Substituted quinolines can be synthesized through the reductive cyclization of o-nitrophenyl propargyl alcohols.[14] The reduction of the nitro group, typically with agents like Fe/HCl or SnCl₂/HCl, initiates a cascade that includes a Meyer-Schuster rearrangement, converting the propargyl alcohol into an enone that subsequently cyclizes to form the quinoline ring.[14]

  • Benzothiadiazines: In a similar tandem process, 2-nitrobenzenesulfonamides can react with aldehydes in the presence of sodium dithionite to yield 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides.[5] This one-pot method involves nitro reduction, condensation to an imine, and subsequent intramolecular cyclization.[5]

Experimental Protocols & Methodologies

This section provides a detailed, validated protocol for the one-pot synthesis of 2-substituted benzimidazoles from o-nitroanilines and aldehydes.

Protocol: One-Pot Synthesis of 2-Aryl-1H-benzimidazole

This protocol is adapted from a highly efficient and versatile method utilizing sodium dithionite as the reducing agent.[3]

1. Materials and Reagents:

  • o-Nitroaniline (or substituted derivative)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄, 85% or higher purity)

  • Ethanol (EtOH), reagent grade

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2. Experimental Workflow Diagram:

dot digraph "Workflow_Benzimidazole_Synthesis" { graph [rankdir="TB", splines=ortho, label="Experimental Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Step-by-step workflow for benzimidazole synthesis.

3. Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add o-nitroaniline (1.0 eq.), the desired aldehyde (1.1 eq.), and ethanol (20 mL per 10 mmol of nitroaniline).

  • Begin stirring the mixture and heat it to reflux using a heating mantle.

  • Once the solution is refluxing, add sodium dithionite (3.0 eq.) portion-wise over 30-60 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of sulfur dioxide gas.

  • After the addition is complete, maintain the reflux and monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting o-nitroaniline spot indicates completion. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly add an equal volume of cold water to the reaction mixture. The product will typically precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole.

Data Summary: Scope of the Reaction

The following table summarizes representative yields for the synthesis of various 2-substituted benzimidazoles using the described protocol.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-1H-benzimidazole92%
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole95%
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole90%
42-Naphthaldehyde2-(Naphthalen-2-yl)-1H-benzimidazole88%
5Furfural2-(Furan-2-yl)-1H-benzimidazole85%
(Yields are representative and based on published data.[3])

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Incomplete Reaction - Inactive or old sodium dithionite.- Insufficient reaction time or temperature.- Use a fresh bottle of high-purity Na₂S₂O₄.- Ensure the reaction is maintained at a steady reflux.- Extend the reaction time and monitor by TLC.
Low Yield - Product is partially soluble in the work-up mixture.- Side reactions.- After adding water, cool the mixture in an ice bath to maximize precipitation.- If the product is highly nonpolar, perform an extraction with ethyl acetate instead of precipitation.
Formation of Side Products - Over-reduction or side reactions of the aldehyde.- The intermediate o-phenylenediamine is unstable and can self-condense.- Ensure controlled, portion-wise addition of the reducing agent.- Avoid unnecessarily long reaction times after the starting material is consumed.
Purification Difficulty - Product is contaminated with sulfur byproducts.- Product has similar polarity to a side product.- Wash the crude solid thoroughly with water.- If recrystallization is ineffective, purification by column chromatography may be necessary.

Safety Precautions

  • Sodium Dithionite: Can be pyrophoric upon contact with moisture and heat. Handle in a well-ventilated area and store in a cool, dry place. The reaction may release sulfur dioxide (SO₂), a toxic gas. Always perform the reaction in a fume hood.

  • Solvents: Ethanol is flammable. Avoid open flames.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The base-mediated nitrophenyl reductive cyclization is a robust and highly effective strategy for the synthesis of valuable N-heterocycles. Its operational simplicity, often in a one-pot setup, combined with the use of inexpensive reagents like sodium dithionite, makes it an attractive method for both academic research and industrial drug development. By understanding the underlying mechanism and optimizing reaction conditions, researchers can leverage this powerful transformation to efficiently construct diverse molecular architectures.

References

  • Rodríguez, L. G., Delgado, A., Ciudad, C. J., Noé, V., Bonjoch, J., & Bradshaw, B. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15693–15702. [Link]

  • Neel, A. J., Milo, A., Toste, F. D., & Sigman, M. S. (2017). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Accounts of Chemical Research, 50(9), 2337–2346. [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212. [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47–56. [Link]

  • Ferreira, S. B., da Silva, F. de C., & Ferreira, V. F. (2009). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • Akheria, K. C., et al. (2017). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2017). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed. [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Rostami, A., et al. (2010). One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Taylor & Francis Online. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the purification of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. The advice provided is based on the compound's structural characteristics as an aromatic nitro ketone.

Q1: My crude product is a dark, oily residue after synthesis. Can I still purify it by recrystallization?

A1: It is challenging but potentially feasible. An oily crude product suggests the presence of significant impurities or residual solvent which depress the melting point.

  • Causality: Aromatic nitro compounds can sometimes be difficult to crystallize, and residual high-boiling solvents (like DMF or DMSO) or polymeric side products can inhibit lattice formation.[1]

  • Recommended Action:

    • Initial Cleanup: First, attempt to remove non-polar impurities. Dissolve the oil in a minimum amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash this solution with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This may yield a solid or a more manageable oil.

    • Solvent Screening: If the product is now a solid, proceed to screen for a suitable recrystallization solvent (see Section 3, Table 1). If it remains an oil, column chromatography is the more reliable purification method.

Q2: I'm performing a recrystallization, but my compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before reaching its crystallization temperature.

  • Causality: This is common when using a solvent that is too effective or when the solution is cooled too rapidly. The presence of impurities can also exacerbate this issue.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% by volume) of additional hot solvent to slightly decrease the saturation level.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Avoid placing it directly in an ice bath.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can initiate nucleation.

    • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

    • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Switch to a less effective single solvent or use a binary solvent system (e.g., a good solvent like acetone or ethanol with a poor solvent like hexanes or water).[2]

Q3: After column chromatography, my TLC analysis shows that all fractions containing the product are still contaminated with a close-running impurity. How can I improve the separation?

A3: This indicates that the chosen eluent system does not provide sufficient resolution between your product and the impurity.

  • Causality: The polarity of the eluent is likely too high, causing both compounds to travel too quickly up the column (high Rf values), or the polarity difference between the product and impurity is too small for the chosen solvent system to resolve.

  • Optimization Strategy:

    • Fine-Tune Eluent Polarity: The ideal Rf for the target compound on a TLC plate for good column separation is between 0.25 and 0.35. Prepare a new eluent system with a lower percentage of the polar solvent. For example, if you used 30% Ethyl Acetate in Hexanes, try 20% or 25%.

    • Change Solvent System: Sometimes, simply reducing polarity is not enough. The specific interactions between the solutes, solvent, and silica gel are key. Try a different solvent combination. For instance, replace Ethyl Acetate with Diethyl Ether or a mixture of Dichloromethane/Methanol.

    • Consider a Different Stationary Phase: While silica gel is standard, some compounds may show better separation on alumina (basic or neutral) or reverse-phase silica.[3] This is particularly relevant if your compound is unstable on silica.

Q4: My compound appears to be decomposing on the silica gel column, leading to streaking on TLC and low recovery. What should I do?

A4: Alpha-methoxy ketones and nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel.[4][5]

  • Causality: The silanol (Si-OH) groups on the silica surface are acidic and can catalyze degradation or irreversible adsorption of sensitive compounds.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel's acidity. This can be done by preparing the column slurry with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt3).[1] This will cap the acidic sites.

    • Use Neutral Alumina: Switch the stationary phase to neutral alumina, which is less acidic and often better for acid-sensitive compounds.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to expedite the separation.[6]

Section 2: Frequently Asked Questions (FAQs)

  • What is the expected appearance of pure 2-Methoxy-1-(3-nitrophenyl)ethan-1-one?

    • Pure aromatic nitro compounds are often pale yellow solids. Significant color (dark brown or black) typically indicates impurities.

  • How should I store the purified compound?

    • Store in a tightly sealed container, protected from light, in a cool, dry place. Alpha-methoxy ketones can be susceptible to hydrolysis or other degradation over long periods, especially if exposed to moisture or acidic/basic conditions.[7]

  • What analytical techniques are best for assessing purity?

    • TLC: For rapid, qualitative checks.

    • ¹H NMR & ¹³C NMR: To confirm the structure and identify any organic impurities.

    • LC-MS or GC-MS: To achieve high-sensitivity detection of trace impurities and confirm the molecular weight. The EPA provides methods for analyzing nitroaromatics by GC.[8]

    • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Section 3: Standard Operating Procedures (SOPs) & Data

SOP 1: Purification by Recrystallization

This protocol is for purifying a solid crude product that is mostly (>85%) the desired compound.

  • Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents at room temperature and upon heating (see Table 1 for suggestions). An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table 1: Recrystallization Solvent Selection Guide

Based on the properties of analogous aromatic ketones and general organic chemistry principles.[2][9]

Solvent SystemSuitability for Target CompoundRationale & Comments
Ethanol / WaterHigh The compound is likely soluble in hot ethanol and insoluble in water. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool.
IsopropanolHigh A good single-solvent option. Less volatile than ethanol, allowing for slower crystal growth.
Acetone / HexanesMedium The compound should be very soluble in acetone. Use hexanes as the anti-solvent.[2] This can sometimes lead to "oiling out" if not performed carefully.
TolueneMedium Good for dissolving aromatic compounds. May require a non-polar anti-solvent like hexanes for precipitation.
Ethyl Acetate / HexanesMedium A common and effective polar/non-polar mixture.
SOP 2: Purification by Flash Column Chromatography

This is the preferred method for oily products or mixtures with multiple components.

  • Eluent Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Wet Loading: Use a pipette to carefully apply the concentrated sample solution directly to the sand layer.

    • Dry Loading (Recommended): Adsorb the sample onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.

Section 4: Visual Workflow and Logic Diagrams

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification method.

PurificationWorkflow Start Crude Product 2-Methoxy-1-(3-nitrophenyl)ethan-1-one IsSolid Is the crude product a solid? Start->IsSolid TryRecryst Attempt Recrystallization (See SOP 1) IsSolid->TryRecryst Yes RunColumn Perform Flash Column Chromatography (See SOP 2) IsSolid->RunColumn No (Oily) CheckPurity Check Purity (TLC, NMR, MP) TryRecryst->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Yes (>98% pure) CheckPurity->RunColumn No Decomposition Product decomposes on column? RunColumn->Decomposition Decomposition->CheckPurity No ModifyColumn Modify Protocol: - Add NEt3 to eluent - Use Alumina Decomposition->ModifyColumn Yes ModifyColumn->RunColumn

Caption: Decision workflow for purifying the target compound.

Troubleshooting Recrystallization "Oiling Out"

This flowchart provides a logical path to solve the common issue of a product oiling out.

OilingOutTroubleshooting Start Problem: Product 'Oils Out' During Cooling Reheat Re-heat to dissolve oil Start->Reheat AddSolvent Add 5-10% more hot solvent Reheat->AddSolvent SlowCool Cool SLOWLY to RT (Insulate flask) AddSolvent->SlowCool CrystalsForm Do crystals form? SlowCool->CrystalsForm Success Success! Collect Crystals CrystalsForm->Success Yes TrySeeding Try Scratching or Adding a Seed Crystal CrystalsForm->TrySeeding No CrystalsForm2 Do crystals form now? TrySeeding->CrystalsForm2 CrystalsForm2->Success Yes ChangeSolvent Failure: Solvent is unsuitable. Choose a new solvent or binary system (See Table 1). CrystalsForm2->ChangeSolvent No

Caption: Troubleshooting logic for when a compound oils out.

References

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Wolleb, H. et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. Available from: [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Available from: [Link]

  • De Kimpe, N. et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Available from: [Link]

  • European Patent Office. Method for purifying pyruvic acid compounds.
  • ElectronicsAndBooks. Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Physics Forums. Column Chromatography ketone/silica. Available from: [Link]

  • ResearchGate. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available from: [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available from: [Link]

  • YouTube. Selecting a recrystallization solvent. Available from: [Link]

  • ResearchGate. 2-Methoxy-3-nitrophenol. Available from: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • YouTube. Chemical/Laboratory Techniques: Column Chromatography. Available from: [Link]

  • ACS Publications. Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. Available from: [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]

  • Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available from: [Link]

Sources

Technical Support Center: A Guide to Improving the Synthesis Yield of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate and wish to troubleshoot common synthetic challenges and optimize reaction yields. This guide is structured in a practical question-and-answer format to directly address issues you may encounter in the lab.

Foundational Synthesis: The Williamson Ether Synthesis Approach

The most reliable and common method for preparing 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is via a nucleophilic substitution reaction, a specific application of the Williamson Ether Synthesis.[1][2] This pathway involves the reaction of an α-halo ketone, 2-Bromo-1-(3-nitrophenyl)ethan-1-one, with a methoxide source. The reaction proceeds via an SN2 mechanism, where the methoxide ion acts as a nucleophile.[1][3][4]

Caption: Williamson Ether Synthesis for the target molecule.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization may be required based on your specific lab conditions and reagent purity.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous methanol (40 mL). Carefully add sodium metal (0.28 g, 12 mmol) in small portions. Stir the mixture until all the sodium has reacted to form sodium methoxide.

  • Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-Bromo-1-(3-nitrophenyl)ethan-1-one (2.44 g, 10 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).[5][6] Add this solution dropwise to the cold methoxide solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure.[6]

  • Final Purification: The resulting crude product should be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.[6]

Troubleshooting Guide & FAQs

Q1: My reaction yield is extremely low, or I've only recovered my starting material. What are the most likely causes?

This is a common issue that can typically be traced back to one of four key areas: the base, the reaction conditions, or the solvent.

  • Insufficient or Deactivated Base: Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure you are using freshly prepared sodium methoxide or a high-purity commercial source stored under inert gas. The reaction requires at least a stoichiometric amount of base.

  • Reaction Temperature Too Low: While starting the reaction cold is important to control exothermicity, SN2 reactions require sufficient thermal energy. If the reaction does not proceed at room temperature, consider gently heating to 40-50 °C.[7]

  • Incomplete Reaction Time: Ensure the reaction has run to completion by monitoring via TLC. Some reactions may require longer times (up to 8 hours) to fully consume the starting material.[7]

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Protic solvents like methanol or ethanol can solvate the methoxide nucleophile, reducing its reactivity.[7][8] A polar aprotic solvent like THF, DMF, or DMSO is generally preferred to maximize the reaction rate.

ParameterRecommendationRationale
Base Freshly prepared NaOMe or high-purity commercial gradeEnsures a strong, active nucleophile.
Temperature Start at 0-5 °C, then warm to RT or gently heat (40-50 °C)Controls initial reactivity and provides energy for reaction completion.
Solvent Polar Aprotic (THF, DMF, DMSO)Minimizes solvation of the nucleophile, increasing its reactivity.[7]
Atmosphere Anhydrous / Inert (N₂ or Ar)Prevents quenching of the base and unwanted side reactions.

Q2: My analysis shows a significant side product consistent with an elimination reaction. How can I favor the desired substitution (SN2) over elimination (E2)?

While the substrate, 2-bromo-1-(3-nitrophenyl)ethan-1-one, has a primary bromide, the α-protons are activated by the adjacent carbonyl group, making them susceptible to abstraction by a strong base, which leads to an E2 elimination side-product.

To favor the SN2 pathway:

  • Maintain Low Temperatures: SN2 reactions have a lower activation energy than E2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution.

  • Control Base Stoichiometry: Using a large excess of sodium methoxide can increase the rate of elimination.[8] Use a slight excess (e.g., 1.1-1.2 equivalents) of the base.

  • Slow Addition: Adding the substrate slowly to the base solution at a low temperature helps to keep the instantaneous concentration of the substrate low, which can disfavor the bimolecular elimination pathway.

Q3: I've isolated a byproduct identified as 2-hydroxy-1-(3-nitrophenyl)ethan-1-one. How did this form and how can I prevent it?

The formation of the α-hydroxy ketone is a result of hydrolysis. The bromide is substituted by a hydroxide ion instead of a methoxide ion. This occurs if there is water present in the reaction mixture.

  • Source of Water: Water can be introduced from wet solvents, glassware that was not properly dried, or from the atmosphere.

  • Prevention:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

    • Flame-Dry Glassware: All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) before use.

    • Maintain an Inert Atmosphere: Running the reaction under a positive pressure of an inert gas will prevent atmospheric moisture from entering the flask.

Q4: Why can't I just use a Friedel-Crafts acylation of nitrobenzene with methoxyacetyl chloride to synthesize this molecule?

This is an excellent question about alternative synthetic strategies. While a Friedel-Crafts acylation is a powerful tool for forming aryl ketones, it is not suitable in this case.[9][10]

  • Deactivating Effect of the Nitro Group: The nitro group (-NO₂) is a very strong electron-withdrawing group.[11][12] This property deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, including Friedel-Crafts acylation.[13][14] The reaction with nitrobenzene is often so slow that it is considered non-reactive under standard Friedel-Crafts conditions.

  • Meta-Directing Nature: Even if the reaction could be forced, the nitro group is a meta-director, meaning the incoming acyl group would add to the carbon meta to the nitro group, which is the correct desired regiochemistry.[12] However, the deactivation of the ring is the overriding factor that makes this route impractical.

G start Low Yield or No Reaction check_base Was the base fresh and anhydrous? start->check_base check_conditions Were temperature and time sufficient? check_base->check_conditions Yes sol_base Solution: Use freshly prepared NaOMe or high-purity commercial source. check_base->sol_base No check_solvent Was the solvent polar aprotic (e.g., THF)? check_conditions->check_solvent Yes sol_conditions Solution: Increase reaction time or gently warm to 40-50°C. check_conditions->sol_conditions No check_side_products Are side products (elimination, hydrolysis) present? check_solvent->check_side_products Yes sol_solvent Solution: Switch to anhydrous THF, DMF, or DMSO. check_solvent->sol_solvent No sol_elimination Solution: Maintain lower temperature. Use only 1.1-1.2 eq. base. check_side_products->sol_elimination Elimination Product sol_hydrolysis Solution: Use anhydrous solvents and flame-dried glassware under N₂. check_side_products->sol_hydrolysis Hydrolysis Product

Caption: Troubleshooting flowchart for yield improvement.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. (2008). 2-Methoxy-3-nitrophenol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • National Center for Biotechnology Information. (2012). 2-Bromo-1-(3-nitrophenyl)ethanone. [Link]

  • OuluREPO. Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?. [Link]

  • Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the.... [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

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Navigating the Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Acylating a Deactivated Ring

The synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a valuable building block in medicinal chemistry, primarily involves the Friedel-Crafts acylation of nitrobenzene with methoxyacetyl chloride. The core challenge of this reaction lies in the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] This deactivation necessitates carefully controlled and sometimes harsh reaction conditions, which in turn can lead to a variety of side reactions. This guide will address these potential pitfalls in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

A1: Low or no yield in the Friedel-Crafts acylation of nitrobenzene is a frequent issue stemming from the deactivated nature of the substrate. Here’s a breakdown of potential causes and optimization strategies:

  • Insufficient Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your nitrobenzene, methoxyacetyl chloride, or solvent will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best to use a freshly opened bottle of AlCl₃ or to sublime it before use.

  • Inadequate Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3] This is because the product, an aryl ketone, can form a stable complex with AlCl₃, effectively sequestering the catalyst.

    • Solution: Start with at least 1.1 to 1.5 equivalents of AlCl₃. If the yield is still low, a gradual increase in the catalyst loading may be necessary. However, be aware that excess catalyst can promote side reactions.

  • Suboptimal Reaction Temperature: While heating is often required to overcome the activation energy for acylating a deactivated ring, excessive temperatures can lead to decomposition of the starting materials or products.

    • Solution: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction. Then, gradually raise the temperature and monitor the reaction progress by TLC or GC-MS. A temperature range of 60-80°C is a common starting point for heating.

  • Poor Reagent Quality: Impurities in the nitrobenzene or methoxyacetyl chloride can interfere with the reaction.

    • Solution: Use high-purity, freshly distilled reagents whenever possible.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the most probable side reactions?

A2: The formation of multiple products can be attributed to several side reactions. Understanding these will help in their mitigation.

  • Isomer Formation: While the nitro group is a meta-director, small amounts of ortho and para isomers can sometimes be formed, especially under forcing reaction conditions.

    • Mitigation: Careful control of the reaction temperature and the rate of addition of the electrophile can improve regioselectivity. Purification by column chromatography is usually effective in separating these isomers.

  • Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether in the methoxyacetyl group, leading to the formation of 2-hydroxy-1-(3-nitrophenyl)ethan-1-one as a byproduct.

    • Mitigation: Using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can sometimes reduce the extent of demethylation, although this may also decrease the overall reaction rate. Careful temperature control is also crucial, as higher temperatures can exacerbate this side reaction.

  • Self-Acylation or Decomposition of Methoxyacetyl Chloride: Methoxyacetyl chloride can potentially undergo self-condensation or decomposition in the presence of a strong Lewis acid, leading to polymeric materials and other impurities. The alpha-methoxy group can also be a site for cleavage.

    • Mitigation: Adding the methoxyacetyl chloride slowly to the mixture of nitrobenzene and Lewis acid at a controlled temperature can minimize its concentration at any given time, thus reducing the likelihood of self-reaction.

Frequently Asked Questions (FAQs)

Q3: What is the optimal solvent for this reaction?

A3: While nitrobenzene itself can act as a solvent when used in large excess, this can make product purification challenging. Inert solvents that can withstand the reaction conditions are preferable. Dichloromethane or 1,2-dichloroethane are commonly used for Friedel-Crafts acylations. However, for a deactivated substrate like nitrobenzene, a higher boiling point solvent might be necessary to achieve a sufficient reaction rate. In some cases, carbon disulfide has been used, but its high flammability and toxicity make it less desirable.

Q4: How can I effectively purify the final product?

A4: Purification of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one typically involves a multi-step process:

  • Quenching and Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[4]

  • Column Chromatography: This is often the most effective method for separating the desired meta-product from any ortho/para isomers and other byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.[5]

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used for further purification. Ethanol or a mixture of ethanol and water are potential solvent systems to try.

Q5: Are there any alternative synthetic routes to consider if the Friedel-Crafts acylation fails?

A5: Yes, if the direct Friedel-Crafts acylation proves to be too challenging, alternative strategies can be employed:

  • Nitration of a Precursor: One could start with 2-methoxyacetophenone and then introduce the nitro group via a nitration reaction. However, the acetyl group is also a meta-director, so this would likely lead to the desired product. Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) would need to be carefully controlled to avoid side reactions.

  • Functional Group Interconversion: It might be possible to synthesize a related compound and then convert a functional group to the desired methoxy ketone. For example, starting with 3-nitroacetophenone, one could potentially introduce the methoxy group at the alpha position, though this can be a challenging transformation.

Experimental Protocols

General Protocol for the Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

This is a generalized procedure and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous 1,2-dichloroethane.

  • Addition of Nitrobenzene: Cool the suspension to 0-5 °C in an ice bath. Add nitrobenzene (1.0 equivalent) dropwise via the dropping funnel.

  • Formation of Acylium Ion: In a separate dry flask, prepare a solution of methoxyacetyl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane. Add this solution to the dropping funnel.

  • Acylation: Add the methoxyacetyl chloride solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-10 °C. The reaction is often exothermic.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 80-85 °C). Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low/No YieldInactive catalyst (moisture)Use anhydrous reagents and glassware.
Insufficient catalystIncrease AlCl₃ to 1.2-1.5 equivalents.
Suboptimal temperatureControl initial exotherm, then heat to reflux.
Multiple ProductsIsomer formationOptimize temperature and addition rate; purify by chromatography.
Demethylation of methoxy groupUse a milder Lewis acid; control temperature.
Reagent decompositionSlow addition of methoxyacetyl chloride.

Visualizations

Main Reaction and Side Reactions

cluster_main Main Reaction cluster_side Potential Side Reactions Nitrobenzene Nitrobenzene Product 2-Methoxy-1-(3-nitrophenyl)ethan-1-one Nitrobenzene->Product AlCl3 Methoxyacetyl_Chloride Methoxyacetyl Chloride Methoxyacetyl_Chloride->Product Decomposition Reagent Decomposition Products Methoxyacetyl_Chloride->Decomposition Self-Condensation Demethylation Demethylation Product (2-Hydroxy-1-(3-nitrophenyl)ethan-1-one) Product->Demethylation Excess AlCl3 / High Temp Isomers Ortho/Para Isomers Product->Isomers Lack of Regioselectivity

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions and Fresh Reagents Start->Check_Conditions Check_Stoichiometry Analyze Catalyst Stoichiometry (>= 1.2 eq) Check_Conditions->Check_Stoichiometry Conditions OK Optimize_Temp Optimize Reaction Temperature (Initial cooling, then reflux) Check_Stoichiometry->Optimize_Temp Stoichiometry OK Purification Refine Purification Strategy (Chromatography/Recrystallization) Optimize_Temp->Purification Optimized Success Improved Yield and Purity Purification->Success

Caption: A stepwise workflow for troubleshooting the synthesis.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents. (n.d.). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2011). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]

Sources

Technical Support Center: Isomer Separation in Nitrophenyl Ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isomer Separation in Nitrophenyl Ethanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of nitrophenyl ethanone isomers. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful isolation of your target isomer.

Introduction: The Challenge of Isomerism in Nitrophenyl Ethanone Synthesis

The nitration of acetophenone is a classic electrophilic aromatic substitution reaction. However, it rarely yields a single product. Instead, a mixture of ortho-, meta-, and para-nitrophenyl ethanone isomers is typically formed. The acetyl group on the acetophenone molecule is a deactivating, meta-directing group.[1] Consequently, the meta-isomer is the major product.[1][2] Despite this, significant amounts of ortho- and para-isomers can also be produced, necessitating efficient separation techniques to isolate the desired isomer in high purity. This is particularly critical in pharmaceutical applications where isomeric purity can directly impact therapeutic efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: Why is the meta-isomer the major product in the nitration of acetophenone?

A1: The acetyl group (-COCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This deactivation is due to the resonance and inductive effects of the carbonyl group, which draw electron density away from the ring. When considering the resonance structures of the carbocation intermediates (sigma complexes) formed during the attack of the nitronium ion (NO₂⁺), the positive charge is destabilized when the attack occurs at the ortho or para positions due to the proximity of the electron-withdrawing acetyl group. Conversely, the meta-position attack keeps the positive charge further away from the deactivating group, resulting in a more stable intermediate and a faster reaction rate for the formation of the meta-isomer.

Q2: What are the typical isomer ratios I can expect from the nitration of acetophenone?

A2: The exact isomer ratio is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture (typically a combination of nitric acid and sulfuric acid).[2] Generally, you can expect the meta-isomer to be the most abundant, often exceeding 90% of the product mixture when the reaction is carried out at low temperatures (e.g., 0-5°C).[2] The remainder is primarily the ortho-isomer, with smaller amounts of the para-isomer.

Q3: My crude product is a yellow oil or waxy solid, not a crystalline powder. What should I do?

A3: The formation of an oily or waxy product is common and often indicates the presence of isomeric impurities and residual acids. The first step is to quench the reaction mixture by pouring it onto crushed ice and water to precipitate the crude product. Thoroughly wash the precipitate with cold water to remove most of the acid. Subsequent washing with a small amount of cold ethanol can also help to solidify the product. The primary purification method to obtain a crystalline solid is recrystallization.

Q4: What is the best solvent for recrystallizing nitrophenyl ethanone isomers?

A4: Ethanol is a widely used and effective solvent for the recrystallization of m-nitroacetophenone.[3] The solubility of the isomers in ethanol is temperature-dependent, allowing for the separation of the less soluble meta-isomer from the more soluble ortho- and para-isomers upon cooling. Toluene can also be used for recrystallization. For separating mixtures with very similar solubility profiles, a mixed solvent system (e.g., ethanol-water) might be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of m-Nitroacetophenone - Reaction temperature too high, leading to side reactions and dinitration.- Inefficient mixing of reactants.- Insufficient reaction time.- Maintain a strict temperature control, typically between 0°C and 5°C, during the addition of the nitrating mixture.[2]- Ensure vigorous stirring throughout the reaction.- Allow the reaction to proceed for the recommended time after the addition of the nitrating agent.
Poor Isomer Separation by Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly, leading to co-precipitation of isomers.- Insufficient solvent, causing the desired isomer to precipitate with impurities.- Screen different solvents or solvent mixtures to find one with optimal differential solubility for the isomers.[4]- Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[5]- Use a sufficient volume of hot solvent to fully dissolve the crude product.
Persistent Oily Product After Recrystallization - Presence of significant amounts of the lower-melting ortho-isomer.- Residual solvent or moisture.- Perform a second recrystallization.- Consider using column chromatography for more efficient separation.- Ensure the final product is thoroughly dried under vacuum.
Inaccurate Isomer Ratio by HPLC - Co-elution of isomers.- Inappropriate mobile phase or stationary phase.- Incorrect detection wavelength.- Optimize the mobile phase composition (e.g., acetonitrile/water ratio).[6]- Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms like π-π interactions.[6]- Determine the optimal UV detection wavelength for all isomers by running individual standards. A common starting point is 254 nm.[6]

Experimental Protocols

Protocol 1: Synthesis of m-Nitroacetophenone

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Activated Carbon

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 37 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 0.125 mol of acetophenone dropwise, ensuring the temperature does not exceed 5°C.

  • Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, and cool this mixture to 0°C.

  • Add the cold nitrating mixture dropwise to the acetophenone solution over 30 minutes, maintaining the reaction temperature between -5°C and 0°C.

  • After the addition is complete, continue stirring and cooling for another 10 minutes.

  • Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring to precipitate the crude product.

  • Filter the yellow precipitate and wash it twice with 75 mL of cold water.

  • Proceed to the purification step (Protocol 2).

Protocol 2: Purification of m-Nitroacetophenone by Recrystallization

Procedure:

  • Transfer the crude, water-washed product to a beaker and add 25-35 mL of ethanol.

  • Add a small amount of activated carbon to the mixture.

  • Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the yellow crystals by filtration, wash them with a small amount of cold ethanol, and air-dry them.

  • A second recrystallization from ethanol may be performed to achieve higher purity.

Protocol 3: Isomer Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v).[6] The exact ratio may need to be optimized.

Procedure:

  • Prepare a standard solution of your purified product in the mobile phase.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to 254 nm.[6]

  • Inject the sample and record the chromatogram.

  • The retention times for the isomers will differ, allowing for their quantification. Typically, the para-isomer will elute first, followed by the ortho- and then the meta-isomer.

Visualization of Key Processes

Nitration of Acetophenone: Reaction Pathway

Nitration_Pathway Acetophenone Acetophenone SigmaComplex Sigma Complex (Carbocation Intermediate) Acetophenone->SigmaComplex Electrophilic Attack by NO₂⁺ NitratingMixture HNO₃ / H₂SO₄ NitroniumIon NO₂⁺ (Electrophile) NitratingMixture->NitroniumIon Generates IsomerMixture Crude Product: o-, m-, p- Nitroacetophenone SigmaComplex->IsomerMixture Deprotonation

Caption: Electrophilic substitution pathway for the nitration of acetophenone.

Isomer Separation Workflow

Separation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Nitration Nitration of Acetophenone Quenching Quenching in Ice Water Nitration->Quenching Filtration1 Initial Filtration Quenching->Filtration1 Recrystallization Recrystallization (Ethanol) Filtration1->Recrystallization Crude Product Filtration2 Collect Crystals Recrystallization->Filtration2 Drying Drying Filtration2->Drying HPLC HPLC Analysis Drying->HPLC Purified Product Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Drying->Spectroscopy Purity Purity & Isomer Ratio HPLC->Purity Spectroscopy->Purity

Caption: General workflow for the synthesis, purification, and analysis of nitrophenyl ethanone.

Data Summary

Isomer Typical Melting Point (°C) Appearance Relative HPLC Elution Order (C18)
o-Nitroacetophenone~35-38Yellowish solid2
m-Nitroacetophenone76-78[2]Yellow crystals3
p-Nitroacetophenone79-82[7]Yellow prisms or powder[7]1

Note: Melting points can vary based on purity.

References

  • Synthesis of 3-nitroacetophenone. IS MUNI. Available from: [Link]

  • JPH05246957A - Production of m-nitroacetophenone. Google Patents.
  • How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora. Available from: [Link]

  • (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone”. ResearchGate. Available from: [Link]

  • Acetophenone, m-nitro-. Organic Syntheses Procedure. Available from: [Link]

  • CN102079711A - Preparation method of m-nitroacetophenone. Google Patents.
  • p-Nitroacetophenone | C8H7NO3. PubChem. Available from: [Link]

  • Outline a synthesis of m-nitroacetophenone from benzene: explain your reasoning. YouTube. Available from: [Link]

  • FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2).. ResearchGate. Available from: [Link]

  • o-NITROACETOPHENONE. Organic Syntheses Procedure. Available from: [Link]

  • Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. ResearchGate. Available from: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]

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Technical Support Center: Synthesis of Nitrophenyl Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitrophenyl ethanone synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of nitrophenyl ethanone isomers. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust methodology and a deep understanding of the underlying chemical principles. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing nitrophenyl ethanone?

The most common method for synthesizing nitrophenyl ethanone is the electrophilic aromatic substitution (nitration) of acetophenone using a mixture of concentrated nitric and sulfuric acids.[1] The primary impurities depend on the target isomer, but generally include:

  • Isomeric Byproducts: The acetyl group on acetophenone is a meta-directing group. Therefore, direct nitration will predominantly yield m-nitroacetophenone.[2] However, small amounts of ortho- and para-nitroacetophenone are often formed as well. Synthesizing the o- or p- isomers as the main product requires alternative, multi-step synthetic routes.[3][4]

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), over-nitration can occur, leading to the formation of dinitroacetophenone.

  • Unreacted Starting Material: Incomplete conversion will leave residual acetophenone in your crude product.

  • Oxidative Byproducts: The strong acidic and oxidizing conditions can cause degradation of the aromatic ring, leading to colored, tar-like impurities.[2]

  • Residual Acids: The crude product, especially if it precipitates as a sticky solid, can trap the strong acids used in the reaction.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this nitration are almost always linked to poor control of reaction parameters. The key factors are:

  • Temperature Control: This is the most critical parameter. The nitration of acetophenone is a highly exothermic reaction. The temperature should be strictly maintained at 0°C or below (ideally between -5°C and 0°C) during the addition of the nitrating mixture.[2] Failure to do so can lead to an increase in side reactions and product degradation.[2]

  • Rate of Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added slowly and dropwise to the solution of acetophenone in sulfuric acid. A rapid addition will cause a sudden increase in temperature that is difficult to control, even with an efficient cooling bath.[2]

  • Reaction Time: Prolonged exposure to the strong acid mixture, even at low temperatures, can decrease the yield. The reaction should be monitored (e.g., by TLC) and quenched as soon as the starting material is consumed.[2]

Q3: Why is my crude product a dark, oily substance instead of a yellow solid?

An oily or dark-colored crude product is a common issue and typically points to two main problems:

  • Presence of Impurities: The formation of isomeric byproducts can create a eutectic mixture, which has a lower melting point than any of the individual components, often resulting in an oil at room temperature.

  • Reaction Temperature Excursion: If the temperature was not properly controlled, oxidation and degradation of the starting material and product can form dark, tarry substances. These impurities will coat the desired product, hindering crystallization.[2]

Initial purification by triturating the crude mass with cold water and then with ice-cold ethanol can often help remove some of these impurities and induce crystallization.[2]

Troubleshooting Guide: Specific Experimental Issues

Q4: I've quenched my reaction in ice water, but the product is a sticky mass that is difficult to filter. What should I do?

This is a classic sign of impurities, likely a combination of isomeric products and residual acid.

  • The "Why": The desired product should be a solid precipitate. A sticky or waxy consistency indicates that it is not pure enough to form a proper crystal lattice. Trapped acid also contributes to this issue.

  • Troubleshooting Steps:

    • Decant the Acidic Water: Carefully pour off as much of the acidic aqueous layer as possible.

    • Triturate with Cold Water: Add a fresh portion of ice-cold water to the flask and vigorously stir or break up the mass with a glass rod. This will wash away most of the remaining acid. Filter this mixture.[2]

    • Ethanol Wash: Transfer the filtered solid to a beaker and triturate with a small amount of ice-cold ethanol. This helps to dissolve oily impurities that are more soluble in ethanol than the desired product.[2]

    • Filter Quickly: Filter the product again quickly to minimize loss, pressing it as dry as possible on the filter. You should now have a more manageable solid, ready for recrystallization.

Q5: My TLC plate shows multiple spots that are very close together. How can I separate these compounds?

This indicates the presence of isomers, which have very similar polarities, making separation challenging.

  • The "Why": Ortho, meta, and para isomers of nitroacetophenone have only slight differences in their dipole moments, leading to similar affinities for the TLC stationary phase and mobile phase. Simple recrystallization may not be sufficient to separate them completely.

  • Troubleshooting Steps:

    • Optimize Recrystallization: Sometimes, a very careful, slow recrystallization can work. Dissolve the crude product in the minimum amount of hot solvent (ethanol is common) and allow it to cool very slowly, without disturbance. This encourages the formation of purer crystals.

    • Employ Column Chromatography: For definitive separation, column chromatography is the best method.[5]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase (Eluent): A non-polar/polar solvent mixture is required. A good starting point is a gradient of petroleum ether and ethyl acetate. Begin with a low polarity mixture (e.g., 40:1 petroleum ether:ethyl acetate) and gradually increase the polarity.[5] The less polar isomers will elute first. Monitor the fractions by TLC to combine the pure product.

Q6: After recrystallization, my product's melting point is still broad and lower than the literature value. What does this mean?

A broad and depressed melting point is a definitive indicator of remaining impurities.

  • The "Why": Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break it down. The range of melting indicates a mixture is present.

  • Troubleshooting Steps:

    • Second Recrystallization: A single recrystallization is often not enough. Perform a second one, ensuring you use the minimum amount of hot solvent to achieve saturation. Using activated carbon during the second recrystallization can also help remove colored impurities.

    • Solvent Choice: If ethanol is not providing sufficient purification, consider trying a different solvent system. Methanol is another option for recrystallizing nitroacetophenones.[6][7]

    • Purity Analysis: Before further purification attempts, it's wise to analyze a small sample by ¹H NMR or GC-MS to identify the specific impurities. This will inform whether you are dealing with isomers, starting material, or byproducts, guiding your next purification strategy.

Visualizing the Process

Reaction and Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to m-nitroacetophenone and the formation of common isomeric impurities.

G Acetophenone Acetophenone m_Nitro m-Nitroacetophenone (Major Product) Acetophenone->m_Nitro Electrophilic Aromatic Substitution o_Nitro o-Nitroacetophenone (Minor Impurity) Acetophenone->o_Nitro Electrophilic Aromatic Substitution p_Nitro p-Nitroacetophenone (Minor Impurity) Acetophenone->p_Nitro Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄

Caption: Nitration of acetophenone yields the major meta-isomer and minor ortho/para impurities.

General Purification Workflow

This flowchart outlines the essential steps for isolating and purifying the target nitrophenyl ethanone after the reaction is complete.

G Reaction_Mixture Reaction Mixture (Post-Synthesis) Quench Quench on Ice Water Reaction_Mixture->Quench Filter_Wash Filter & Wash (Water, Cold EtOH) Quench->Filter_Wash Crude_Product Crude Solid Product Filter_Wash->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Yield Minor Impurities Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Isomer Mix Stubborn Impurities Pure_Product Pure Nitrophenyl Ethanone Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Assessment (MP, NMR, etc.) Pure_Product->Analysis

Caption: A standard workflow for the isolation and purification of nitrophenyl ethanone.

Advanced Purification Protocols

Protocol 1: Optimized Recrystallization of m-Nitroacetophenone

This protocol is designed to maximize purity by removing residual acids and minor byproducts.

Step-by-Step Methodology:

  • Preparation: Place the crude, washed solid (approx. 10g) into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add approximately 25-35 mL of 95% ethanol. Add a boiling chip to the flask.

  • Dissolution: Gently heat the mixture on a hot plate with stirring until it begins to boil. Add more ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, wait a moment for boiling to subside, and add a small spatula tip of activated carbon. Re-heat the mixture to a boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or air dry on a watch glass. Record the final mass and melting point.

Data Presentation: Expected Outcome of Purification
ParameterCrude Product (Post-Wash)Purified Product (Post-Recrystallization)
Appearance Yellowish, clumpy solid or sticky waxPale yellow, fine needles or crystalline powder
Melting Point Broad range, e.g., 74-78 °CSharp range, e.g., 79-81 °C (Lit. value: ~81 °C)
Purity (by GC/NMR) 85-95%>99%
Key Impurities Isomers, starting material, acid residueTrace amounts of solvent

References

  • Synthesis of 3-nitroacetophenone. (n.d.). IS MUNI. Retrieved from [Link]

  • Acetophenone, m-nitro. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound. (2013). Google Patents.
  • o-NITROACETOPHENONE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • How to synthesise 2-nitroacetophenone by nitration of acetophenone. (2019). Quora. Retrieved from [Link]

  • CN109232259B - A kind of preparation method of nitroacetophenone. (2020). Google Patents.
  • CN102079711A - Preparation method of m-nitroacetophenone. (2011). Google Patents.
  • US2794836A - Process for producing nitroacetophenone compounds. (1957). Google Patents.
  • m-Nitroacetophenone. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals to enhance the reproducibility and success of synthesizing 1-(2-Methoxy-4-nitrophenyl)ethanone. This valuable intermediate is a precursor in the development of various pharmaceutical compounds, and its efficient synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its preparation.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone (also known as 2-methoxy-4-nitroacetophenone) can be approached via two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.

  • Route A: Electrophilic Nitration of 2-Methoxyacetophenone. This is a common and direct approach where the commercially available 2-methoxyacetophenone is subjected to nitration. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. The powerful para-directing effect of the methoxy group typically governs the position of nitration, leading to the desired product.

  • Route B: Friedel-Crafts Acylation of 3-Nitroanisole. In this alternative pathway, 3-nitroanisole is acylated using an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1] The methoxy group directs the incoming acetyl group primarily to the ortho and para positions. The nitro group (-NO₂) is a strong deactivating, meta-director. The combined directing effects favor the formation of the desired 1-(2-Methoxy-4-nitrophenyl)ethanone.

The following diagram illustrates the two primary synthetic pathways.

G Synthetic Routes to 1-(2-Methoxy-4-nitrophenyl)ethanone cluster_0 Route A: Nitration cluster_1 Route B: Friedel-Crafts Acylation A_start 2-Methoxyacetophenone A_end 1-(2-Methoxy-4- nitrophenyl)ethanone A_start->A_end H₂SO₄/HNO₃ B_start 3-Nitroanisole B_end 1-(2-Methoxy-4- nitrophenyl)ethanone B_start->B_end CH₃COCl/AlCl₃ G Nitration Mechanism & Side Reaction Logic cluster_main Desired Pathway cluster_side Common Problems & Side Reactions A HNO₃ + 2H₂SO₄ B NO₂⁺ (Nitronium ion) + H₃O⁺ + 2HSO₄⁻ A->B Generation of Electrophile C 2-Methoxyacetophenone attacks NO₂⁺ B->C D Arenium Ion (Resonance Stabilized) C->D Electrophilic Attack T_High High Temperature (>10 °C) C->T_High If Temp is too high... N_Excess Excess Nitrating Agent C->N_Excess If [HNO₃] is too high... E Deprotonation D->E F Desired Product: 1-(2-Methoxy-4-nitrophenyl)ethanone E->F Restores Aromaticity S1 Polynitration (Dinitro product) T_High->S1 S2 Oxidative Degradation (Tar formation) T_High->S2 S3 Isomer Formation (5-nitro product) T_High->S3 Reduced Selectivity N_Excess->S1

Sources

Technical Support Center: Navigating the Challenges of Nitrophenyl Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate process of nitrophenyl ketone reduction. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuanced challenges of selectively reducing either the nitro or the ketone functionality within the same molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The reduction of nitrophenyl ketones is a pivotal transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where aminophenyl ketones and nitrophenyl alkanes are valuable building blocks. However, the presence of two reducible functional groups, the nitro group and the carbonyl group, presents a significant chemoselectivity challenge. This guide offers practical, field-tested advice in a question-and-answer format to address the specific issues you may be facing in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent and challenging problems encountered during the reduction of nitrophenyl ketones. Each question is followed by a detailed explanation of the cause and a step-by-step approach to resolving the issue.

Q1: My primary goal is to reduce the nitro group to an amine, but I'm also seeing reduction of the ketone. How can I improve the chemoselectivity for the nitro group?

A1: Achieving chemoselectivity for the nitro group while preserving the ketone is a common hurdle. The key lies in selecting the appropriate reducing agent and reaction conditions that favor the reduction of the nitro moiety.

The reduction of a nitro group is a six-electron process that proceeds through several intermediates, whereas the reduction of a ketone to an alcohol is a two-electron process. By choosing a reagent that is a poor hydride donor but effective at catalytic hydrogenation or electron transfer, we can selectively target the nitro group.

Recommended Solutions:

  • Catalytic Hydrogenation with Catalyst Poisoning or Modification: Standard catalytic hydrogenation with Pd/C will often reduce both functional groups. However, the selectivity can be influenced by modifying the catalyst or the reaction conditions.

  • Metal-Acid Systems: Certain metals in the presence of a mild acid are highly effective for the chemoselective reduction of nitroarenes.[1]

    • Iron in Acetic Acid (Fe/AcOH) or with Ammonium Chloride (Fe/NH₄Cl): This is a classic and reliable method. Iron is a mild reducing agent, and the slightly acidic conditions favor the reduction of the nitro group over the ketone.

  • Tin(II) Chloride (SnCl₂): In an acidic medium (typically HCl), SnCl₂ is an excellent choice for the selective reduction of aromatic nitro compounds in the presence of ketones.

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst, often under milder conditions than high-pressure hydrogenation.

    • Ammonium Formate with Pd/C: In this system, ammonium formate serves as the hydrogen source. This can be a very mild and effective method for selective nitro group reduction.[2]

Experimental Protocol: Selective Reduction of a Nitro Group using SnCl₂·2H₂O

This protocol is particularly useful for substrates containing sensitive carbonyl groups.[2]

  • Dissolve the nitrophenyl ketone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated HCl to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding it to ice and basifying with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure to obtain the crude aminophenyl ketone, which can be purified by column chromatography or recrystallization.

Q2: I am trying to reduce the ketone to an alcohol or a methylene group, but the nitro group is being reduced instead. What methods can I use to selectively reduce the carbonyl group?

A2: Selectively reducing the ketone in the presence of a nitro group requires a different strategic approach, focusing on hydride-donating reagents that are less effective at reducing the nitro group under specific conditions.

While many powerful reducing agents will attack both groups, certain borohydride-based reagents can be tamed to show selectivity.

Recommended Solutions:

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent that typically reduces aldehydes and ketones but not nitro groups under standard conditions (e.g., in alcoholic solvents at room temperature).[3][4]

  • Sodium Cyanoborohydride (NaCNBH₃): This is an even milder hydride transfer agent than NaBH₄ and is highly selective for the reduction of imines, but can also be used for ketones under acidic conditions. The nitro group is generally stable to NaCNBH₃.[5]

  • Wolff-Kishner Reduction (for reduction to a methylene group): This reaction is performed under basic conditions (hydrazine and a strong base), which are generally compatible with the nitro group. However, careful temperature control is necessary to avoid side reactions.

Troubleshooting Workflow: Reagent Selection for Selective Ketone Reduction

start Goal: Reduce Ketone, Preserve Nitro Group reagent_choice Select Reducing Agent start->reagent_choice nabh4 Sodium Borohydride (NaBH₄) reagent_choice->nabh4 For C=O to CH-OH nacnbh3 Sodium Cyanoborohydride (NaCNBH₃) reagent_choice->nacnbh3 Milder option for C=O to CH-OH wolff_kishner Wolff-Kishner Reduction reagent_choice->wolff_kishner For C=O to CH₂ outcome_alcohol Product: Nitrophenyl Alcohol nabh4->outcome_alcohol nacnbh3->outcome_alcohol outcome_alkane Product: Nitrophenyl Alkane wolff_kishner->outcome_alkane

Caption: Decision workflow for selective ketone reduction.

Q3: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I drive the reaction to completion?

A3: Incomplete conversion is a frustrating issue that can often be traced back to a few key experimental parameters.

Systematic Troubleshooting:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Ensure your catalyst is fresh and has been stored properly to prevent deactivation. If you suspect the catalyst is the issue, try a new batch. You may also need to increase the catalyst loading.

    • Metal/Acid Reductions (e.g., Fe/HCl): The surface area and purity of the metal are crucial. Use finely powdered metal to maximize the reactive surface area.

  • Solubility Issues: The starting nitrophenyl ketone must be fully dissolved in the reaction solvent for the reaction to proceed efficiently. If solubility is low, consider a different solvent or a co-solvent system (e.g., ethanol/water).

  • Reaction Temperature: Many reductions of nitro compounds require heating to achieve a reasonable rate. If your reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of side products.

  • Insufficient Stirring: In heterogeneous reactions (e.g., with a solid catalyst or metal), vigorous stirring is essential to ensure good mixing and contact between the reactants.[6]

Frequently Asked Questions (FAQs)

  • What are the common intermediates in the reduction of a nitro group, and why do they sometimes appear as side products?

    The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[7][8] Under certain conditions, these intermediates can react with each other or with the starting material to form dimeric side products like azoxy, azo, and hydrazo compounds.[7] To favor the formation of the amine, it is important to use a sufficient excess of the reducing agent and conditions that promote the complete reduction of these intermediates.

    Reduction Pathway of a Nitro Group

    Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

    Caption: Stepwise reduction of a nitro group.

  • Can I use lithium aluminum hydride (LiAlH₄) for these reductions?

    Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and generally not recommended for the selective reduction of nitrophenyl ketones. It will readily reduce both the ketone and the nitro group.[4][7] Furthermore, the reduction of aromatic nitro compounds with LiAlH₄ can often lead to the formation of azo compounds as the major product.[7]

  • How does pH affect the reduction of nitrophenyl ketones?

    The pH of the reaction medium can have a significant impact on the chemoselectivity of the reduction. Acidic conditions often favor the reduction of the nitro group, particularly in metal-acid systems.[1][9] Conversely, neutral or basic conditions may be more suitable for the selective reduction of the ketone with reagents like NaBH₄.

Data Summary Table

Reducing Agent/SystemPrimary TargetSelectivityCommon Conditions
H₂, Pd/C BothLowH₂ balloon or high pressure, various solvents
Fe/NH₄Cl or Fe/AcOH Nitro GroupHighReflux in EtOH/H₂O or AcOH
SnCl₂/HCl Nitro GroupHighRoom temp. or gentle heat in EtOH/HCl
NaBH₄ KetoneHighRoom temp. in MeOH or EtOH
NaCNBH₃ KetoneVery HighMildly acidic pH
Wolff-Kishner Ketone (to CH₂)HighHigh temp. in basic conditions

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 1-15.
  • Zhang, Z., et al. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Molecules, 27(19), 6285.
  • Smith, A. F., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Kiss, L., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2698–2703.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 649.
  • Ryspekova, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Warzecha, K. D. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Chemistry Stack Exchange. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • Francke, R., & Little, R. D. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-supported guide for researchers, scientists, and drug development professionals on the NMR spectral analysis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

In the rigorous field of drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for advancing any project. Ambiguity is not an option. For a molecule such as 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, which contains a nuanced interplay of electron-withdrawing and donating groups, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the definitive analytical tool. This guide provides a deep, predictive analysis of its ¹H and ¹³C NMR spectra, explains the rationale behind the expected spectral features, and contrasts the depth of NMR data with alternative analytical techniques. Our objective is to provide a robust framework for researchers to not only acquire high-quality data but to interpret it with confidence and scientific rigor.

The Analytical Challenge: Why a Multi-faceted Structure Demands NMR

The structure of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one presents a compelling analytical puzzle. It features a ketone, a methoxy ether, and a nitro-substituted aromatic ring. This specific arrangement—particularly the meta-position of the nitro group relative to the methoxyethanone substituent—creates a unique electronic environment that dictates the precise chemical shifts and coupling patterns of its constituent atoms. While other techniques provide valuable pieces of the puzzle—Mass Spectrometry (MS) confirming mass and elemental formula, and Infrared (IR) spectroscopy identifying functional groups—only NMR can assemble these pieces into a complete, unambiguous structural picture.[1][2] It is the sole technique that can definitively map the atomic connectivity, confirming, for instance, that the methoxy group is on the C2 side chain and not directly on the aromatic ring, a distinction crucial for verifying the correct isomer.

Predictive NMR Spectral Analysis: Decoding the Structure

A predictive analysis, grounded in fundamental NMR principles and data from analogous structures, serves as an essential roadmap for spectral interpretation. The powerful electron-withdrawing effects of the carbonyl and nitro groups, combined with the electronegativity of the ether oxygen, result in a highly dispersed and informative spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is anticipated to show four distinct sets of signals:

  • Aromatic Protons (δ 8.0 - 8.8 ppm): The protons on the 3-nitrophenyl ring will be significantly deshielded due to the strong electron-withdrawing nature of the adjacent nitro and carbonyl groups. Their chemical shifts are pushed far downfield.[3]

    • H-2': Expected to be the most downfield proton, appearing as a triplet or a narrow multiplet around δ 8.7-8.8 ppm. Its proximity to both electron-withdrawing groups results in maximum deshielding.

    • H-6': Expected as a doublet of doublets around δ 8.4-8.5 ppm, coupling to H-5' and H-4'.

    • H-4': Predicted to appear as a doublet of doublets around δ 8.2-8.3 ppm, coupling to H-5' and H-6'.

    • H-5': The proton meta to the nitro group will be the most upfield of the aromatic signals, likely a triplet around δ 7.6-7.7 ppm.

  • Methylene Protons (-CO-CH₂-O-): These protons are flanked by a carbonyl group and an ether oxygen, both of which are strongly deshielding. This will result in a sharp singlet significantly downfield in the aliphatic region, predicted around δ 4.8-5.0 ppm .

  • Methoxy Protons (-OCH₃): The methyl protons of the ether group will appear as a characteristic sharp singlet, predicted around δ 3.4-3.6 ppm .

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum provides a clear fingerprint of the carbon skeleton:[4]

  • Carbonyl Carbon (C1): The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing in the δ 190-195 ppm range for aromatic ketones.[5]

  • Aromatic Carbons (C1' - C6'): Due to the substituents, all six aromatic carbons are chemically non-equivalent and should produce distinct signals in the δ 120-150 ppm region.[3]

    • C3' (bearing the NO₂ group): Expected around δ 148 ppm.

    • C1' (bearing the acyl group): Expected around δ 135 ppm.

    • The remaining CH carbons (C2', C4', C5', C6') will resonate between δ 123-130 ppm.

  • Methylene Carbon (C2): The methylene carbon, positioned between the carbonyl and the ether oxygen, will be significantly deshielded, with a predicted chemical shift in the δ 75-80 ppm range.

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a sharp signal in the typical ether region of δ 58-62 ppm .[6]

Comparative Analytical Framework: Choosing the Right Tool

While NMR is the cornerstone for structural validation, a comprehensive characterization often involves a suite of analytical tools. Understanding the strengths and limitations of each is key to an efficient workflow.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
NMR Spectroscopy Complete 3D structure, atomic connectivity, isomeric purity.[1][2]Unambiguously confirms the correct isomer and provides detailed structural integrity.Lower intrinsic sensitivity than MS; requires mg-scale sample quantity.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns.[7]High sensitivity; confirms molecular formula C₉H₉NO₄. Fragmentation can support the presence of the 3-nitrophenyl and methoxymethyl ketone moieties.Cannot differentiate between isomers (e.g., 4'-Methoxy-3'-nitroacetophenone[8]).
FTIR Spectroscopy Presence of key functional groups.Quickly confirms the presence of C=O (ketone, ~1700 cm⁻¹), N-O (nitro, ~1530 & 1350 cm⁻¹), C-O (ether, ~1100 cm⁻¹), and aromatic C-H bonds.Provides no information on atomic connectivity or isomerism.
Gas Chromatography (GC) Separation of volatile components, purity assessment.[9]Can be coupled with MS (GC-MS) for separation and identification; useful for assessing sample purity and detecting volatile impurities.Thermal decomposition of the nitro group in the injector port is a potential risk.
Workflow & Methodologies

Diagram of the NMR Analysis Workflow

G cluster_workflow NMR Structural Elucidation Workflow SamplePrep 1. Sample Preparation ~10 mg in 0.6 mL CDCl₃ with TMS standard Acquisition 2. Data Acquisition (400 MHz+ Spectrometer) ¹H, ¹³C, COSY, HSQC, HMBC SamplePrep->Acquisition Load Sample Processing 3. Data Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Generate FID Analysis 4. Spectral Analysis Assign Signals based on Chemical Shift & Coupling Processing->Analysis Produce Spectra Validation 5. Structural Validation Compare against predictions Confirm connectivity with 2D data Analysis->Validation Hypothesize Structure G cluster_structure Molecular Structure & Key Groups cluster_nmr Correlated NMR Signals Structure 2-Methoxy-1-(3-nitrophenyl)ethan-1-one 3-Nitrophenyl Carbonyl (C1) Methylene (C2) Methoxy (-OCH₃) H_NMR ¹H NMR Predictions δ 8.0-8.8 (m) --- δ 4.8-5.0 (s) δ 3.4-3.6 (s) Structure:g1->H_NMR:h1 Aromatic Protons Structure:g3->H_NMR:h3 Deshielded Protons Structure:g4->H_NMR:h4 Methyl Protons C_NMR ¹³C NMR Predictions δ 120-150 δ 190-195 δ 75-80 δ 58-62 Structure:g2->C_NMR:c2 Deshielded Carbon Structure:g1->C_NMR:c1 Aromatic Carbons Structure:g3->C_NMR:c3 Deshielded Carbon Structure:g4->C_NMR:c4 Methyl Carbon H_NMR:h3->C_NMR:c3 H_NMR:h4->C_NMR:c4 H_NMR:h3->C_NMR:c2

Caption: Logical correlations between structural fragments and their NMR spectral signatures.

Conclusion and Forward Outlook

The structural elucidation of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one exemplifies the indispensable power of NMR spectroscopy in modern chemical research. Through a combination of predictive analysis and a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of its structure can be achieved. While MS and FTIR provide crucial supporting data, they lack the resolving power to confirm isomeric identity and detailed atomic connectivity. The methodologies and predictive framework detailed in this guide offer a robust, reliable, and scientifically sound approach for researchers, ensuring the structural integrity of their compounds and the validity of their subsequent work in drug discovery and development.

References

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  • Title: Analytical techniques in the study of highly-nitrated nitrocellulose Source: ResearchGate URL: [Link]

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  • Title: Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water Source: MDPI URL: [Link]

  • Title: 1-(4-Methoxy-3-nitrophenyl)ethan-1-one Source: ChemBK URL: [Link]

  • Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones Source: MDPI URL: [Link]

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  • Title: Tests for Organic nitro groups - Reduction to NHOH Source: YouTube URL: [Link]

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A Researcher's Guide to the Infrared Spectroscopy of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic profile of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple spectral reading to offer a comparative framework. By juxtaposing the target molecule's spectrum with structurally related compounds, we illuminate the distinct vibrational signatures that enable unambiguous characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Foundational Principles: Structure and Expected Vibrational Modes

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a multi-functionalized aromatic ketone. Its structure incorporates three key functional groups that produce characteristic and robust signals in the mid-infrared region: an aromatic ketone, a nitro group, and an ether (methoxy) linkage. A thorough analysis hinges on identifying the vibrational modes associated with each of these moieties.

  • Aromatic Ketone (C=O): The carbonyl stretch is one of the most prominent and reliable absorption bands in an IR spectrum due to the large change in dipole moment during vibration.[1][2] For typical aliphatic ketones, this sharp, strong peak appears around 1715 cm⁻¹.[3] However, conjugation with the phenyl ring is expected to delocalize the pi-electron density, slightly weakening the C=O double bond character. This resonance effect predictably lowers the absorption frequency to the 1685-1666 cm⁻¹ range.[3][4]

  • Aromatic Nitro Group (N-O): The nitro group gives rise to two distinct and intense stretching vibrations. Because the N-O bonds are highly polar, these peaks are often among the strongest in the spectrum, providing a clear diagnostic marker.[5] For nitro groups attached to an aromatic ring, these bands correspond to an asymmetrical stretch, typically found between 1550-1475 cm⁻¹, and a symmetrical stretch in the 1360-1290 cm⁻¹ region.[6][7][8]

  • Aryl Alkyl Ether (C-O): The ether linkage in the methoxy group also produces characteristic C-O stretching bands. Unlike simple aliphatic ethers that show a single strong band, aryl alkyl ethers are distinguished by two absorptions: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[9][10][11]

Below is a diagram illustrating the molecular structure with its key functional groups highlighted.

Caption: Molecular structure of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating workflow for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid or oily samples and requires minimal preparation.

G cluster_prep 1. Instrument Preparation cluster_sample 2. Sample Analysis cluster_process 3. Data Processing & Interpretation start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean background Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean->background verify_bg Verify Background (Flat baseline, no CO₂/H₂O peaks) background->verify_bg apply_sample Apply Small Amount of Sample to ATR Crystal verify_bg->apply_sample Proceed if OK contact Ensure Good Contact (Apply pressure with clamp) apply_sample->contact acquire_sample Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) contact->acquire_sample process Perform ATR & Baseline Correction acquire_sample->process label_peaks Identify and Label Major Peaks process->label_peaks compare Compare with Reference Data label_peaks->compare report Generate Report compare->report

Caption: Standard workflow for FTIR-ATR spectroscopic analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Causality: A clean crystal and a recent, high-quality background scan are paramount. The background scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. This step is critical for data integrity.

    • Procedure:

      • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., HPLC-grade isopropanol) and a lint-free wipe.

      • Initiate a background scan. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

      • Inspect the resulting background spectrum to ensure there are no significant contaminant peaks.

  • Sample Analysis:

    • Causality: Achieving intimate contact between the sample and the ATR crystal is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

    • Procedure:

      • Place a small amount of the solid 2-Methoxy-1-(3-nitrophenyl)ethan-1-one onto the center of the ATR crystal.

      • Lower the instrument's pressure clamp to apply consistent force, ensuring the sample is pressed firmly against the crystal.

      • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Validation:

    • Causality: Raw spectral data requires processing to be interpretable. An ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction removes any broad, rolling features, ensuring accurate peak picking.

    • Procedure:

      • Apply the appropriate ATR correction function within the spectrometer software.

      • Perform an automated or manual baseline correction.

      • Use the peak-picking tool to identify the wavenumber of all significant absorption bands.

Spectral Interpretation and Comparative Analysis

The key to confident identification lies in assigning the observed peaks to their respective vibrational modes and comparing their positions to those of structurally simpler molecules.

Table 1: Predicted IR Peak Assignments for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentRationale & Comments
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the phenyl ring.
2980 - 2850Medium-WeakAliphatic C-H StretchArises from the methylene (-CH₂-) and methoxy (-OCH₃) groups.
~1690Strong, SharpAromatic Ketone C=O Stretch Lowered from the typical >1700 cm⁻¹ due to conjugation with the phenyl ring.[4][12] This is a primary diagnostic peak.
~1600, ~1475Medium-WeakAromatic C=C StretchSkeletal vibrations of the benzene ring.
~1530Very Strong Asymmetric N-O Stretch A key signature of the aromatic nitro group.[5][6] Its high intensity is due to the bond's polarity.
~1350Strong Symmetric N-O Stretch The second key signature of the aromatic nitro group.[6][7]
~1250StrongAsymmetric C-O-C StretchCharacteristic of the aryl alkyl ether (methoxy) group.[9][10]
~1040MediumSymmetric C-O-C StretchThe second characteristic peak for the aryl alkyl ether linkage.[10][11]
900 - 675MediumAromatic C-H Out-of-Plane BendThe pattern of these bands can sometimes help determine the substitution pattern on the benzene ring (meta-substitution in this case).

Comparative Data Guide

To validate these assignments, we compare the expected peak positions with known data from simpler molecules that contain each of the key functional groups.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

CompoundC=O Stretch (Ketone)Asymmetric N-O StretchSymmetric N-O StretchC-O Stretch (Ether)
Target Molecule ~1690 ~1530 ~1350 ~1250, ~1040
Acetophenone[4]1686N/AN/AN/A
m-Nitrotoluene[6]N/A15371358N/A
Anisole[11]N/AN/AN/A~1250, ~1050
1-(3-Nitrophenyl)ethanone~1690-1700~1530~1350N/A

This comparative analysis demonstrates a clear and logical framework for identification. The presence of a carbonyl peak around 1690 cm⁻¹ confirms the aromatic ketone. The two very strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ provide definitive evidence of the aromatic nitro group. Finally, the pair of absorptions at ~1250 cm⁻¹ and ~1040 cm⁻¹ confirms the methoxy (aryl alkyl ether) group, distinguishing it from other potential structures. The combination of these specific signals provides a unique spectral fingerprint for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

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  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

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  • University of Regensburg. Nitro Groups. [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. [Link]

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  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • ResearchGate. (2025). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

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  • ResearchGate. The vibrational group frequency of the N-O stretching band of nitroxide stable free radicals*. [Link]

  • ResearchGate. (2010). 2-Methoxy-3-nitrophenol. [Link]

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  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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A Comparative Guide to Purity Analysis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and impurity profiling. This document delves into the rationale behind methodological choices, offers detailed experimental protocols, and presents a comparative analysis based on experimental data for analogous compounds.

Introduction: The Critical Role of Purity in Pharmaceutical Development

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is of paramount importance as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and quantification of impurities in drug substances.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy, making it particularly suitable for non-volatile and thermally labile compounds.[6] This guide will explore the nuances of developing a robust HPLC method for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one and compare its performance with other analytical methodologies.

Understanding Potential Impurities

A critical first step in developing any purity analysis method is to understand the potential impurities that may be present. These can originate from the synthetic route, degradation of the main compound, or storage. For 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Isomers: Positional isomers of the nitro group or methoxy group.

  • Degradation products: Compounds formed due to exposure to light, heat, or pH extremes.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6] For aromatic ketones like 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a reversed-phase HPLC method is typically the most effective approach.

The Causality Behind Experimental Choices in HPLC Method Development

Developing a reliable HPLC method involves a systematic optimization of several parameters. The choices made are dictated by the physicochemical properties of the analyte and potential impurities.

  • Column Selection: A C18 column is a common first choice for reversed-phase chromatography of moderately polar compounds like aromatic ketones.[7] The C18 stationary phase provides excellent hydrophobic retention and separation capabilities.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The organic modifier content is adjusted to achieve optimal retention and resolution of the analyte from its impurities. A gradient elution, where the mobile phase composition is changed over time, is often employed to resolve compounds with a wide range of polarities.[8]

  • pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For a neutral compound like 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a neutral or slightly acidic pH is generally suitable to ensure good peak symmetry.

  • Detection Wavelength: The presence of a chromophore (the nitro-substituted aromatic ring and the ketone group) in 2-Methoxy-1-(3-nitrophenyl)ethan-1-one allows for detection using a UV-Vis detector.[9] The wavelength of maximum absorbance (λmax) should be chosen to ensure high sensitivity for both the main compound and its potential impurities. A photodiode array (PDA) detector can be invaluable for assessing peak purity.[1]

A Representative HPLC Method Protocol

The following is a detailed, step-by-step protocol for a representative reversed-phase HPLC method for the purity analysis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA detector.

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40-70% B; 25-30 min: 70% B; 30-32 min: 70-40% B; 32-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

| Diluent | Acetonitrile:Water (50:50, v/v) |

Sample Preparation:

  • Accurately weigh about 25 mg of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity analysis.

Method Validation: Ensuring Trustworthiness

A self-validating system is crucial for regulatory compliance and confidence in analytical results. The developed HPLC method must be validated according to ICH guidelines (Q2(R1) and the newer Q2(R2)).[1][2][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.[10]

TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.[6]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.[6]Requires a suitable chromophore for UV detection, method development can be time-consuming.[6]
Gas Chromatography (GC) Separation of volatile components in the gas phase.High sensitivity and specificity, provides structural information of impurities when coupled with Mass Spectrometry (GC-MS).[6]The compound must be volatile and thermally stable; derivatization may be required.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[11]Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight and structural information.[11]May not be suitable for quantitative analysis without an internal standard, can be complex to operate.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and screening.Lower resolution and sensitivity compared to HPLC, not easily automated for quantitative analysis.[12]

Logical Relationship Diagram:

Technique_Selection compound_properties Compound Properties (Volatility, Polarity, Chromophore) hplc HPLC compound_properties->hplc Non-volatile, Chromophore gc GC compound_properties->gc Volatile analytical_goal Analytical Goal (Qualitative, Quantitative, Structural) analytical_goal->hplc Quantitative analytical_goal->gc Quantitative nmr NMR analytical_goal->nmr Structural Elucidation ms MS analytical_goal->ms Structural Elucidation tlc TLC analytical_goal->tlc Qualitative Screening

Caption: Factors influencing analytical technique selection.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a validated reversed-phase HPLC method stands out as the most suitable primary technique. Its ability to provide accurate and precise quantitative data on both the main component and its impurities is unparalleled for routine quality control.

However, a truly robust analytical strategy often involves an integrated approach. Techniques like LC-MS can be invaluable for the identification of unknown impurities, while NMR spectroscopy can provide definitive structural elucidation.[12] By understanding the strengths and limitations of each technique, researchers can develop a comprehensive and scientifically sound approach to ensure the purity and quality of pharmaceutical intermediates.

References

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) 2-Methoxy-3-nitrophenol - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved January 23, 2026, from [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021, March 5). Retrieved January 23, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 23, 2026, from [Link]

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20). Retrieved January 23, 2026, from [Link]

  • Separation of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline on Newcrom R1 HPLC column. (n.d.). Retrieved January 23, 2026, from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved January 23, 2026, from [Link]

  • How do you perform purity analysis? - Chromatography Forum. (2006, May 12). Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved January 23, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). Retrieved January 23, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 23, 2026, from [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Reactivity of Nitrophenyl Ethanone Isomers: Ortho, Meta, and Para

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of the chemical reactivity of nitrophenyl ethanone isomers. This guide is crafted for researchers, scientists, and professionals in drug development who frequently encounter these compounds as synthetic intermediates. Here, we will dissect the nuanced differences in reactivity between 2-nitrophenyl ethanone, 3-nitrophenyl ethanone, and 4-nitrophenyl ethanone, grounding our discussion in fundamental electronic principles and supporting it with clear experimental frameworks. Our objective is to move beyond simple observation and provide a causal understanding of why the seemingly minor shift in a nitro group's position profoundly impacts the molecule's chemical behavior.

The Decisive Influence: Electronic Effects of the Nitro Group

The reactivity of any substituted benzene derivative is fundamentally governed by the electronic character of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group, a property that dictates the chemical personality of the nitrophenyl ethanone isomers.[1] This electron-withdrawing nature is a composite of two distinct electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).

  • Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative, further amplified by the two attached oxygen atoms. This creates a strong dipole that pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent, weakening as the distance from the nitro group increases.

  • Resonance Effect (-M): The nitro group can actively withdraw electron density from the aromatic ring's pi system through delocalization. This is possible when the nitro group is in the ortho or para position relative to another group, as the pi electrons can be delocalized onto the electronegative oxygen atoms. This effect is not operative from the meta position.[2]

The interplay of these effects modulates the electron density at the key reactive sites of the nitrophenyl ethanone molecule: the carbonyl carbon, the α-protons of the acetyl group, and the aromatic ring itself.

Figure 1. Electronic effects of the nitro group in nitrophenyl ethanone isomers.

A Tale of Three Isomers: Comparative Reactivity Analysis

The positional variance of the nitro group creates a distinct reactivity profile for each isomer. We will consider two primary aspects: the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Acidity of α-Protons and Enolate Formation

The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic due to the formation of a resonance-stabilized enolate ion upon deprotonation. The electron-withdrawing nitro group further enhances this acidity by stabilizing the negative charge of the resulting conjugate base.

  • 4-Nitrophenyl ethanone (para): This isomer is expected to have the most acidic α-protons. The strong -I and -M effects of the para-nitro group effectively delocalize the negative charge of the enolate, significantly stabilizing the conjugate base.[3]

  • 2-Nitrophenyl ethanone (ortho): The ortho isomer also benefits from both -I and -M effects. However, potential steric hindrance from the bulky nitro group being adjacent to the acetyl group can slightly influence the enolate's stability and formation rate compared to the para isomer.

  • 3-Nitrophenyl ethanone (meta): In the meta isomer, only the -I effect is operative in stabilizing the enolate. The absence of the powerful -M effect means the conjugate base is significantly less stabilized than in the ortho and para cases.

Therefore, the predicted order of α-proton acidity is: para > ortho > meta . This has direct implications for reactions proceeding via an enolate intermediate, such as aldol condensations or alkylations, where the rate of enolate formation is often rate-determining.

Electrophilicity of the Carbonyl Group

The carbonyl carbon is inherently electrophilic. The electron-withdrawing nitro group intensifies this electrophilicity by pulling electron density away from the acetyl group, making the carbonyl carbon more susceptible to nucleophilic attack.

  • 4-Nitrophenyl ethanone (para): The powerful combination of -I and -M effects significantly depletes electron density from the carbonyl group, rendering it highly electrophilic. This isomer is expected to be the most reactive towards nucleophiles.

  • 2-Nitrophenyl ethanone (ortho): Similar to the para isomer, the ortho-nitro group strongly activates the carbonyl group. However, the close proximity of the nitro group can present steric hindrance to the approaching nucleophile, potentially reducing the reaction rate compared to the para isomer, depending on the nucleophile's size.

  • 3-Nitrophenyl ethanone (meta): With only the inductive effect at play, the carbonyl group in the meta isomer is less activated than in the ortho and para isomers, making it the least reactive of the three towards nucleophilic addition.

Thus, the general order of reactivity for nucleophilic addition to the carbonyl group is: para > ortho > meta . This trend is particularly relevant in reactions like reductions, Grignard reactions, and cyanohydrin formation.

Experimental Validation: Kinetic Analysis of Carbonyl Reduction

To empirically validate our theoretical predictions, we can perform a kinetic study on the reduction of the nitrophenyl ethanone isomers. The reduction of the carbonyl group by sodium borohydride (NaBH₄) is a convenient and well-established reaction that can be monitored using UV-Vis spectrophotometry, analogous to studies on nitrophenol reduction.[4] The disappearance of the nitrophenyl ethanone, which has a strong UV absorbance, can be tracked over time to determine the reaction rate.

Experimental Protocol

Objective: To determine the pseudo-first-order rate constants for the reduction of ortho-, meta-, and para-nitrophenyl ethanone by sodium borohydride.

Materials and Equipment:

  • 2-Nitrophenyl ethanone, 3-Nitrophenyl ethanone, 4-Nitrophenyl ethanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M stock solution of NaBH₄ in ethanol. Note: Prepare this solution fresh just before use, as NaBH₄ can slowly react with ethanol.

    • Prepare 0.1 mM stock solutions of each nitrophenyl ethanone isomer in ethanol.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 220-400 nm) to determine the λ_max (wavelength of maximum absorbance) for each isomer.

    • For kinetic runs, set the spectrophotometer to monitor the absorbance at the λ_max of the respective isomer.

  • Kinetic Run (to be performed for each isomer):

    • Pipette 2.0 mL of the 0.1 mM nitrophenyl ethanone solution into a quartz cuvette.

    • Add 1.0 mL of ethanol to the cuvette and mix. Place the cuvette in the spectrophotometer and measure the initial absorbance (A₀).

    • To initiate the reaction, rapidly add 100 µL of the 1.0 M NaBH₄ solution to the cuvette. The large excess of NaBH₄ ensures pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 15 seconds) for a total duration sufficient for the reaction to proceed significantly (e.g., 10-15 minutes).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. The rate constant (k') can be determined by plotting ln(A_t) versus time (t), where A_t is the absorbance at time t.

    • The slope of this linear plot will be equal to -k'.

G A Prepare Stock Solutions (0.1 mM Isomer, 1.0 M NaBH₄) B Determine λ_max for each isomer A->B C Mix Isomer Solution and Ethanol in Cuvette B->C D Measure Initial Absorbance (A₀) C->D E Initiate Reaction: Add NaBH₄ Solution D->E F Record Absorbance (A_t) vs. Time (t) E->F G Plot ln(A_t) vs. t F->G H Determine Rate Constant (k') from slope G->H

Figure 2. Workflow for the kinetic analysis of nitrophenyl ethanone reduction.

Data Presentation and Interpretation

The experimental results would be expected to align with our theoretical predictions. Below is a table of hypothetical, yet realistic, data that one might obtain from the described experiment, along with relevant Hammett constants for context.

Table 1: Comparative Kinetic Data for the Reduction of Nitrophenyl Ethanone Isomers

Isomerλ_max (nm)Predicted Pseudo-First-Order Rate Constant, k' (s⁻¹)Hammett Sigma Constant (σ)
4-Nitrophenyl ethanone~2782.5 x 10⁻³σ_p = +0.78
2-Nitrophenyl ethanone~2521.8 x 10⁻³-
3-Nitrophenyl ethanone~2600.9 x 10⁻³σ_m = +0.71
Acetophenone (Control)~2400.3 x 10⁻³σ = 0

Note: Hammett constants are a measure of the electronic effect of a substituent. A more positive value indicates a stronger electron-withdrawing effect. The ortho position is generally excluded from simple Hammett correlations due to steric effects.[5]

The data clearly illustrates the activating effect of the nitro group, with all isomers reacting faster than the unsubstituted acetophenone. As predicted, the para isomer exhibits the highest reactivity due to the superior electron withdrawal via resonance and induction. The ortho isomer is slightly less reactive, which can be attributed to steric hindrance impeding the nucleophile's approach to the carbonyl. The meta isomer, lacking resonance stabilization, is the least reactive of the three substituted compounds.

Conclusion

The reactivity of nitrophenyl ethanone isomers is a classic example of structure-activity relationships in organic chemistry. The position of the electron-withdrawing nitro group dictates the electronic landscape of the molecule, leading to a predictable hierarchy of reactivity:

para > ortho > meta

This trend holds for reactions sensitive to the electrophilicity of the carbonyl carbon and the acidity of the α-protons. For the synthetic chemist, this understanding is crucial for reaction design, predicting side products, and controlling reaction rates. Whether in the development of novel pharmaceuticals or the synthesis of complex materials, a firm grasp of these fundamental principles allows for more efficient and predictable chemical transformations.

References

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1).[Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • Reddit. r/chemhelp - Which would form the enolate preferentially: acetophenone or para nitro acetophenone? (2019). [Link]

  • Wikipedia. Hammett equation.[Link]

  • Chemistry LibreTexts. Correlations of Structure with Reactivity of Aromatic Compounds. (2021). [Link]

  • MDPI. A Walk through Recent Nitro Chemistry Advances. (2020). [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. (2018). [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitrophenyl Ethanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry, drug development, and materials science, the precise identification of positional isomers is a foundational requirement for ensuring the purity, safety, and efficacy of target molecules. Nitrophenyl ethanone, existing as ortho (2-), meta (3-), and para (4-) isomers, presents a classic analytical challenge where the position of the nitro group profoundly influences the molecule's electronic and, consequently, its spectroscopic properties. This guide provides an in-depth comparative analysis of these three isomers using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in experimental data and first principles.

The "Why": Electronic Effects Dictate Spectroscopic Identity

The differentiation of nitrophenyl ethanone isomers hinges on understanding the interplay between the electron-withdrawing nature of both the acetyl (-COCH₃) and nitro (-NO₂) groups. The acetyl group is deactivating and meta-directing, while the nitro group is strongly deactivating and also meta-directing. Their relative positions on the benzene ring create distinct electronic environments that are uniquely probed by different spectroscopic methods.

  • Ortho (2-) Isomer: The proximity of the two bulky groups can lead to steric hindrance, potentially forcing one group out of the plane of the benzene ring. This "steric effect" can disrupt electronic conjugation.

  • Meta (3-) Isomer: The two groups are positioned such that their electron-withdrawing effects are not in direct conjugation. The resonance structures show that the electron-withdrawing capabilities do not extend fully between the groups through the π-system[1].

  • Para (4-) Isomer: The acetyl and nitro groups are in direct conjugation. This allows for extended delocalization of π-electrons across the molecule, a phenomenon with significant spectroscopic consequences, particularly in UV-Vis absorption[2].

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption [label="Logical relationship between isomer structure and spectroscopic output.", shape=plaintext, fontsize=10]; enddot Figure 1: Logical relationship between isomer structure and spectroscopic output.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals[3]. The key parameter is the wavelength of maximum absorbance (λmax). For nitrophenyl ethanones, the relevant electronic transitions are the π → π* (from the aromatic system) and n → π* (from the carbonyl group).

The extent of conjugation is the most critical factor influencing λmax. Extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (a bathochromic or "red" shift).

  • 4-Nitrophenyl ethanone (para): Exhibits the longest λmax due to the direct "push-pull" conjugation between the acetyl and nitro groups through the aromatic ring.

  • 2-Nitrophenyl ethanone (ortho): Steric hindrance between the adjacent groups may slightly twist the functional groups out of the ring's plane, impeding full conjugation and leading to a λmax at a shorter wavelength compared to the para isomer[4].

  • 3-Nitrophenyl ethanone (meta): Lacks direct conjugation between the two functional groups. Consequently, it has the lowest λmax of the three isomers, with its absorption being closer to that of nitrobenzene itself.

Table 1: Comparative UV-Vis Data for Nitrophenyl Ethanone Isomers

IsomerCommon NameCAS Numberλmax (nm)Rationale for λmax
2-Nitrophenyl ethanone o-Nitroacetophenone577-59-3~252, ~315Steric effects may limit full conjugation[4].
3-Nitrophenyl ethanone m-Nitroacetophenone121-89-1~260, ~300-340Lack of direct conjugation between functional groups.
4-Nitrophenyl ethanone p-Nitroacetophenone100-19-6~275-282Extended, direct conjugation leads to a red shift[5].

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. Each bond vibrates at a characteristic frequency, and these frequencies are sensitive to the local electronic environment. For nitrophenyl ethanone isomers, the most diagnostic peaks are the carbonyl (C=O) stretch, the nitro (N-O) stretches, and the aromatic C-H out-of-plane bends.

  • Carbonyl (C=O) Stretch: Typically appears as a strong, sharp band between 1715-1680 cm⁻¹ for aromatic ketones[6]. The electron-withdrawing nitro group increases the C=O bond order, shifting this peak to a higher frequency compared to unsubstituted acetophenone. The degree of this shift is influenced by the isomer's electronic structure.

  • Nitro (NO₂) Stretches: Aromatic nitro compounds display two characteristic, strong absorptions: an asymmetric stretch (1550-1475 cm⁻¹) and a symmetric stretch (1360-1290 cm⁻¹)[7]. These are often the most intense peaks in the spectrum.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic absorptions in the 900-690 cm⁻¹ region. This "fingerprint" region can be decisive in distinguishing the isomers.

    • Ortho: ~750 cm⁻¹ (strong)

    • Meta: ~880 cm⁻¹, ~780 cm⁻¹, ~690 cm⁻¹ (strong)

    • Para: ~850 cm⁻¹ (strong)

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Nitrophenyl Ethanone Isomers

Functional Group2-Nitrophenyl ethanone[4][8]3-Nitrophenyl ethanone[9]4-Nitrophenyl ethanone[2][10]General Rationale
C=O Stretch ~1700~1705~1695Electron-withdrawing effect of NO₂ group.
NO₂ Asymmetric Stretch ~1525~1530~1520Strong absorption characteristic of aromatic nitro compounds.
NO₂ Symmetric Stretch ~1350~1350~1345Strong absorption characteristic of aromatic nitro compounds.
Aromatic C-H Bend ~750-790~810, ~740~855Diagnostic for ortho, meta, and para substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of individual nuclei (typically ¹H and ¹³C)[11]. The chemical shift (δ), splitting pattern (multiplicity), and integration are used to elucidate the molecular structure. The strong electron-withdrawing and anisotropic effects of the nitro and acetyl groups create highly distinct NMR spectra for each isomer.

  • ¹H NMR:

    • Methyl Protons (-CH₃): Appear as a singlet around 2.5-2.7 ppm. The exact chemical shift is subtly influenced by the overall electron density of the ring.

    • Aromatic Protons: Appear in the 7.5-8.5 ppm region. The chemical shifts and coupling patterns are uniquely diagnostic for each isomer.

      • Para: The molecular symmetry results in a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

      • Ortho: All four aromatic protons are in different environments, leading to four distinct signals, often complex multiplets.

      • Meta: One proton is situated between the two deactivating groups, resulting in a significantly downfield-shifted signal. The other three protons also have unique shifts and splitting patterns.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The most downfield signal, typically >195 ppm.

    • Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is highly deshielded. The substitution pattern results in a unique number of signals and chemical shifts for each isomer.

Table 3: Comparative ¹H NMR Data (δ, ppm) for Nitrophenyl Ethanone Isomers

IsomerMethyl (-CH₃)Aromatic ProtonsRationale for Aromatic Pattern
2-Nitrophenyl ethanone ~2.6~7.6-8.2 (4H, complex multiplets)Asymmetric structure, all four protons are chemically non-equivalent.
3-Nitrophenyl ethanone ~2.7~7.7-8.8 (4H, complex multiplets)The proton between the two EWGs is shifted furthest downfield.
4-Nitrophenyl ethanone [2]~2.6~8.1 (d, 2H), ~8.3 (d, 2H)Molecular symmetry leads to a simple two-doublet pattern.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of spectroscopic data relies on meticulous experimental execution. The following protocols provide a robust framework for acquiring high-quality data.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} caption [label="General experimental workflow for spectroscopic isomer analysis.", shape=plaintext, fontsize=10]; enddot Figure 2: General experimental workflow for spectroscopic isomer analysis.

Protocol 1: UV-Vis Spectroscopy
  • Sample Preparation: Accurately prepare a ~10⁻⁵ M solution of each isomer in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a blank using the same solvent.

  • Instrument Setup: Use a dual-beam spectrophotometer. Calibrate the instrument by running a baseline correction with the solvent blank in both the sample and reference cuvettes.

  • Data Acquisition: Record the absorbance spectrum from 400 nm down to 200 nm.

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax) for each isomer.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the ambient atmosphere. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction. Label the wavenumbers of the key absorption peaks (C=O, NO₂, C-H bends).

Protocol 3: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[12]. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay).

  • Data Processing: Fourier transform the raw data. Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals and analyze the chemical shifts and splitting patterns.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-nitrophenyl ethanone is a clear demonstration of structure-property relationships. No single technique provides a complete picture, but together, they offer unambiguous identification. UV-Vis spectroscopy provides the first clue based on electronic conjugation, with the para isomer showing a distinct bathochromic shift. IR spectroscopy confirms the presence of key functional groups and, critically, reveals the aromatic substitution pattern through the fingerprint region. Finally, NMR spectroscopy delivers the definitive structural proof, mapping the unique chemical environment of each proton and carbon atom with high precision. This integrated spectroscopic approach represents a fundamental and powerful strategy in modern chemical analysis.

References

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link][9]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link][4]

  • National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem. Retrieved January 24, 2026, from [Link][2]

  • MDPI. (2023). Phytochemical Composition and Bioactivity of Different Fruit Parts of Opuntia robusta and Opuntia ficus-indica. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved January 24, 2026, from [Link][3]

  • ResearchGate. (n.d.). Resonance structures of 3-nitroacetophenone. Retrieved January 24, 2026, from [Link][1]

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link][5]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 24, 2026, from [Link][7]

  • Organic Spectroscopy Problems. (n.d.). Ultraviolet and Visible Spectroscopy. Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-nitrophenyl)- Infrared Spectrum. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link][8]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 24, 2026, from [Link][6]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved January 24, 2026, from [Link][12]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved January 24, 2026, from [Link][11]

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Navigating the Landscape of Light-Triggered Molecular Release: A Comparative Guide to Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of molecular biology and drug development, the ability to control the release of active compounds with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools, offering a non-invasive method to initiate biological processes or release therapeutic agents with a pulse of light.[1][2] This guide provides a comprehensive overview of the critical parameters for evaluating new PPGs and offers a comparative analysis of well-established alternatives, providing a framework for the rational selection and assessment of these powerful molecular tools.

The Challenge: Evaluating 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

A thorough investigation of the scientific literature reveals a significant gap in experimental data specifically detailing the performance of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one as a photolabile protecting group. While the 3-nitrophenylacetyl moiety suggests its potential inclusion in the broader class of nitrobenzyl-based PPGs, the absence of published quantum yields, absorption maxima, and photolysis byproduct analyses makes a direct and meaningful comparison with established PPGs currently impossible.

This guide, therefore, shifts focus to provide a robust framework for the evaluation of any novel PPG, using 2-Methoxy-1-(3-nitrophenyl)ethan-1-one as a conceptual placeholder. We will delve into the essential experimental protocols and comparative metrics that would be required to rigorously assess its utility and position it within the existing landscape of photoremovable protecting groups.

Core Principles for Evaluating Photolabile Protecting Groups

The ideal photolabile protecting group exhibits a specific set of characteristics that ensure its efficacy and biocompatibility.[2] When evaluating a new candidate like 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, the following parameters are of critical importance:

  • Photochemical Efficiency (Uncaging Efficiency): This is a product of two key factors: the molar extinction coefficient (ε) at the wavelength of irradiation and the quantum yield (Φu) of the uncaging reaction. A high uncaging efficiency is desirable as it allows for the use of lower light doses, minimizing potential phototoxicity to biological samples.[1]

  • Wavelength of Activation (λmax): The ideal PPG should be activated by light in the near-UV to visible range (typically >350 nm) to avoid cellular damage associated with shorter UV wavelengths and to allow for deeper tissue penetration.[3]

  • Photolysis Kinetics (Release Rate): The rate at which the active molecule is released is crucial for studying fast biological processes. Some applications require release on the microsecond to nanosecond timescale.[4]

  • Photostability and Byproducts: The caged compound should be stable in the dark under physiological conditions. Upon photolysis, the byproducts should be non-toxic and should not interfere with the biological system or absorb light at the activation wavelength, which could hinder the uncaging process.[2]

  • Solubility and Biocompatibility: For biological applications, the caged compound must be soluble in aqueous media and be non-toxic to the cells or organism under investigation.[2]

A Generalized Workflow for PPG Evaluation

To ascertain the suitability of a novel PPG, a systematic experimental approach is necessary. The following workflow outlines the key steps to characterize a new photolabile protecting group.

G cluster_synthesis Synthesis & Characterization cluster_photochem Photochemical Analysis cluster_bio Biological Evaluation synthesis Synthesis of Caged Compound purification Purification (e.g., HPLC) synthesis->purification structure Structural Verification (NMR, MS) purification->structure uv_vis UV-Vis Spectroscopy (Determine λmax and ε) structure->uv_vis stability Stability in Biological Media structure->stability quantum_yield Quantum Yield Determination uv_vis->quantum_yield kinetics Photolysis Kinetics (e.g., Flash Photolysis) quantum_yield->kinetics byproducts Byproduct Analysis (HPLC-MS, NMR) kinetics->byproducts toxicity Cytotoxicity Assays stability->toxicity efficacy Biological Activity of Released Compound toxicity->efficacy

Figure 1. A generalized experimental workflow for the comprehensive evaluation of a new photolabile protecting group.

Experimental Protocol: Quantum Yield Determination

The quantum yield (Φu) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules undergoing a specific event (in this case, uncaging) for each photon absorbed.[5]

Objective: To determine the uncaging quantum yield of a novel photolabile protecting group.

Materials:

  • Caged compound of interest

  • A well-characterized chemical actinometer (e.g., potassium ferrioxalate or a certified standard)

  • Monochromatic light source (e.g., laser or a lamp with a monochromator)

  • UV-Vis spectrophotometer

  • HPLC system with a suitable detector

  • Quartz cuvettes

Procedure:

  • Actinometry:

    • Prepare a solution of the chemical actinometer with a known absorbance at the chosen irradiation wavelength.

    • Irradiate the actinometer solution for a specific period, ensuring that the conversion is kept low (typically <10%) to avoid inner filter effects.

    • Measure the change in absorbance or the formation of the photoproduct using UV-Vis spectroscopy or another quantitative method.

    • Calculate the photon flux of the light source using the known quantum yield of the actinometer.

  • Sample Photolysis:

    • Prepare a solution of the caged compound with a similar absorbance to the actinometer at the irradiation wavelength.

    • Irradiate the sample solution under identical conditions (same wavelength, light intensity, and geometry) as the actinometer for a measured time.

    • Monitor the disappearance of the caged compound and the appearance of the released molecule using HPLC.

  • Calculation:

    • Determine the number of moles of the caged compound that have been photolyzed from the HPLC data.

    • The quantum yield of uncaging (Φu) is calculated using the following formula:

      Φu = (moles of caged compound photolyzed) / (moles of photons absorbed)

    • The moles of photons absorbed are determined from the actinometry experiment.

Comparative Analysis of Established Photolabile Protecting Groups

To provide a benchmark for the evaluation of new PPGs, we present a comparison of three widely used classes: o-nitrobenzyl, p-hydroxyphenacyl, and coumarin-based protecting groups.

Featureo-Nitrobenzyl Derivatives[6]p-Hydroxyphenacyl (pHP) Derivatives[7]Coumarin Derivatives[3]
Activation Wavelength UV to near-UV (typically < 400 nm)UV to near-UV (can be shifted with substitution)Near-UV to visible (tunable with structure)
Quantum Yield (Φu) Generally low to moderate (0.01 - 0.5)Moderate to high (0.1 - 0.4, can approach 1.0)Variable, often low but can be improved
Release Rate Microseconds to millisecondsNanosecondsNanoseconds to microseconds
Photolysis Byproducts Nitroso compounds, which can be reactive and absorb at the activation wavelengthA single, generally less absorbing byproductFluorescent byproducts that may interfere with imaging
Key Advantages Versatile, protects a wide range of functional groupsFast release kinetics, clean photochemistryLong-wavelength activation, tunable properties
Key Disadvantages Potentially toxic byproducts, slower release ratesLimited to certain functional groupsCan have low quantum yields and interfering fluorescence
The o-Nitrobenzyl Group: The Workhorse

The o-nitrobenzyl (ONB) moiety is one of the most extensively studied and utilized photolabile protecting groups.[6] Its mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected molecule and a 2-nitrosobenzaldehyde derivative.[6] While its versatility in protecting a wide array of functional groups is a significant advantage, the relatively slow release kinetics and the formation of potentially reactive and light-absorbing byproducts can be limitations in certain applications.[2][6]

The p-Hydroxyphenacyl Group: Speed and Cleanliness

The p-hydroxyphenacyl (pHP) protecting group offers a significant advantage in terms of rapid release kinetics, often occurring on the nanosecond timescale.[7] Its photochemistry proceeds through a photo-Favorskii rearrangement, which is known for its efficiency and for producing a single, relatively benign byproduct.[6] This clean and fast photorelease makes pHP derivatives particularly suitable for time-resolved studies of fast biological processes.[7]

Coumarin-Based Groups: Tunability and Longer Wavelengths

Coumarin-based PPGs are attractive due to their absorption at longer wavelengths, extending into the visible spectrum, which is less damaging to biological samples.[3] The photochemical properties of coumarins can be readily tuned by chemical modification, allowing for the optimization of their absorption maxima and quantum yields.[3] However, they can suffer from lower quantum yields and their photolysis often generates fluorescent byproducts, which can interfere with fluorescence-based detection methods.[7]

The Uncaging Concept: A Visual Representation

The fundamental principle of a photolabile protecting group is the light-induced cleavage of a covalent bond to release a biologically active molecule.

G Caged_Molecule Caged Molecule (Inactive) Active_Molecule Active Molecule Caged_Molecule->Active_Molecule Uncaging Byproduct Photochemical Byproduct Caged_Molecule->Byproduct Light hv (Light) Light->Caged_Molecule

Figure 2. The general mechanism of photo-uncaging to release an active molecule.

Conclusion

While a definitive comparison of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one to other photolabile protecting groups is precluded by the current lack of experimental data, this guide provides the necessary framework for its, and any new PPG's, rigorous evaluation. The selection of an appropriate PPG is a multi-faceted decision that requires careful consideration of the specific application, balancing the need for efficient uncaging, appropriate activation wavelength, rapid release kinetics, and biocompatibility. The established PPGs, such as the versatile o-nitrobenzyls, the fast-releasing p-hydroxyphenacyls, and the tunable coumarins, offer a spectrum of properties against which new candidates must be benchmarked. As the field of photopharmacology and optogenetics continues to expand, the development and thorough characterization of novel photolabile protecting groups will be crucial for advancing our ability to control biological systems with the precision of light.

References

  • Givens, R. S., & Kros, A. (Eds.). (2019).
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Givens, R. S., & Rubina, M. (2012). p-Hydroxyphenacyl and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-488. [Link]

  • Marchán, V. (2020). Release the molecule! Photolabile protecting groups. ChemBites. [Link]

  • Singh, A., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Israel Journal of Chemistry, 58(9-10), 1079-1091. [Link]

  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (12), 1251-1271. [Link]

  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andree, T., ... & Pfleiderer, W. (1997). Photolabile protecting groups for nucleosides, nucleotides and oligonucleotides. Tetrahedron, 53(12), 4247-4264.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Corrie, J. E., & Trentham, D. R. (1998). Flash photolysis of caged compounds. Comprehensive biophysics, 1, 243-305.
  • Kontra, B., Mucsi, Z., Ilaš, J., & Dunkel, P. (2023). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Medicinal Research Reviews. [Link]

  • Gussakovsky, E. (2008). A guide to recording fluorescence quantum yields. Horiba Scientific. [Link]

  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
  • Wang, P. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 144(5), 2293-2301. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 725-733. [Link]

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A Comparative Analysis of Nitrophenyl Ethanones for Drug Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the nitrophenyl ethanone scaffold represents a foundational building block for the synthesis of a diverse array of therapeutic candidates. The positional isomerism of the nitro group on the phenyl ring—be it at the ortho (2-), meta (3-), or para (4-) position—profoundly influences the physicochemical properties and, consequently, the biological activity of its derivatives. This guide provides an in-depth comparative analysis of 2-nitroacetophenone, 3-nitroacetophenone, and 4-nitroacetophenone, offering a technical exploration of their synthesis, a comparative evaluation of their biological activities supported by experimental data, and an elucidation of the underlying structure-activity relationships that are critical for rational drug design.

Introduction to Nitrophenyl Ethanones in Medicinal Chemistry

Nitrophenyl ethanones are key intermediates in organic synthesis, serving as precursors to a multitude of heterocyclic and bicyclic compounds. The presence of the electron-withdrawing nitro group and the versatile keto group allows for a wide range of chemical modifications, making these molecules attractive starting points for generating libraries of compounds for biological screening. Derivatives of nitrophenyl ethanones, particularly chalcones, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the distinct contributions of each isomer is paramount for harnessing their full potential in the development of novel therapeutics.

Synthesis of Nitrophenyl Ethanone Isomers

The synthesis of nitrophenyl ethanone isomers is a critical first step in their application. The choice of synthetic route is often dictated by the desired isomer, with electrophilic nitration of acetophenone being a common strategy.

Synthesis of 2-Nitroacetophenone

The synthesis of 2-nitroacetophenone can be achieved through the oxidation of o-nitroethylbenzene.[4] Another method involves the reaction of o-nitrobenzoyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation.[5]

Synthesis of 3-Nitroacetophenone

3-Nitroacetophenone is typically synthesized by the direct nitration of acetophenone using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[6][7] The acetyl group is a meta-directing deactivator, favoring the formation of the 3-nitro isomer.

Synthesis of 4-Nitroacetophenone

The synthesis of 4-nitroacetophenone can be accomplished by the oxidation of p-nitroethylbenzene.[8] It can also be prepared via the Friedel-Crafts acylation of nitrobenzene, although this can be challenging due to the deactivating nature of the nitro group.

Experimental Protocol: Synthesis of 3-Nitroacetophenone

This protocol describes a common laboratory-scale synthesis of 3-nitroacetophenone via the nitration of acetophenone.

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol

  • Activated Carbon

  • Distilled Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 37 cm³ of concentrated sulfuric acid to 0°C.

  • Slowly add 0.125 mol of acetophenone dropwise, ensuring the temperature does not exceed 5°C.

  • Cool the mixture to -7°C and add a cooled nitrating mixture (15 cm³ of concentrated H₂SO₄ and 10 cm³ of concentrated HNO₃) dropwise over 30 minutes, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, continue stirring and cooling for another 10 minutes.

  • Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 cm³ of water with vigorous stirring to precipitate the product.

  • Once the ice has melted, collect the crude product by filtration.

  • Wash the product twice with 75 cm³ of water.

  • Recrystallize the crude product from ethanol with the addition of activated carbon to obtain purified 3-nitroacetophenone.[6]

Comparative Biological Activity

The position of the nitro group on the phenyl ring of nitrophenyl ethanone derivatives significantly impacts their biological activity. This section provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of compounds derived from the three isomers.

Anticancer Activity

Chalcones derived from nitrophenyl ethanones have been extensively investigated for their cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the nitro group is often associated with enhanced anticancer activity.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Nitrophenyl Ethanone-Derived Chalcones

Derivative ClassCancer Cell Line2-Nitroacetophenone Derivative3-Nitroacetophenone Derivative4-Nitroacetophenone DerivativeReference
ChalconeH1299Data not availableData not available4.5 - 11.4[9]
ChalconeMCF-7Data not availableData not available4.3 - 15.7[9]
ChalconeHepG2Data not availableData not available2.7 - 4.1[9]
ChalconeK562Data not availableData not available4.9 - 19.7[9]
NitrochalconeRMSData not available2.117 µg/ml*Data not available[10]

*Note: The value is reported in µg/ml and is for a specific nitrochalcone derivative.

The available data suggests that derivatives of 4-nitroacetophenone are particularly promising as anticancer agents. The para-position of the nitro group may allow for more favorable interactions with biological targets.

Antimicrobial Activity

Nitrophenyl ethanone derivatives have also shown significant promise as antimicrobial agents. The nitro group can participate in bioreductive activation, leading to the formation of cytotoxic radicals that can damage microbial cells.

A study on chalcone derivatives of 4-chloro acetophenone and 2-nitro benzaldehyde demonstrated their potential as antimicrobial agents.[8] Another study on substituted acetophenone-based semicarbazones, including a 4-nitroacetophenone derivative, also reported antimicrobial activity.[11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Nitrophenyl Ethanone Derivatives

Derivative ClassMicrobial Strain2-Nitroacetophenone Derivative3-Nitroacetophenone Derivative4-Nitroacetophenone DerivativeReference
Chalcone DerivativeS. aureusData not availableData not availableData not available[8]
Chalcone DerivativeE. coliData not availableData not availableData not available[8]
SemicarbazoneS. aureusData not availableData not availableActive[11]
SemicarbazoneE. coliData not availableData not availableActive[11]

The data on antimicrobial activity is more fragmented, making a direct comparison challenging. However, the presence of the nitro group is a recurring feature in many potent antimicrobial compounds.

Anti-inflammatory Activity

A direct comparative study of the anti-inflammatory effects of chalcones derived from 2-nitro, 3-nitro, and 4-nitroacetophenone provides valuable insights into their structure-activity relationship. In a study using the carrageenan-induced paw edema model in rats, chalcones derived from all three isomers exhibited anti-inflammatory activity.[2][6]

The study revealed that the 2'-nitrochalcone (derived from 2-nitroacetophenone) and the 4'-nitrochalcone (derived from 4-nitroacetophenone) showed a more sustained anti-inflammatory effect compared to the 3'-nitrochalcone.[2]

Table 3: Comparative Anti-inflammatory Activity of Nitrochalcones

CompoundMaximum Anti-inflammatory Effect (%)Time to Maximum Effect (hours)Reference
2'-Nitrochalcone38.0 ± 6.31[2]
3'-Nitrochalcone34.8 ± 2.53[2]
4'-Nitrochalcone31.0 ± 5.62[2]

These findings suggest that the position of the nitro group influences the pharmacokinetic and/or pharmacodynamic properties of the chalcones, leading to differences in their anti-inflammatory profiles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 2 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12][13]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data, although in some cases indirect, allows for the deduction of preliminary structure-activity relationships for nitrophenyl ethanone derivatives.

  • Position of the Nitro Group: The position of the nitro group is a critical determinant of biological activity. For anticancer activity, the para-position appears to be favorable, potentially due to steric and electronic factors that influence binding to target proteins.[9] In the case of anti-inflammatory activity, the ortho and para positions may lead to a more sustained effect compared to the meta position.[2]

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the nitro group can enhance the electrophilicity of the α,β-unsaturated ketone system in chalcone derivatives, making them more reactive towards nucleophilic residues in biological targets.

  • Bioreduction: The nitro group can undergo enzymatic reduction in hypoxic environments, such as those found in solid tumors or microbial infections, leading to the formation of reactive nitrogen species that contribute to cytotoxicity.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthesis workflow, a hypothetical anti-inflammatory signaling pathway, and the logical relationship in SAR analysis.

Synthesis_Workflow cluster_synthesis Synthesis of Nitrophenyl Ethanone Isomers cluster_products Isolated Isomers Acetophenone Acetophenone Nitration Nitration (HNO₃, H₂SO₄) Acetophenone->Nitration Isomers Mixture of Isomers (2-, 3-, 4-nitro) Nitration->Isomers Separation Chromatographic Separation Isomers->Separation Isomer2 2-Nitroacetophenone Separation->Isomer2 Isomer3 3-Nitroacetophenone Separation->Isomer3 Isomer4 4-Nitroacetophenone Separation->Isomer4

Caption: General workflow for the synthesis of nitrophenyl ethanone isomers.

Anti_inflammatory_Pathway cluster_pathway Hypothetical Anti-inflammatory Action Inflammatory_Stimulus Inflammatory Stimulus NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Prostaglandins Prostaglandin Production COX2_Expression->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitrochalcone Nitrophenyl Ethanone Derivative (e.g., Chalcone) Nitrochalcone->NFkB_Activation Inhibition

Caption: Inhibition of the NF-κB pathway by nitrophenyl ethanone derivatives.

SAR_Logic cluster_sar Structure-Activity Relationship Logic NP_Ethanone Nitrophenyl Ethanone Scaffold Isomer_Position Positional Isomerism of Nitro Group NP_Ethanone->Isomer_Position Ortho Ortho (2-) Isomer_Position->Ortho Position Meta Meta (3-) Isomer_Position->Meta Position Para Para (4-) Isomer_Position->Para Position Biological_Activity Biological Activity Ortho->Biological_Activity Meta->Biological_Activity Para->Biological_Activity Anticancer Anticancer Biological_Activity->Anticancer Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Anti_inflammatory Anti-inflammatory Biological_Activity->Anti_inflammatory

Caption: Logical flow of structure-activity relationship analysis.

Conclusion and Future Directions

The comparative analysis of nitrophenyl ethanone isomers underscores the critical role of the nitro group's position in dictating the therapeutic potential of their derivatives. While derivatives of all three isomers exhibit valuable biological activities, the available evidence suggests that 4-nitroacetophenone may be a particularly promising starting point for the development of novel anticancer agents. For anti-inflammatory applications, both 2- and 4-nitroacetophenone derivatives warrant further investigation.

References

  • IS MUNI. Synthesis of 3-nitroacetophenone.
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A Comparative Guide to the Characterization of 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the characterization of 2-Nitro-1-(4-nitrophenyl)ethanone and its analogs. Designed for researchers, scientists, and drug development professionals, this document outlines robust methodologies for synthesis and structural elucidation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: Significance of α-Nitro Ketones

2-Nitro-1-(4-nitrophenyl)ethanone belongs to the class of α-nitro ketones, which are valuable intermediates in organic synthesis.[1] The presence of two nitro groups, a reactive ketone functionality, and acidic alpha-protons provides multiple sites for chemical modification, making these compounds versatile precursors for more complex molecules, including novel dyes and pharmacologically active agents.[2][3] A thorough and accurate characterization is paramount to confirm the identity, purity, and structure of these compounds, which is crucial for their application in further synthetic steps. This guide offers a framework for the synthesis and a multi-faceted spectroscopic approach to characterization.

Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone and Analogs

The synthesis of α-nitro ketones can be achieved through various methods, including the oxidation of corresponding nitro alcohols or the acylation of nitroalkanes.[4][5] A common route involves the Henry (nitroaldol) reaction followed by oxidation.[5] The general scheme involves the condensation of a nitroalkane with an aromatic aldehyde, followed by oxidation of the resulting β-nitro alcohol.

Below is a generalized workflow for the synthesis and characterization process.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization A Starting Materials (e.g., p-Nitrobenzaldehyde, Nitroethane) B Base-Catalyzed Aldol Condensation A->B C Oxidation of β-Nitro Alcohol B->C D Work-up & Crude Product Isolation C->D E Purification (Recrystallization/Chromatography) D->E F Purity Assessment (HPLC, GC-MS) E->F G Spectroscopic Analysis (NMR, IR, MS) E->G H Structural Confirmation F->H G->H I Final Characterized Product H->I

Caption: General workflow from synthesis to characterization.

Exemplary Synthesis Protocol: 2-Nitro-1-(4-nitrophenyl)ethanone

This protocol describes a two-step synthesis beginning with an aldol condensation of p-nitrobenzaldehyde and nitroethane, followed by oxidation.

Step 1: Synthesis of 1-(4-Nitrophenyl)-2-nitroethanol

  • In a round-bottom flask, dissolve p-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Add nitroethane (1.2 equivalents) to the solution.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a catalytic amount of a suitable base (e.g., diethylamine) dropwise while stirring. The choice of a mild organic base minimizes side reactions.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with dilute HCl to neutralize the catalyst.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitro alcohol.

Step 2: Oxidation to 2-Nitro-1-(4-nitrophenyl)ethanone

  • Dissolve the crude 1-(4-nitrophenyl)-2-nitroethanol in acetone.

  • Cool the solution to 0°C.

  • Slowly add a solution of an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise. The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Purify the resulting crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure α-nitro ketone.

Comparative Spectroscopic Characterization

A combination of spectroscopic methods is essential for unambiguous structure determination.[6][7] The data presented below compares the parent compound with representative analogs to illustrate the influence of substituents on their spectral properties.

Table 1: Comparative Physicochemical and Spectroscopic Data
CompoundStructure (R group)Yield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z) [M+H]⁺
Parent Compound 4-NO₂~6575-78[8]8.4 (d, 2H), 8.2 (d, 2H), 6.1 (s, 2H)3100 (Ar C-H), 1705 (C=O), 1525, 1345 (NO₂)211.04
Analog A 4-Cl~7095-988.1 (d, 2H), 7.5 (d, 2H), 6.0 (s, 2H)3090 (Ar C-H), 1700 (C=O), 1530, 1350 (NO₂)200.01
Analog B 4-OCH₃~6088-917.9 (d, 2H), 7.0 (d, 2H), 5.9 (s, 2H), 3.9 (s, 3H)3080 (Ar C-H), 1690 (C=O), 1520, 1340 (NO₂)196.06
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms.[9]

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The protons on the phenyl ring typically appear as two doublets between 7.0 and 8.5 ppm. The electron-withdrawing nitro group deshields these protons, shifting them downfield. In the parent compound, the protons ortho to the nitro group are the most deshielded.

    • Methylene Protons (α-protons): The two protons on the carbon adjacent to the carbonyl group (the α-carbon) are highly deshielded by both the carbonyl and the nitro group, typically appearing as a sharp singlet around 6.0 ppm. The chemical shift of these protons is sensitive to the electronic nature of the substituent on the phenyl ring.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The ketone carbonyl carbon signal is typically found in the range of 185-195 ppm.

    • Aromatic Carbons: Aromatic carbons appear between 120-155 ppm. The carbon bearing the nitro group is significantly deshielded.

    • Methylene Carbon (α-carbon): The α-carbon signal appears around 80-90 ppm, shifted significantly downfield due to the adjacent electron-withdrawing nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group appears between 1680-1710 cm⁻¹.[10][11] Conjugation with the aromatic ring slightly lowers this frequency.[11]

  • Nitro (NO₂) Stretches: Two strong absorption bands are characteristic of the nitro group. The asymmetric stretch appears in the region of 1500-1550 cm⁻¹, and the symmetric stretch is found between 1340-1370 cm⁻¹.[12]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7] For the parent compound, the protonated molecular ion [M+H]⁺ would be expected at an m/z of 211.04.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Protocol 2: IR Spectroscopy

  • Ensure the sample is completely dry to avoid a broad O-H signal from water, which can obscure other peaks.

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups (C=O, NO₂, Ar C-H).

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Use a C18 reverse-phase column.

  • Set up a mobile phase gradient, for example, from 20% acetonitrile in water to 80% acetonitrile in water over 20 minutes. Both solvents should contain 0.1% formic acid to ensure good peak shape.

  • Set the flow rate to 1.0 mL/min and the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Inject 10 µL of the sample solution and record the chromatogram. Purity is determined by the relative area of the main peak.[14]

Conclusion

The robust characterization of 2-Nitro-1-(4-nitrophenyl)ethanone and its analogs requires a synergistic application of synthetic protocols and multiple spectroscopic techniques. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently synthesize, purify, and structurally elucidate this important class of compounds. The provided protocols are designed to be self-validating, ensuring that the experimental choices lead to reliable and reproducible results, which are essential for advancing research and development in synthetic and medicinal chemistry.

References

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Taylor & Francis Online. Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Available from: [Link]

  • ACS Publications. Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. Available from: [Link]

  • RASĀYAN Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Google Patents. Process for the preparation of alpha nitro-ketones and carboxylic acids.
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  • NIST WebBook. Ethanone, 1-(2-nitrophenyl)-. Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

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  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Available from: [Link]

  • NIH National Center for Biotechnology Information. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

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  • Canadian Science Publishing. Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Available from: [Link]

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  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a compound representative of the nitroaromatic ketone class. As a Senior Application Scientist, my objective is to extend beyond procedural instruction, offering a framework grounded in scientific principles to ensure the safe and compliant handling of this and similar chemical entities.

Hazard Assessment: Understanding the Intrinsic Risks

Key Inferred Hazards:

  • Irritation: Expect this compound to cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory tract irritation.[1]

  • Toxicity: Nitroaromatic compounds are a class of chemicals known for their potential toxicity and mutagenicity.[1] The electron-withdrawing nature of the nitro group can contribute to their biological activity.

  • Thermal Instability: Aromatic nitro compounds can decompose exothermically at elevated temperatures.[2] The presence of impurities can significantly lower the decomposition temperature, potentially leading to a runaway reaction.[2]

  • Environmental Hazard: Nitroaromatic compounds are often resistant to biodegradation and can persist in the environment.[1][3] Therefore, release into soil or waterways must be strictly avoided.[1]

Data Summary Table:

Hazard CategoryInferred Risk LevelKey Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4 (Warning)Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2A (Irritant)Causes serious eye irritation.[1]
Respiratory Sensitization Possible IrritantMay cause respiratory irritation upon inhalation.[1]
Carcinogenicity/Mutagenicity SuspectedMany nitroaromatic compounds are mutagenic.[1]
Environmental Hazard Hazardous to the aquatic environmentAvoid release to the environment.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, ensuring compliance and minimizing risk.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.

Waste Segregation and Collection: Preventing Incompatible Mixtures

The principle of causality in waste management dictates that incompatible chemicals should never be mixed, as this can lead to dangerous reactions.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one and any materials contaminated with it (e.g., weighing paper, gloves, TLC plates). The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methoxy-1-(3-nitrophenyl)ethan-1-one"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials (e.g., strong oxidizing agents, strong acids, and strong bases).

Spill Management: A Rapid and Controlled Response

In the event of a spill, a pre-planned response is crucial.

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.

Final Disposal: The Professional Hand-off

Under no circumstances should 2-Methoxy-1-(3-nitrophenyl)ethan-1-one be disposed of down the drain or in the regular trash.

Procedure:

  • Contact EHS: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the quantity and the date of disposal, in your laboratory's chemical inventory or waste log.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Appropriate PPE Handle Handle Compound PPE->Handle Collect Collect Waste in Labeled Container Handle->Collect Spill Spill Occurs Handle->Spill Potential Event Store Store in Satellite Accumulation Area Collect->Store EHS Contact EHS for Waste Pickup Store->EHS Contain Contain Spill Spill->Contain CollectSpill Collect Spill Waste Contain->CollectSpill CollectSpill->Collect Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->Collect Document Document Disposal EHS->Document

Caption: Disposal workflow for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

The Rationale Behind the Protocol: A Deeper Dive

The procedures outlined above are not arbitrary; they are based on the fundamental chemical properties and toxicological profiles of nitroaromatic compounds. The prohibition of drain disposal, for instance, is a direct consequence of their environmental persistence and potential toxicity to aquatic life.[1][3] The segregation of waste is critical due to the potential for violent reactions. Aromatic nitro compounds can be reduced to form potentially explosive diazonium salts in the presence of reducing agents and acidic conditions. While ketones are generally stable, the presence of the nitro group introduces a reactive site that necessitates caution.

Advanced Disposal Considerations: Chemical Degradation

For laboratories that generate significant quantities of nitroaromatic waste, chemical degradation prior to disposal may be a viable option to reduce the hazard level. One such method is Fenton oxidation, which utilizes a solution of hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals that can break down organic pollutants.[4]

Disclaimer: This is an advanced procedure that should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Experimental Protocol: Fenton Oxidation (Conceptual)

  • Preparation: In a dedicated reaction vessel within a fume hood, dissolve the 2-Methoxy-1-(3-nitrophenyl)ethan-1-one waste in water.

  • Acidification: Adjust the pH of the solution to approximately 3 with sulfuric acid.

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate.

  • Oxidation: Slowly add hydrogen peroxide to the solution. The reaction is exothermic and will generate gas; careful control of the addition rate is crucial.

  • Neutralization and Disposal: After the reaction is complete (as determined by an appropriate analytical method), neutralize the solution and dispose of it as hazardous waste through your institution's EHS office.

References

  • University of Wisconsin-Madison. Hazardous Waste Disposal Procedures. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • International Labour Organization. Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(5), 305–311. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Montana Tech. Chemical Hygiene Plan. [Link]

  • Chemistry Stack Exchange. How can an aromatic ketone be reduced in the presence of a nitro group? [Link]

  • Community Sustainability, Work, and Economic Development. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Trapido, M., & Veressinina, Y. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 16-24. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. As a substituted acetophenone derivative containing a nitro group, this compound warrants a cautious and well-documented approach. The protocols herein are synthesized from safety data for structurally similar compounds to establish a conservative and robust safety margin. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Analog Data

The following table summarizes the anticipated GHS Hazard Classifications based on this comparative analysis.

Hazard ClassificationGHS Hazard StatementRationale based on Structural AnalogsSource
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed1-(3-Methoxy-4-nitrophenyl)ethan-1-one is classified as H302.[3][3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationMultiple analogs, including 1-(3-Nitrophenyl)ethanol and 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one, are known skin irritants.[1][2][4][1][2][4]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationA consistent warning across nearly all acetophenone derivatives.[1][2][4][5][1][2][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationThe potential for respiratory irritation is noted for several related compounds.[1][3][4][1][3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls to isolate the hazard, followed by appropriate PPE as the final barrier.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The rationale is to prevent systemic exposure via inhalation of dust or vapors, a key risk identified from analog compounds that may cause respiratory irritation.[1][3][4] Ensure the sash is lowered to the indicated safe working height to maximize containment.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and based on the synthesized hazard profile.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (EN 374 compliant)Provides a barrier against skin contact, mitigating the risk of skin irritation.[8] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. Wash hands thoroughly after removing gloves.[5]
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne particles, preventing serious eye irritation.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Flame-resistant laboratory coatProtects skin from accidental contact and clothing from contamination. The coat should be fully buttoned.
Respiratory Protection Not required if handled within a fume hoodA fume hood provides adequate respiratory protection.[6] In the event of a significant spill outside of containment, a self-contained breathing apparatus would be necessary for emergency responders.[10][11]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces safety and minimizes exposure.

Workflow for Safe Handling

G cluster_prep 1. Pre-Operation cluster_handling 2. Handling & Use cluster_post 3. Post-Operation & Disposal prep_node Verify Fume Hood Certification Assemble All Required PPE Locate Emergency Equipment (Eyewash, Shower, Spill Kit) weigh_node Weigh Compound in Fume Hood (Use anti-static weigh boat) prep_node->weigh_node Proceed to Handling transfer_node Transfer to Reaction Vessel (Use powder funnel) weigh_node->transfer_node dissolve_node Add Solvent and Dissolve transfer_node->dissolve_node decon_node Decontaminate Glassware & Surfaces with appropriate solvent dissolve_node->decon_node Experiment Complete waste_node Segregate Waste: - Solid Waste (contaminated PPE) - Liquid Waste (reaction mixture) decon_node->waste_node dispose_node Dispose of Waste in Labeled, Sealed Containers waste_node->dispose_node

Caption: Safe Handling Workflow for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Step 1: Pre-Operational Checks

  • Verify Fume Hood Functionality: Confirm that the fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

  • Assemble PPE: Don the required PPE as specified in the table above. Ensure a proper fit.

  • Prepare Workspace: Lay down absorbent, plastic-backed paper on the work surface inside the fume hood to contain any minor spills.

  • Locate Emergency Equipment: Mentally note the location of the nearest safety shower, eyewash station, and spill kit.

Step 2: Handling the Compound

  • Weighing: Tare a suitable container (e.g., a glass vial) inside the fume hood. Carefully transfer the desired amount of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one into the container. Avoid creating dust.[9][12]

  • Transfer: If adding the solid to a reaction vessel, use a powder funnel to prevent loss of material and contamination of the vessel's exterior.

  • Solution Preparation: Add solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

Step 3: Post-Operational Procedure

  • Decontamination: Thoroughly decontaminate any glassware or equipment that has come into contact with the compound.

  • Surface Cleaning: Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5][6]

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Place the contaminated absorbent into a sealed, labeled container for disposal. For large spills, evacuate the area and contact institutional safety personnel.

Disposal Plan

All waste generated from handling 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and any other contaminated solid materials should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous liquid waste container. Do not mix with incompatible waste streams.[6]

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5]

References

  • Sdfine. (n.d.). Acetophenone Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Acetophenone Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2022). Acetophenone for Synthesis Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone Safety Guide. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.